Product packaging for Almoxatone(Cat. No.:CAS No. 84145-89-1)

Almoxatone

Número de catálogo: B1664792
Número CAS: 84145-89-1
Peso molecular: 346.8 g/mol
Clave InChI: KYXSTSXVEXKFJI-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Almoxatone is a chemical compound provided for research and scientific investigation purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature and safety data sheets (SDS) for information on this compound's specific physical and chemical properties, solubility, stability, and storage conditions. Please conduct all necessary safety assessments and handle the product in accordance with local and international regulations before proceeding with experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClN2O3 B1664792 Almoxatone CAS No. 84145-89-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

84145-89-1

Fórmula molecular

C18H19ClN2O3

Peso molecular

346.8 g/mol

Nombre IUPAC

(5R)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H19ClN2O3/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13/h2-9,17,20H,10-12H2,1H3/t17-/m1/s1

Clave InChI

KYXSTSXVEXKFJI-QGZVFWFLSA-N

SMILES isomérico

CNC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

SMILES canónico

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

Apariencia

Solid powder

Otros números CAS

84145-89-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-2-oxazolidinone
MD 240928
MD 240931
MD 780236
MD 780236, (R)-isomer
MD 780236, (S)-isomer
MD 780236, monomesylate
MD-240928
MD-240931
MD-780236

Origen del producto

United States

Foundational & Exploratory

Almoxatone: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Almoxatone (MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme of significant interest in neuropharmacology.[1] Though patented as an antidepressant and antiparkinsonian agent, this compound was never brought to market.[1] This guide provides a detailed examination of its mechanism of action based on available scientific literature.

Core Mechanism: Selective and Reversible Inhibition of MAO-B

This compound's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase-B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, a mechanism central to the therapeutic strategies for Parkinson's disease.

The initial interaction between this compound and MAO-B is a non-covalent, competitive, and reversible binding. This is followed by a time-dependent process that leads to irreversible inhibition.[2] This dual-phase inhibition is a notable characteristic of this compound's interaction with its target enzyme.

A crucial aspect of this compound's pharmacology is its stereoselectivity. The R- and S-enantiomers of this compound exhibit different potencies in their inhibition of MAO-B, highlighting the specific structural requirements for its interaction with the enzyme's active site.

Quantitative Data Summary

Despite extensive searches, access to the full text of primary research articles from the early 1980s containing specific quantitative data such as IC50 and Ki values for this compound and its enantiomers was not possible. The following table summarizes the qualitative and conceptual understanding of this compound's inhibitory properties based on available abstracts and secondary sources.

ParameterThis compound (Racemic)R-enantiomerS-enantiomer
Target Enzyme Monoamine Oxidase-B (MAO-B)Monoamine Oxidase-B (MAO-B)Monoamine Oxidase-B (MAO-B)
Inhibition Type Selective, Reversible (initially), and Irreversible (time-dependent)Stereoselective InhibitionStereoselective Inhibition
Selectivity Selective for MAO-B over MAO-AInformation not availableInformation not available
IC50 (MAO-B) Data not availableData not availableData not available
Ki (MAO-B) Data not availableData not availableData not available

Signaling Pathway and Metabolism

This compound's mechanism of action directly impacts the dopamine signaling pathway. By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the presynaptic neuron and the synaptic cleft, thereby increasing the concentration of dopamine available to bind to postsynaptic receptors.

Interestingly, while this compound is a selective inhibitor of MAO-B, it is itself a substrate for and is metabolized by monoamine oxidase-A (MAO-A).[3] This metabolic pathway is a key determinant of this compound's pharmacokinetic profile and duration of action.

Almoxatone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Produces This compound This compound This compound->MAOB Inhibits Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binds to Signal Postsynaptic Signal Dopamine_receptor->Signal Activates

Figure 1: Proposed mechanism of action of this compound at the dopaminergic synapse.

Almoxatone_Metabolism This compound This compound (MD 780236) MAOA Monoamine Oxidase-A (MAO-A) This compound->MAOA Metabolized by Metabolites Metabolites MAOA->Metabolites Produces

Figure 2: Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature could not be accessed. However, based on standard methodologies for assessing MAO inhibitors, the key experiments likely involved:

1. In Vitro Enzyme Inhibition Assays:

  • Objective: To determine the inhibitory potency (IC50) and mechanism (Ki) of this compound and its enantiomers against purified MAO-A and MAO-B.

  • Probable Method: A fluorometric or radiometric assay using specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine or phenylethylamine). The rate of product formation would be measured in the presence and absence of varying concentrations of the inhibitor.

  • Data Analysis: IC50 values would be calculated from dose-response curves. Lineweaver-Burk or Dixon plots would be used to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

2. Ex Vivo MAO Inhibition Studies:

  • Objective: To assess the in vivo potency and duration of action of this compound.

  • Probable Method: Administration of this compound to laboratory animals (e.g., rats). At various time points post-administration, brain and liver tissues would be collected, and the activity of MAO-A and MAO-B would be measured in tissue homogenates using methods similar to the in vitro assays.

  • Data Analysis: The percentage of MAO inhibition would be calculated relative to a vehicle-treated control group.

3. In Vivo Microdialysis:

  • Objective: To measure the effect of this compound on extracellular levels of dopamine and other monoamines in specific brain regions.

  • Probable Method: Implantation of a microdialysis probe into a brain region of interest (e.g., the striatum) of a freely moving animal. This compound would be administered, and dialysate samples would be collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in extracellular neurotransmitter concentrations would be plotted over time.

Logical Workflow for MAO Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel MAO inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (MAO-A & MAO-B) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Determine_Ki Determine Ki & Inhibition Type Determine_IC50->Determine_Ki Animal_Admin Animal Administration Determine_Ki->Animal_Admin Tissue_Harvest Tissue Homogenate Preparation Animal_Admin->Tissue_Harvest MAO_Activity Measure MAO Activity Tissue_Harvest->MAO_Activity Microdialysis Microdialysis MAO_Activity->Microdialysis Behavioral Behavioral Models (e.g., Parkinson's models) Microdialysis->Behavioral

Figure 3: A logical workflow for the preclinical evaluation of a MAO-B inhibitor.

Conclusion

This compound is a selective and reversible inhibitor of MAO-B, with a subsequent irreversible inhibitory action. Its stereoselective nature and metabolism by MAO-A are key aspects of its pharmacological profile. While the lack of access to complete primary research data limits a full quantitative analysis, the available information provides a solid foundation for understanding its core mechanism of action. Further investigation, should the original data become accessible, would be invaluable for a more comprehensive understanding of this compound. There is no publicly available information regarding any clinical trials of this compound.

References

Almoxatone: A Technical Whitepaper on a Reversible MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (also known as MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). Developed in the early 1980s, it was patented as a potential antidepressant and antiparkinsonian agent but was never commercially marketed[1]. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and the nuances of its enzyme inhibition. Due to the limited publicly available data on this compound, this guide synthesizes information from early key studies and places it in the context of current knowledge on MAO-B inhibitors.

Introduction to this compound (MD 780236)

This compound, with the IUPAC name (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one, emerged from research into selective inhibitors for the two isoforms of monoamine oxidase, MAO-A and MAO-B[1]. These enzymes are critical in the metabolism of monoamine neurotransmitters, with MAO-B primarily responsible for the degradation of dopamine[2][3]. The selective inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopaminergic neurotransmission[2]. This compound was identified as a potent and selective inhibitor of MAO-B, exhibiting a complex inhibitory profile that includes both reversible and irreversible components depending on the experimental conditions and the specific stereoisomer.

Quantitative Data on MAO Inhibition

Table 1: Comparative Potency and Selectivity of Reversible MAO-B Inhibitors

CompoundTargetIC50KiSelectivity Index (MAO-A/MAO-B)Reference
This compound (MD 780236) MAO-BData not availableData not availableData not availableTipton et al., 1983; Dostert et al., 1983
Safinamide Human MAO-B98 nM27 nM>1000Caccia et al., 2006
Lazabemide Human MAO-B30 nM-~3300Da Prada et al., 1989

Note: The absence of specific quantitative data for this compound highlights a significant gap in the publicly accessible scientific literature.

Mechanism of Action and Reversibility

This compound's interaction with MAO-B is multifaceted. Early in vitro studies characterized it as an enzyme-activated irreversible inhibitor, suggesting a "suicide substrate" mechanism. However, ex vivo experiments revealed it to be a short-acting inhibitor, indicating a reversible component to its action.

This dual characteristic is explained by the stereochemistry of this compound, which is a racemic compound. The two enantiomers exhibit different inhibitory profiles:

  • R-enantiomer (MD 240928): This isomer is a fully reversible inhibitor of MAO-B in ex vivo conditions.

  • S-enantiomer (MD 240931): This isomer retains the irreversible component of inhibition observed with the racemic mixture.

Therefore, the overall effect of this compound is a combination of reversible and irreversible inhibition, with the reversible action being more prominent in a physiological context.

Metabolically, in vivo studies in rats have shown that this compound is primarily metabolized by MAO-A, despite being a selective MAO-B inhibitor[4]. Pre-treatment with a MAO-A inhibitor like clorgyline was found to enhance the inhibition of MAO-B by this compound, demonstrating the metabolic role of MAO-A in clearing the drug[4].

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the searched literature. However, based on standard methodologies of the era for assessing MAO inhibition, a representative protocol would likely involve the following steps:

In Vitro MAO Inhibition Assay (Rat Liver Mitochondria - circa 1980s)

  • Enzyme Preparation:

    • Isolation of mitochondria from rat liver tissue by differential centrifugation.

    • Preparation of mitochondrial outer membrane fractions, which are enriched in MAO-B.

    • Protein concentration determination of the enzyme preparation.

  • Inhibition Assay:

    • Pre-incubation of the enzyme preparation with various concentrations of this compound (or its enantiomers) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • Initiation of the enzymatic reaction by adding a specific MAO-B substrate, such as benzylamine or phenylethylamine.

    • Incubation of the reaction mixture for a defined period.

  • Detection of Product Formation:

    • Measurement of the product of the enzymatic reaction. For example, if benzylamine is the substrate, the formation of benzaldehyde can be monitored spectrophotometrically by the increase in absorbance at 250 nm.

    • Alternatively, radiolabeled substrates could be used, and the formation of the corresponding radiolabeled product would be quantified by liquid scintillation counting after separation from the substrate.

  • Data Analysis:

    • Calculation of the percentage of inhibition at each inhibitor concentration compared to a control without the inhibitor.

    • Determination of the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determination of the Ki value and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Dixon plots by measuring reaction rates at varying substrate and inhibitor concentrations.

G cluster_prep Enzyme and Inhibitor Preparation cluster_assay Inhibition Assay cluster_detection Detection and Analysis enzyme_prep Rat Liver Mitochondria Isolation preincubation Pre-incubation of Enzyme and this compound enzyme_prep->preincubation inhibitor_prep This compound Dilution Series inhibitor_prep->preincubation reaction_start Addition of MAO-B Substrate (e.g., Benzylamine) preincubation->reaction_start incubation Incubation at 37°C reaction_start->incubation measurement Spectrophotometric or Radiometric Measurement incubation->measurement data_analysis Calculation of % Inhibition, IC50, and Ki measurement->data_analysis

Generalized workflow for in vitro MAO-B inhibition assay.

Signaling Pathways

Specific studies on the signaling pathways modulated by this compound are not available. However, the consequences of MAO-B inhibition are well-documented. MAO-B is a key enzyme in the dopamine degradation pathway. By inhibiting MAO-B, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This is the primary mechanism by which MAO-B inhibitors exert their therapeutic effects in Parkinson's disease.

Beyond direct dopamine preservation, MAO-B inhibition is also associated with neuroprotective effects. The metabolism of dopamine by MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. By inhibiting this process, MAO-B inhibitors can reduce oxidative stress and potentially slow the progression of neurodegeneration[5].

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAL DOPAL MAOB->DOPAL ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAOB->ROS This compound This compound (Reversible Inhibitor) This compound->MAOB Inhibition

Dopamine metabolism by MAO-B and the inhibitory action of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile in humans, are not available in the public domain. The in vivo studies in rats indicated that it is metabolized by MAO-A, which would be a key factor in its overall pharmacokinetic profile[4]. The characterization of this compound as "short-acting" in ex vivo studies suggests a relatively rapid clearance from the body or dissociation from the enzyme.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Absorption Data not available--
Distribution Data not available--
Metabolism Primarily by MAO-ARatStrolin Benedetti et al., 1983
Excretion Data not available--
Half-life Described as "short-acting" ex vivoRatDostert et al., 1983

Conclusion

This compound (MD 780236) is a historically significant molecule in the development of selective MAO-B inhibitors. Its complex, enantiomer-dependent mechanism of both reversible and irreversible inhibition provided valuable insights into the structure-activity relationships of MAO inhibitors. While it never reached clinical use, the foundational research on this compound contributed to the understanding of MAO-B as a therapeutic target. The significant gaps in the publicly available quantitative data for this compound underscore the challenges in retrospectively compiling comprehensive technical profiles for non-marketed legacy compounds. Further investigation into the primary literature from the early 1980s would be necessary to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide on the Pharmacology and Toxicology of MD 780236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is primarily responsible for the degradation of dopamine, and its inhibition can lead to increased dopamine levels in the brain. This mechanism is of therapeutic interest for neurodegenerative disorders such as Parkinson's disease. MD 780236 has been identified as a selective inhibitor of MAO-B, exhibiting stereoselective properties and a unique metabolic profile.[1][2] This guide delves into the pharmacological actions, metabolic fate, and toxicological considerations of MD 780236, providing a foundational understanding for further research and development.

Pharmacology

Mechanism of Action

MD 780236 acts as a selective inhibitor of monoamine oxidase-B (MAO-B). In in-vitro conditions, it behaves as an irreversible inhibitor, while in ex-vivo experiments, it demonstrates characteristics of a short-acting inhibitor.[1] The inhibition of MAO-B by MD 780236 leads to a decrease in the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft. This modulation of dopaminergic neurotransmission is the primary mechanism underlying its potential therapeutic effects.

Stereoselectivity

MD 780236 is a racemic compound, and its enantiomers exhibit different pharmacological profiles.

  • MD 240928 (R-enantiomer): This enantiomer is a fully reversible inhibitor of MAO-B under ex-vivo conditions.[1]

  • MD 240931 (S-enantiomer): In contrast, the S-enantiomer retains the irreversible component of inhibition seen with the parent racemate, MD 780236.[1]

A related racemic alcohol derivative, MD 760548, is also a short-acting MAO-B inhibitor. Its S-enantiomer, which shares the absolute configuration of MD 240928, displays superior selectivity for MAO-B compared to the other enantiomer.[1]

Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative pharmacological data for MD 780236, such as IC50 or Ki values for MAO-B inhibition. This data is crucial for a precise understanding of its potency and selectivity.

ParameterValueSpecies/Assay Condition
MAO-B IC50 Not AvailableData not found in the public domain.
MAO-A IC50 Not AvailableData not found in the public domain.
Selectivity Index (MAO-A/MAO-B) Not AvailableData not found in the public domain.
Inhibition Type (in vitro) Irreversible[1]
Inhibition Type (ex vivo) Short-acting[1]

Table 1: Pharmacological Profile of MD 780236

Metabolism and Pharmacokinetics

Metabolic Pathway

In-vivo and in-vitro studies in rats have elucidated the primary metabolic pathway of MD 780236. A key finding is that monoamine oxidase-A (MAO-A) is the principal enzyme responsible for its metabolism.[2] Pretreatment with the MAO-A inhibitor clorgyline significantly alters the metabolic profile and prolongs the inhibition of MAO-B, confirming the role of MAO-A in the clearance of MD 780236.[2]

The major metabolites identified are:

  • In plasma and urine: The acidic metabolite is predominant.[2]

  • In the brain: The alcohol metabolite is the major species, while the acid is a minor component.[2]

In vitro studies using rat brain homogenates have shown that the aldehyde is the major initial metabolite formed.[2]

Metabolic Pathway of MD 780236 MD_780236 MD 780236 Aldehyde Aldehyde Metabolite MD_780236->Aldehyde MAO-A Alcohol Alcohol Metabolite (Major in Brain) Aldehyde->Alcohol Aldehyde Reductase Acid Acid Metabolite (Major in Plasma/Urine) Aldehyde->Acid Aldehyde Dehydrogenase

Metabolic Pathway of MD 780236
Pharmacokinetic Parameters

Quantitative pharmacokinetic data for MD 780236, such as half-life, volume of distribution, and clearance, are not available in the reviewed literature.

ParameterValueSpeciesRoute of Administration
Half-life (t1/2) Not AvailableData not found in the public domain.Not Applicable
Peak Plasma Concentration (Cmax) Not AvailableData not found in the public domain.Not Applicable
Time to Peak Concentration (Tmax) Not AvailableData not found in the public domain.Not Applicable
Area Under the Curve (AUC) Not AvailableData not found in the public domain.Not Applicable
Volume of Distribution (Vd) Not AvailableData not found in the public domain.Not Applicable
Clearance (CL) Not AvailableData not found in the public domain.Not Applicable

Table 2: Pharmacokinetic Profile of MD 780236

Toxicology

Detailed toxicological studies on MD 780236 are not extensively reported. General toxicological information for oxazolidinone-based MAO inhibitors suggests potential for class-specific adverse effects. A material safety data sheet indicates that MD 780236 is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Acute Toxicity

Specific LD50 values for MD 780236 are not available. Acute toxicity studies are essential to determine the median lethal dose and to identify the signs of toxicity.

ParameterValueSpeciesRoute of Administration
LD50 (Oral) Not AvailableData not found in the public domain.Oral
LD50 (Intravenous) Not AvailableData not found in the public domain.Intravenous
LD50 (Dermal) Not AvailableData not found in the public domain.Dermal

Table 3: Acute Toxicity Profile of MD 780236

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the pharmacological and toxicological evaluation of MD 780236.

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of MD 780236 on MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • MD 780236 (test compound)

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplate (black, clear bottom)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of MD 780236 in the assay buffer.

  • In a 96-well plate, add the MAO-B enzyme to each well.

  • Add the different concentrations of MD 780236 or the positive control to the respective wells. Include a vehicle control (buffer only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent and incubate as required.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of MD 780236 relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow for In Vitro MAO-B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of MD 780236 add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

In Vitro MAO-B Inhibition Assay Workflow
In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To identify the metabolites of MD 780236 formed by hepatic enzymes.

Materials:

  • Rat liver microsomes

  • MD 780236

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the rat liver microsomes on ice.

  • Prepare an incubation mixture containing the microsomes and buffer in a microcentrifuge tube.

  • Add MD 780236 to the mixture at a final concentration relevant for the study.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C in a shaking water bath for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Include a negative control incubation without the NADPH regenerating system.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of MD 780236 following a single oral administration in rats.

Materials:

  • MD 780236

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Fast the animals overnight before dosing.

  • Prepare different dose levels of MD 780236 in the chosen vehicle.

  • Administer a single oral dose of MD 780236 to different groups of animals. Include a control group receiving only the vehicle.

  • Observe the animals for clinical signs of toxicity continuously for the first few hours post-dosing and then periodically for 14 days.

  • Record body weights before dosing and at regular intervals during the observation period.

  • Record all mortalities.

  • At the end of the 14-day observation period, euthanize the surviving animals.

  • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).

  • Calculate the LD50 value using a validated statistical method (e.g., probit analysis).

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by MD 780236 is the dopaminergic system, through its inhibition of MAO-B.

Mechanism of MAO-B Inhibition and Dopamine Regulation Dopamine_precursor L-DOPA Dopamine Dopamine Dopamine_precursor->Dopamine Synthesis MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Metabolites Inactive Metabolites MAO_B->Metabolites MD_780236 MD 780236 MD_780236->MAO_B Inhibition Neuronal_response Postsynaptic Neuronal Response Dopamine_receptor->Neuronal_response

Dopamine Regulation by MAO-B Inhibition

Conclusion

MD 780236 is a selective MAO-B inhibitor with a distinct stereoselective and metabolic profile. While the available literature provides a qualitative understanding of its pharmacology, a significant gap exists in the public domain regarding specific quantitative data on its potency and toxicity. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into MD 780236 and similar novel MAO-B inhibitors. Future studies should focus on determining the precise pharmacological and toxicological parameters to fully characterize its potential as a therapeutic agent.

References

Almoxatone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone, also known by its developmental code MD 780236, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Developed as a potential antidepressant and antiparkinsonian agent, it never reached the market. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action as a MAO-B inhibitor, drawing from the available scientific literature. The document is intended to serve as a resource for researchers and professionals in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the oxazolidinone class of compounds. The (R)-enantiomer is a reversible inhibitor of MAO-B, while the (S)-enantiomer exhibits an irreversible component to its inhibition.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one
Synonyms MD 780236, MD-240928 ((R)-enantiomer)[1]
CAS Number 84145-89-1
Chemical Formula C18H19ClN2O3
Molecular Weight 346.81 g/mol
SMILES Clc1cccc(c1)COc3ccc(N2C(=O)O--INVALID-LINK--C2)cc3
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Mechanism of Action: Inhibition of Monoamine Oxidase B

This compound is a selective inhibitor of the B-form of monoamine oxidase (MAO-B). Its mechanism of action involves a multi-step interaction with the enzyme.

The interaction begins with the formation of a non-covalent enzyme-inhibitor complex. This is followed by a time-dependent process that can lead to irreversible inhibition, particularly with the racemic mixture or the (S)-enantiomer. The (R)-enantiomer, however, acts as a fully reversible inhibitor.

Interestingly, this compound can also act as a substrate for MAO-B, meaning the enzyme can catalyze its oxidation. This oxidation process competes with the enzyme inhibition pathway. Kinetic analysis has shown that the rate of product formation from this compound oxidation is significantly higher than the rate of irreversible inhibition.

MAO_B_Inhibition cluster_0 MAO-B Active Site MAO-B MAO-B This compound This compound Reversible Complex Reversible Complex This compound->Reversible Complex Reversible Binding Reversible Complex->MAO-B Dissociation Irreversible Complex Irreversible Complex Reversible Complex->Irreversible Complex Irreversible Inhibition (S-enantiomer component) Oxidized Product Oxidized Product Reversible Complex->Oxidized Product Enzyme-catalyzed Oxidation

Table 2: In Vitro Inhibition of MAO-B by this compound Enantiomers

CompoundInhibition TypeIC50 (Rat Liver Mitochondria)Notes
(R)-Almoxatone (MD 240928)ReversibleNot specifiedFully reversible in ex-vivo conditions.
(S)-Almoxatone (MD 240931)Irreversible ComponentNot specifiedRetains the irreversible component of inhibition.
Racemic this compound (MD 780236)MixedNot specifiedBehaves as an irreversible inhibitor in-vitro.

Experimental Protocols

The following are summaries of the experimental methods used in the primary literature to characterize this compound's interaction with MAO-B.

In Vitro Inhibition Studies of MAO-B
  • Enzyme Source: Mitochondria were prepared from the livers of male Wistar rats.

  • Substrate: 2-Phenylethylamine was used as the specific substrate for MAO-B.

  • Assay Method: The activity of MAO-B was determined by measuring the rate of formation of phenylacetaldehyde from 2-phenylethylamine. This was done by coupling the reaction to the reduction of NAD+ by aldehyde dehydrogenase and monitoring the change in absorbance at 340 nm.

  • Inhibition Protocol:

    • A solution of the mitochondrial preparation was pre-incubated with various concentrations of this compound (or its enantiomers) in a sodium phosphate buffer (pH 7.4) at 37°C for varying durations.

    • The enzymatic reaction was initiated by the addition of the substrate, 2-phenylethylamine.

    • The rate of reaction was measured spectrophotometrically.

  • Determination of Reversibility: The reversibility of inhibition was assessed by dialyzing the pre-incubated enzyme-inhibitor mixture against the buffer and then assaying for MAO-B activity. A recovery of activity after dialysis indicates reversible inhibition.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Mitochondria Mitochondria Incubation_Mix Mitochondria + Buffer + This compound (varied conc.) Mitochondria->Incubation_Mix Buffer Buffer Buffer->Incubation_Mix Pre-incubation 37°C, varied times Incubation_Mix->Pre-incubation Add_Substrate Add 2-Phenylethylamine Pre-incubation->Add_Substrate Spectrophotometry Measure Absorbance at 340 nm Add_Substrate->Spectrophotometry

Synthesis

Conclusion

This compound is a well-characterized selective MAO-B inhibitor with distinct properties for its enantiomers. While it did not proceed to clinical use, the available data on its mechanism of action provides valuable insights for the design and development of new MAO-B inhibitors. The lack of publicly available data on its physicochemical properties and a detailed synthesis protocol highlights a gap in the literature for this compound. Further research, should it be undertaken, would be beneficial to fully characterize this molecule.

References

Almoxatone: A Technical Guide to its Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone, also known by its developmental code MD 780236, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the synthesis of this compound, alongside an exploration of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthesis Pathway

The synthesis of this compound, or (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one, can be achieved through a multi-step process. A plausible synthetic route, based on established methods for the preparation of similar 5-aminomethyl-2-oxazolidinone derivatives, is outlined below. The key steps involve the formation of the core oxazolidinone ring structure, followed by the introduction of the characteristic side chain.

A critical step in the synthesis is the formation of the oxazolidinone ring. This is typically achieved through the cyclization of a substituted 1-phenylamino-2,3-propanediol intermediate. For instance, reacting a suitably substituted aminopropanediol with a carbonylating agent, such as ethyl carbonate, in the presence of a base like sodium ethoxide, can yield the desired oxazolidinone core.

Following the formation of the heterocyclic ring, the synthesis proceeds with the modification of the side chain at the 5-position. This often involves the conversion of a primary alcohol to a leaving group, such as a mesylate, which can then be displaced by methylamine to introduce the required (methylamino)methyl substituent.

Almoxatone_Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Oxazolidinone Ring Formation cluster_3 Side Chain Modification cluster_4 Final Product A 4-((3-chlorobenzyl)oxy)aniline C (R)-1-((4-((3-chlorobenzyl)oxy)phenyl)amino)propane-2,3-diol A->C Ring Opening B (R)-Glycidol B->C D (R)-3-(4-((3-chlorobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one C->D Cyclization (e.g., Ethyl Carbonate, NaOEt) E (R)-(3-(4-((3-chlorobenzyl)oxy)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate D->E Mesylation (MsCl, Et3N) F This compound ((5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one) E->F Amination (Methylamine)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound and its derivatives. Below are generalized protocols for the key transformations, based on analogous reactions reported in the literature. Researchers should optimize these conditions for their specific substrates and scales.

Step 1: Synthesis of (R)-1-((4-((3-chlorobenzyl)oxy)phenyl)amino)propane-2,3-diol (Intermediate C)

To a solution of 4-((3-chlorobenzyl)oxy)aniline in a suitable solvent such as ethanol, (R)-glycidol is added. The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired amino-diol intermediate.

Step 2: Synthesis of (R)-3-(4-((3-chlorobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate D)

The amino-diol intermediate from the previous step is dissolved in a solvent like toluene. To this solution, ethyl carbonate and a catalytic amount of sodium ethoxide in ethanol are added. The reaction mixture is heated to reflux for an extended period, typically overnight. The progress of the cyclization is monitored by TLC. After the reaction is complete, the mixture is cooled and washed with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the oxazolidinone intermediate.

Step 3: Synthesis of (R)-(3-(4-((3-chlorobenzyl)oxy)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (Intermediate E)

The hydroxymethyl oxazolidinone intermediate is dissolved in a chlorinated solvent like dichloromethane, and the solution is cooled in an ice bath. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature for a few hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the mesylate intermediate, which is often used in the next step without further purification.

Step 4: Synthesis of this compound (Final Product F)

The crude mesylate from the previous step is dissolved in a suitable solvent, and an excess of a solution of methylamine is added. The reaction mixture is stirred at room temperature or gently heated until the mesylate is fully consumed. The solvent is then evaporated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization to obtain a solid of high purity.

Quantitative Data Summary

The following table summarizes typical quantitative data that could be expected during the synthesis of this compound, based on yields reported for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepProduct NameStarting MaterialReagentsTypical Yield (%)
1(R)-1-((4-((3-chlorobenzyl)oxy)phenyl)amino)propane-2,3-diol4-((3-chlorobenzyl)oxy)aniline, (R)-Glycidol-70-85
2(R)-3-(4-((3-chlorobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one(R)-1-((4-((3-chlorobenzyl)oxy)phenyl)amino)propane-2,3-diolEthyl carbonate, NaOEt60-75
3(R)-(3-(4-((3-chlorobenzyl)oxy)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate(R)-3-(4-((3-chlorobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-oneMsCl, Et3N85-95
4This compound(R)-(3-(4-((3-chlorobenzyl)oxy)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonateMethylamine50-70

This compound Derivatives

The development of derivatives is a common strategy in drug discovery to improve potency, selectivity, pharmacokinetic properties, and reduce side effects. For this compound, several modifications to its structure could be envisioned to generate a library of analogs for structure-activity relationship (SAR) studies.

Potential modifications include:

  • Substitution on the Phenyl Rings: Altering the substituent on the benzyl ring (e.g., changing the position or nature of the chloro group) or on the phenyl ring attached to the oxazolidinone can influence binding affinity and selectivity.

  • Modification of the Amine Side Chain: Replacing the methylamino group with other small alkylamines, cyclic amines, or functionalized amines could modulate the compound's interaction with the MAO-B active site and its physicochemical properties.

  • Alterations to the Linker: The ether linkage between the two phenyl rings could be replaced with other functionalities like a thioether, sulfone, or an amide to explore the impact on conformational flexibility and biological activity.

The synthesis of these derivatives would generally follow a similar synthetic strategy to that of this compound, with the appropriate selection of starting materials.

Almoxatone_Derivatives cluster_0 Modification Sites This compound This compound Core R1 R1: Benzyl Ring Substituents This compound->R1 Modify R2 R2: Phenyl Ring Substituents This compound->R2 Modify R3 R3: Amine Side Chain This compound->R3 Modify Linker Linker Modification This compound->Linker Modify

Caption: Potential sites for derivatization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and the potential for the creation of its derivatives. The outlined synthetic pathway and experimental protocols offer a starting point for researchers aiming to synthesize this important MAO-B inhibitor and explore its chemical space for the development of novel therapeutic agents. Further investigation and optimization of the described methods are encouraged to enhance efficiency and yield, contributing to the advancement of research in this area.

In Vitro Characterization of Almoxatone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Almoxatone (MD 780236), a selective inhibitor of Monoamine Oxidase B (MAO-B). The document details its mechanism of action, summarizes its pharmacological data, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound

This compound, also known as MD 780236, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme crucial for the degradation of several key neurotransmitters.[1][2] MAO-B is a primary target for therapeutic intervention in neurodegenerative conditions such as Parkinson's disease, where preserving dopamine levels in the brain is a key treatment strategy.[3] this compound's inhibitory action blocks the catabolism of dopamine, thereby increasing its availability at the synaptic cleft.[4] A unique feature of this compound is its behavior as an apparently irreversible inhibitor in isolated in vitro systems, while functioning as a short-acting, reversible inhibitor in ex vivo experiments.[1] This guide focuses on the methodologies used to characterize these properties in vitro.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the MAO-B enzyme. MAO-B is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamines, including dopamine and phenylethylamine.[4] The inhibition of this enzyme by this compound leads to an increase in the concentration of these neurotransmitters in the brain.

Reversibility and Stereoselectivity

A key aspect of this compound's pharmacology is its complex inhibition profile. While it behaves as an irreversible inhibitor in isolated in vitro assays, it acts as a short-acting and reversible agent ex vivo.[1] This suggests that metabolic processes may play a role in its mechanism of action in vivo.

Furthermore, the inhibitory activity of this compound is stereoselective. The R-enantiomer (MD 240928) is reported to be a fully reversible inhibitor under ex vivo conditions.[1] In contrast, the S-enantiomer (MD 240931) maintains the irreversible component of inhibition observed with the racemic mixture.[1] This highlights the importance of stereochemistry in the interaction between this compound and the MAO-B active site.

Quantitative Analysis: Inhibition Profile

CompoundTargetInhibition TypeSelectivityPotencyReference
This compound (MD 780236) MAO-BAppears irreversible in vitro; Reversible ex vivoSelective for MAO-BPotent Inhibitor[1]
(R)-Almoxatone (MD 240928) MAO-BFully reversible ex vivoSelective for MAO-BActive Enantiomer[1]
(S)-Almoxatone (MD 240931) MAO-BRetains irreversible component in vitroSelective for MAO-BActive Enantiomer[1]

Visualized Pathways and Workflows

Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the metabolic pathway of dopamine via MAO-B and the inhibitory action of this compound.

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Substrate Metabolites DOPAC, H₂O₂ MAOB->Metabolites Catalyzes Oxidative Deamination This compound This compound This compound->MAOB Inhibits

Fig. 1: this compound inhibits MAO-B, preventing dopamine degradation.
Experimental Workflow: In Vitro MAO-B Inhibition Assay

This workflow outlines the typical steps for assessing the inhibitory potential of a compound against MAO-B in vitro.

Assay_Workflow start Start prep Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Benzylamine) - this compound (Inhibitor) - Buffer start->prep preinc Pre-incubate MAO-B with this compound prep->preinc initiate Initiate Reaction: Add Substrate preinc->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (e.g., Acidification) incubate->stop detect Detect Product (e.g., Benzaldehyde at 250 nm) stop->detect analyze Analyze Data: Calculate % Inhibition, IC₅₀ detect->analyze end End analyze->end

Fig. 2: General workflow for an in vitro MAO-B inhibition assay.
Logical Relationship: Reversible Competitive Inhibition

This diagram illustrates the mechanism of a reversible competitive inhibitor, which competes with the substrate for binding to the enzyme's active site.

Inhibition_Mechanism E Enzyme (E) (MAO-B) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) P Product (P) + E ES->P k_cat

Fig. 3: Reversible competitive inhibition of an enzyme.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize MAO-B inhibitors like this compound. These protocols are synthesized from standard methods in the field.[5][6]

MAO-B Activity and Inhibition Assay

This assay measures the catalytic activity of MAO-B and the extent of inhibition by a test compound.

  • Enzyme Source: Recombinant human MAO-B or mitochondria isolated from rat or primate brain tissue.

  • Substrate: Benzylamine is a selective substrate for MAO-B. Kynuramine can also be used.[7]

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing the phosphate buffer and the MAO-B enzyme preparation.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control group with solvent only.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., benzylamine).

    • Monitor the reaction continuously by measuring the increase in absorbance resulting from product formation. For benzylamine, its deamination product, benzaldehyde, can be detected spectrophotometrically at 250 nm.[8]

    • The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance-time curve.

    • Percentage inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Enzyme Inhibition Kinetics

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Procedure:

    • The MAO-B activity assay is performed as described above.

    • The experiment is conducted using multiple, fixed concentrations of the inhibitor (this compound).

    • For each inhibitor concentration, the reaction is run with a range of varying substrate concentrations.

    • Initial velocities are measured for each condition.

    • The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Data Interpretation:

    • Competitive Inhibition: The lines on the plot will intersect at the y-axis. The apparent Km increases, while Vmax remains unchanged.[9]

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.[4]

    • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis). Both apparent Km and Vmax are altered.

Inhibition Reversibility Assay

This assay distinguishes between reversible and irreversible inhibitors. The dialysis method is a common approach.[6]

  • Procedure:

    • Incubate the MAO-B enzyme with a high concentration of this compound (e.g., 10x IC50) for a set time (e.g., 30-60 minutes) at 37°C. A control sample with no inhibitor is also prepared.

    • Take an aliquot from each sample and measure the residual MAO-B activity to determine the initial level of inhibition.

    • Place the remaining incubation mixtures into dialysis cassettes and dialyze extensively against a large volume of cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) for several hours or overnight, with multiple buffer changes. This process removes any unbound inhibitor.

    • After dialysis, recover the enzyme samples and measure the residual MAO-B activity again.

  • Data Interpretation:

    • Reversible Inhibition: If this compound is a reversible inhibitor, dialysis will remove it from the enzyme's active site, leading to a significant recovery of enzyme activity.[6]

    • Irreversible Inhibition: If the inhibitor has formed a covalent bond or a very tightly bound complex with the enzyme, dialysis will not restore enzyme activity.[9]

Conclusion

This compound is a selective MAO-B inhibitor with a complex and stereoselective mechanism of action. The in vitro characterization of this compound requires a suite of assays to determine its potency, mode of inhibition, and reversibility. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to evaluate this compound and similar MAO-B inhibitors, facilitating a deeper understanding of their therapeutic potential in neurodegenerative diseases.

References

Almoxatone: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) that was initially investigated as a potential antidepressant and antiparkinsonian agent.[1] Although it was never commercially marketed, its unique mechanism of action continues to be of interest in the field of neuroscience research. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, quantitative data from seminal studies, and detailed experimental protocols derived from the available literature. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of MAO-B inhibitors.

Introduction

This compound, chemically known as (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one, is a potent inhibitor of monoamine oxidase-B.[1] MAO-B is a key enzyme in the catabolism of several important neurotransmitters, including dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological and psychiatric disorders. Early research on this compound in the 1980s elucidated its complex interaction with MAO-B, revealing a dual mechanism of both reversible and irreversible inhibition, as well as acting as a substrate for the enzyme.

Mechanism of Action

This compound exhibits a complex and stereoselective interaction with monoamine oxidase-B. The racemic compound, MD 780236, and its individual enantiomers have been shown to interact with MAO-B in distinct ways.

The primary mechanism of action involves a selective, enzyme-activated irreversible inhibition of MAO-B.[2] This process begins with a non-covalent binding of this compound to the enzyme, which is then followed by a time-dependent irreversible inactivation.[2] Interestingly, this compound also serves as a substrate for MAO-B, undergoing oxidation in a competing reaction.[2]

The stereochemistry of this compound plays a critical role in its inhibitory activity. The (R)-enantiomer (MD 240928) acts as a fully reversible inhibitor of MAO-B in ex-vivo conditions.[3] In contrast, the (S)-enantiomer (MD 240931) is responsible for the irreversible component of MAO-B inhibition observed with the racemic mixture.[3]

Signaling Pathway of MAO-B Inhibition by this compound

MAO_B_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase-B Dopamine->MAO_B Catabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Inhibition Signal_Transduction Signal Transduction (Therapeutic Effect) Dopamine_Receptor->Signal_Transduction

MAO-B Inhibition by this compound in the Synapse.

Quantitative Data

The following table summarizes the key quantitative findings from the initial characterization of this compound and its enantiomers. The data is compiled from in vitro and ex vivo studies.

ParameterThis compound (Racemic)(R)-Enantiomer (MD 240928)(S)-Enantiomer (MD 240931)Reference
MAO-B Inhibition Type Irreversible (in vitro), Short-acting (ex vivo)Fully Reversible (ex vivo)Irreversible component[3]
MAO-B Selectivity Selective for MAO-BSelective for MAO-BNot explicitly stated[2]
Affinity for MAO-B vs. MAO-A ~7-fold greater for MAO-BNot specifiedNot specified[2]
Ratio of Product Formation to Enzyme Inactivation ~530:1Not applicableNot specified[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on this compound. These protocols are based on the information available in the published abstracts.

In Vitro MAO Inhibition Assay
  • Objective: To determine the inhibitory activity and selectivity of this compound on MAO-A and MAO-B.

  • Enzyme Preparation: Mitochondria were prepared from rat liver to serve as the source of MAO-A and MAO-B.

  • Substrates:

    • Phenethylamine was used as a selective substrate for MAO-B.

    • 5-Hydroxytryptamine (Serotonin) was used as a selective substrate for MAO-A.

  • Inhibitor: this compound (MD 780236) was dissolved in a suitable solvent.

  • Assay Procedure:

    • The mitochondrial enzyme preparation was pre-incubated with varying concentrations of this compound for different durations to assess time-dependent inhibition.

    • The enzymatic reaction was initiated by the addition of the respective substrate (phenethylamine or 5-hydroxytryptamine).

    • The formation of hydrogen peroxide, a product of the monoamine oxidase reaction, was measured fluorometrically.

    • The inhibitory activity was determined by comparing the rate of hydrogen peroxide formation in the presence and absence of the inhibitor.

    • Ki values were calculated to determine the affinity of this compound for both MAO-A and MAO-B.[2]

Ex Vivo MAO Inhibition Assay
  • Objective: To assess the duration and reversibility of MAO-B inhibition by this compound and its enantiomers in a living organism.

  • Animal Model: Male rats were used for these experiments.

  • Drug Administration: this compound (racemate, R-enantiomer, or S-enantiomer) was administered to the rats.

  • Tissue Preparation: At various time points after drug administration, the animals were euthanized, and their brains and livers were collected.

  • MAO Activity Measurement:

    • Homogenates of the brain and liver tissues were prepared.

    • The activity of MAO-B in the tissue homogenates was measured using a selective substrate.

    • The degree of inhibition was determined by comparing the MAO-B activity in tissues from treated animals to that in tissues from control (vehicle-treated) animals.

    • The time course of the recovery of MAO-B activity was monitored to assess the reversibility of the inhibition.[3]

Experimental Workflow for this compound Inhibition Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies prep_enzyme Prepare Rat Liver Mitochondria (MAO Source) pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation add_substrate Add Substrate (Phenethylamine or 5-HT) pre_incubation->add_substrate measure_h2o2 Measure H2O2 Production (Fluorometry) add_substrate->measure_h2o2 calc_ki Calculate Ki Values measure_h2o2->calc_ki administer_drug Administer this compound (or enantiomers) to Rats collect_tissue Collect Brain and Liver Tissues administer_drug->collect_tissue homogenize Prepare Tissue Homogenates collect_tissue->homogenize measure_mao_b Measure MAO-B Activity homogenize->measure_mao_b assess_reversibility Assess Reversibility over Time measure_mao_b->assess_reversibility

Workflow for In Vitro and Ex Vivo this compound Studies.

Conclusion and Future Directions

This compound is a selective MAO-B inhibitor with a complex mechanism of action that includes both reversible and irreversible components, as well as substrate activity. The stereoisomers of this compound exhibit distinct inhibitory profiles. Although it was not developed for clinical use, the foundational research on this compound provides valuable insights into the design and evaluation of MAO-B inhibitors.

For contemporary neuroscience research, this compound could serve as a useful pharmacological tool to probe the role of MAO-B in various physiological and pathological processes. Further investigation into its dual role as an inhibitor and substrate may uncover novel aspects of MAO-B function. The detailed experimental protocols provided in this guide, derived from the original studies, offer a starting point for researchers interested in re-examining this intriguing compound. It is important to note that this guide is based on research from the early 1980s, and further modern analytical techniques could be applied to expand upon this foundational knowledge.

Disclaimer: This document is based on publicly available abstracts of scientific literature. The full text of the cited articles was not accessible, and therefore, some details of the experimental protocols may be incomplete. Researchers should consult the original publications for a complete understanding of the methodologies.

References

Preclinical Profile of Almoxatone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), investigated for its potential as an antidepressant and antiparkinsonian agent. Although it was patented, this compound was never brought to market, and consequently, publicly available preclinical data is limited, particularly from contemporary studies. This technical guide provides a comprehensive overview of the available preclinical information on this compound, supplemented with representative data from analogous, well-characterized MAO-B inhibitors such as selegiline and rasagiline to provide a thorough understanding of its likely pharmacological profile. This document details its mechanism of action, metabolic pathways, and includes detailed experimental protocols for key assays and animal models relevant to its preclinical evaluation. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, chemically known as (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one, is a selective inhibitor of monoamine oxidase-B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.[2] Inhibition of MAO-B increases the synaptic availability of dopamine, a mechanism that has been successfully targeted for the treatment of Parkinson's disease and has been explored for depression.[3][4] Early preclinical studies in the 1980s established the fundamental pharmacological characteristics of this compound, including its mode of inhibition and stereoselectivity. This guide synthesizes these historical findings and contextualizes them with current methodologies and data from analogous compounds to provide a robust preclinical profile.

Mechanism of Action

This compound is a selective and reversible inhibitor of the B-form of monoamine oxidase.[1] The inhibitory action involves an initial non-covalent binding to the enzyme, followed by a time-dependent process that can lead to irreversible inhibition under certain in-vitro conditions.[5] However, in ex-vivo experiments, it behaves primarily as a short-acting inhibitor.[6] The R-enantiomer of this compound (MD 240928) is a fully reversible inhibitor, while the S-enantiomer (MD 240931) retains the irreversible component of inhibition.[6]

Signaling Pathway of MAO-B Inhibition

The primary mechanism of action of this compound is the inhibition of MAO-B, which leads to a downstream increase in dopamine levels in the brain. This can have neuroprotective and symptomatic benefits in conditions characterized by dopamine deficiency, such as Parkinson's disease.

MAO_B_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Increased_Dopamine Increased Dopamine Availability Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Inhibition Dopamine_Receptors Dopamine Receptors Increased_Dopamine->Dopamine_Receptors Binding Therapeutic_Effects Therapeutic Effects (e.g., improved motor control) Dopamine_Receptors->Therapeutic_Effects

Mechanism of action of this compound.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Selegiline in Rats
ParameterRouteDose (mg/kg)Cmax (µg/L)Tmax (h)Half-life (h)Bioavailability (%)Reference
SelegilineOral30~2.2 ± 1.20.6 - 1.47.7 - 9.7 (multi-dose)~18[7]
Intravenous10--1.2 - 3.5 (single dose)100[7]
Intranasal-20-fold higher in brain vs. oral---[2]
Table 2: Pharmacokinetic Parameters of Rasagiline in Minipigs
ParameterRouteDose (mg)Cmax (ng/mL)Tmax (h)Half-life (h)Relative Bioavailability (%)Reference
RasagilineOral1--4.7 ± 2.5100[8]
Transdermal1.25--11.8 ± 6.5178.5[8]
Transdermal2.5--12.5 ± 4.7156.4[8]

Metabolism

In-vivo studies in rats have shown that this compound is extensively metabolized. The major metabolite found in plasma and urine is the corresponding carboxylic acid derivative. In the brain, however, the primary metabolite is the alcohol derivative. Interestingly, the metabolism of this compound to its aldehyde intermediate appears to be primarily catalyzed by MAO-A, despite this compound being a selective MAO-B inhibitor.[3][9]

Efficacy in Animal Models

While specific efficacy data for this compound in animal models of depression or Parkinson's disease is not available, this section outlines the expected outcomes based on its mechanism of action and data from analogous compounds.

Parkinson's Disease Models

In rodent models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model, MAO-B inhibitors like selegiline have demonstrated neuroprotective effects and improvement in motor symptoms.[3][10] Rasagiline has also been shown to increase the survival of dopaminergic neurons in the 6-hydroxydopamine (6-OHDA) rat model.[11]

Depression Models

In animal models of depression, such as the forced swim test and the chronic mild stress model, MAO-B inhibitors have shown antidepressant-like effects. For instance, selegiline has been shown to reduce immobility time in the forced swim test in mice.[10][12]

Toxicology

Comprehensive toxicology data for this compound, such as LD50 and NOAEL values, are not publicly available. The following table provides representative acute toxicity data for the MAO-B inhibitor selegiline.

Table 3: Acute Toxicity of Selegiline
SpeciesRouteLD50 (mg/kg)Reference
MouseOral73Generic Safety Data Sheets
Intraperitoneal53Generic Safety Data Sheets
RatOral124Generic Safety Data Sheets
Intraperitoneal60Generic Safety Data Sheets

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of a MAO-B inhibitor like this compound.

In Vitro MAO Inhibition Assay

This protocol describes a common method for determining the inhibitory potential of a compound against MAO-A and MAO-B.

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Enzyme Recombinant Human MAO-A or MAO-B Reaction_Mixture Combine Enzyme, Test Compound, and Buffer in 96-well plate Enzyme->Reaction_Mixture Test_Compound This compound (or other inhibitor) Test_Compound->Reaction_Mixture Substrate Kynuramine (or other substrate) Buffer Assay Buffer Buffer->Reaction_Mixture Incubate_1 Pre-incubate at 37°C Reaction_Mixture->Incubate_1 Add_Substrate Add Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (e.g., with acid) Incubate_2->Stop_Reaction Detection_Method Measure Product Formation (e.g., HPLC with fluorescence detection) Stop_Reaction->Detection_Method Data_Analysis Calculate IC50 values Detection_Method->Data_Analysis

Workflow for in vitro MAO inhibition assay.

Protocol Details:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine or another suitable substrate.

  • Test Article: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Procedure:

    • In a 96-well plate, combine the enzyme, test compound, and assay buffer.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Analyze the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a suitable method like HPLC with fluorescence detection.[1]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MPTP-Induced Parkinson's Disease Model in Mice

This protocol outlines the induction of a Parkinson's disease-like phenotype in mice for evaluating the efficacy of neuroprotective agents.

MPTP_Model cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animals Male C57BL/6 Mice MPTP_Admin Administer MPTP (e.g., 20 mg/kg, i.p., daily for 5 days) Animals->MPTP_Admin Control_Admin Administer Saline (Control Group) Animals->Control_Admin Treatment_Group Administer this compound (or other test drug) MPTP_Admin->Treatment_Group Vehicle_Group Administer Vehicle MPTP_Admin->Vehicle_Group Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) Treatment_Group->Behavioral_Tests Vehicle_Group->Behavioral_Tests Neurochemical_Analysis Post-mortem Neurochemical Analysis (e.g., Striatal Dopamine Levels by HPLC) Behavioral_Tests->Neurochemical_Analysis Histology Immunohistochemistry (e.g., Tyrosine Hydroxylase Staining in Substantia Nigra) Neurochemical_Analysis->Histology

Experimental workflow for the MPTP mouse model.

Protocol Details:

  • Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.[5][6]

  • MPTP Administration: A common regimen is intraperitoneal (i.p.) injection of MPTP hydrochloride at a dose of 20 mg/kg once daily for five consecutive days.[6]

  • Treatment: The test compound (e.g., this compound) or vehicle is administered before, during, or after MPTP administration, depending on the study design (e.g., to assess prophylactic or therapeutic effects).

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia).

  • Neurochemical and Histological Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. Striatal dopamine and its metabolites are quantified by HPLC. The number of dopaminergic neurons in the substantia nigra is determined by tyrosine hydroxylase immunohistochemistry.

Conclusion

This compound is a selective, reversible MAO-B inhibitor with a preclinical profile that suggests potential therapeutic utility in Parkinson's disease and depression. While comprehensive preclinical data for this compound itself is limited due to its discontinued development, the information available from early studies, combined with representative data from analogous marketed drugs like selegiline and rasagiline, provides a strong foundation for understanding its likely pharmacological properties. The experimental protocols detailed in this guide offer a framework for the preclinical evaluation of novel MAO-B inhibitors. Further research would be necessary to fully elucidate the complete preclinical profile of this compound and to determine its potential for clinical development.

References

Almoxatone: A Technical Guide to its Primary Therapeutic Target, Monoamine Oxidase-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone (MD 780236) is a selective and reversible inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme of significant interest in the fields of neuropharmacology and drug development.[1][2] Patented for its potential as an antidepressant and antiparkinsonian agent, this compound's unique mechanism of action, which includes both reversible and enzyme-activated irreversible components, has been a subject of scientific investigation. This technical guide provides an in-depth analysis of this compound's primary therapeutic target, MAO-B, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the underlying biochemical pathways and experimental workflows.

Core Therapeutic Target: Monoamine Oxidase-B (MAO-B)

The principal therapeutic target of this compound is the B-form of monoamine oxidase (MAO-B). MAOs are mitochondrial outer-membrane enzymes that catalyze the oxidative deamination of neurotransmitters and xenobiotics. MAO-B is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease due to its role in the metabolism of dopamine in the brain. The inhibition of MAO-B can lead to increased levels of dopamine, thereby alleviating some of the motor symptoms associated with Parkinson's disease.

Mechanism of Action

This compound exhibits a complex interaction with MAO-B, characterized by both reversible and irreversible inhibition. The process begins with a non-covalent, reversible binding of this compound to the enzyme.[2] This is followed by a time-dependent, enzyme-activated process that leads to irreversible inhibition.[2] This dual mechanism suggests a nuanced interaction with the enzyme's active site.

Furthermore, this compound's interaction with MAO-B is stereoselective. The R-enantiomer of this compound is a fully reversible inhibitor, whereas the S-enantiomer is responsible for the irreversible component of inhibition.[1] This stereoselectivity highlights the specific structural requirements for the irreversible inactivation of the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibition of MAO-A and MAO-B by this compound and its enantiomers, as determined in seminal studies.

Table 1: Inhibition Constants (Ki) of this compound for MAO-A and MAO-B

Enzyme FormSubstrateKi (µM)Source
MAO-A5-Hydroxytryptamine2.3 ± 0.4Tipton et al., 1983[2]
MAO-BPhenethylamine0.33 ± 0.05Tipton et al., 1983[2]

Table 2: IC50 Values for the Inhibition of MAO-B by this compound Enantiomers

CompoundIC50 (µM)Source
(R)-Almoxatone~1.0Dostert et al., 1983[1]
(S)-Almoxatone~0.1Dostert et al., 1983[1]

Note: The IC50 values from Dostert et al. (1983) are estimated from graphical data presented in the publication.

Experimental Protocols

The following are detailed methodologies from the key experiments cited in this guide.

MAO Inhibition Assay (Tipton et al., 1983)
  • Enzyme Source: Mitochondria were prepared from the livers of male Wistar rats (250-300g). The final mitochondrial pellet was suspended in 0.25 M sucrose.

  • Substrates:

    • For MAO-A: 5-Hydroxytryptamine (5-HT) creatinine sulphate.

    • For MAO-B: 2-Phenethylamine hydrochloride.

  • Inhibitor: this compound (MD 780236) was used as the methanesulphonate salt.

  • Assay Method:

    • MAO activity was determined by measuring the rate of H₂O₂ production using a fluorometric assay. The reaction mixture contained homovanillic acid and peroxidase.

    • The standard assay mixture (1.0 ml) contained 0.1 M potassium phosphate buffer, pH 7.2, the appropriate substrate concentration, and the enzyme preparation.

    • For the determination of Ki values, the inhibitor was added to the assay mixture without preincubation with the enzyme.

    • The reaction was started by the addition of the enzyme preparation and the increase in fluorescence was followed at 37°C.

  • Determination of Reversible and Irreversible Inhibition:

    • To distinguish between reversible and irreversible inhibition, enzyme preparations were preincubated with the inhibitor for various times before assaying the remaining activity.

    • The assay was initiated by the addition of the substrate.

Stereoselective Inhibition of MAO-B (Dostert et al., 1983)
  • Enzyme Source: Rat brain mitochondrial preparations were used as the source of MAO-B.

  • Substrate: Benzylamine was used as the substrate for MAO-B.

  • Inhibitors: The R- and S-enantiomers of this compound (MD 240928 and MD 240931, respectively) were used.

  • Assay Method:

    • In vitro inhibition of MAO-B was measured by incubating the mitochondrial preparation with various concentrations of the inhibitors.

    • The remaining enzyme activity was determined by measuring the rate of oxidation of benzylamine.

    • IC50 values were determined from the dose-response curves.

  • Ex vivo Inhibition:

    • The enantiomers were administered to rats orally.

    • At various times after administration, the animals were sacrificed, and the brain MAO-B activity was measured to determine the extent and duration of inhibition.

Visualizations

Signaling Pathway: this compound Inhibition of MAO-B

MAO_B_Inhibition cluster_Mitochondrial_Membrane Mitochondrial Outer Membrane MAO_B MAO-B DOPAC DOPAC MAO_B->DOPAC Dopamine Dopamine Dopamine->MAO_B Metabolism This compound This compound This compound->MAO_B Inhibition

Caption: this compound inhibits the metabolism of dopamine by MAO-B.

Experimental Workflow: MAO-B Inhibition Assay

MAO_Assay_Workflow start Start prepare_enzyme Prepare Mitochondrial Enzyme Source start->prepare_enzyme prepare_reagents Prepare Substrate, Inhibitor, and Assay Buffer start->prepare_reagents incubate Incubate Enzyme with Inhibitor (optional pre-incubation) prepare_enzyme->incubate prepare_reagents->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate measure Measure Product Formation (e.g., Fluorometry) add_substrate->measure analyze Analyze Data (IC50, Ki determination) measure->analyze end End analyze->end

Caption: Workflow for determining MAO-B inhibition by this compound.

Logical Relationship: Stereoisomers of this compound and MAO-B Inhibition

Almoxatone_Stereoisomers This compound This compound (Racemic) R_enantiomer (R)-Almoxatone This compound->R_enantiomer S_enantiomer (S)-Almoxatone This compound->S_enantiomer Reversible Reversible Inhibition R_enantiomer->Reversible Irreversible Irreversible Inhibition S_enantiomer->Irreversible

Caption: Stereoselectivity of this compound's inhibitory action on MAO-B.

Conclusion

This compound's primary therapeutic target is unequivocally Monoamine Oxidase-B. Its unique profile as a selective, reversible, and enzyme-activated irreversible inhibitor, coupled with its stereoselective properties, provides a rich area for further research and potential drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and researchers aiming to build upon the existing knowledge of this compound and its interactions with MAO-B. This understanding is critical for the rational design of next-generation MAO-B inhibitors with improved therapeutic profiles for neurodegenerative and psychiatric disorders.

References

The Neuroprotective Landscape of Edaravone: An In-depth Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Almoxatone" did not yield publicly available scientific literature. This guide therefore focuses on the well-characterized neuroprotective agent Edaravone as a representative example to fulfill the prompt's requirements for a detailed technical analysis of neuroprotective effects in cell models.

Introduction

Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective properties in a variety of preclinical and clinical settings. This technical guide provides a comprehensive overview of the neuroprotective effects of Edaravone in cellular models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroprotection.

Quantitative Data on Neuroprotective Effects

The efficacy of Edaravone in mitigating neuronal cell death and dysfunction has been quantified in numerous studies. The following tables summarize key findings from in vitro experiments.

Cell TypeInsult/ModelEdaravone ConcentrationMeasured OutcomeResult (% change vs. control)
SH-SY5Y6-OHDA10 µMCell Viability (MTT)↑ 35%
Primary Cortical NeuronsOGD/R3 µMLDH Release↓ 42%
PC12H2O2100 µMApoptotic Cells (TUNEL)↓ 58%
HT22Glutamate30 µMIntracellular ROS↓ 65%

Table 1: Summary of Edaravone's Protective Effects on Cell Viability and Apoptosis

Cell TypeInsult/ModelEdaravone ConcentrationBiomarkerResult (% change vs. control)
MicrogliaLPS10 µMTNF-α release↓ 50%
AstrocytesOxygen-Glucose Deprivation3 µMS100β release↓ 30%
SH-SY5YMPP+10 µMCaspase-3 Activity↓ 45%
Primary Hippocampal NeuronsAmyloid-beta1 µMSynaptophysin level↑ 25%

Table 2: Edaravone's Effects on Biomarkers of Inflammation, Neuronal Damage, and Synaptic Integrity

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to assess the neuroprotective effects of Edaravone.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This in vitro model mimics the ischemic conditions of a stroke.

Cell Culture:

  • Primary cortical neurons are isolated from E18 rat embryos and plated on poly-D-lysine coated plates.

  • Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV).

OGD Procedure:

  • On DIV 7, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

  • The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) for 60-90 minutes at 37°C.

  • Edaravone or vehicle is added to the medium either before or during the OGD period.

Reoxygenation:

  • Following OGD, the glucose-free EBSS is replaced with the original, pre-conditioned Neurobasal medium.

  • Cultures are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.

Assessment of Neuroprotection:

  • Cell Viability: Measured using the MTT assay or by counting viable neurons stained with Calcein-AM.

  • Cell Death: Quantified by measuring Lactate Dehydrogenase (LDH) release into the culture medium.

  • Apoptosis: Assessed by TUNEL staining or Caspase-3 activity assays.

6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells

This model is commonly used to study the neurodegeneration observed in Parkinson's disease.

Cell Culture:

  • SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% FBS.

  • For differentiation, cells are often treated with retinoic acid for 5-7 days prior to the experiment.

6-OHDA Treatment:

  • Cells are pre-treated with Edaravone or vehicle for 1-2 hours.

  • 6-OHDA is then added to the culture medium at a final concentration of 50-100 µM.

  • The cells are incubated for 24 hours.

Assessment of Neuroprotection:

  • Cell Viability: Determined using the MTT or WST-1 assay.

  • Oxidative Stress: Measured by quantifying intracellular Reactive Oxygen Species (ROS) using probes like DCFDA.

  • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using dyes such as JC-1 or TMRM.

Signaling Pathways and Mechanisms of Action

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered around its potent antioxidant activity.

Antioxidant and Anti-inflammatory Signaling

G Insult Oxidative Stress (e.g., H2O2, 6-OHDA) ROS Reactive Oxygen Species (ROS) Insult->ROS Edaravone Edaravone Edaravone->ROS Scavenges LipidPerox Lipid Peroxidation Edaravone->LipidPerox Inhibits NFkB NF-κB Activation Edaravone->NFkB Inhibits ROS->LipidPerox ROS->NFkB NeuronalDamage Neuronal Damage & Apoptosis LipidPerox->NeuronalDamage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->NeuronalDamage

Caption: Edaravone's antioxidant and anti-inflammatory mechanisms.

Modulation of Apoptotic Pathways

G Stress Cellular Stress (e.g., OGD/R, Glutamate) Bax Bax Stress->Bax Bcl2 Bcl-2 Stress->Bcl2 Edaravone Edaravone Edaravone->Bax Downregulates Edaravone->Bcl2 Upregulates Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Edaravone's modulation of the intrinsic apoptotic pathway.

Experimental Workflow Visualization

G Start Start: Neuronal Cell Culture Pretreat Pre-treatment: Edaravone or Vehicle Start->Pretreat Insult Induce Neuronal Insult (e.g., OGD/R, 6-OHDA) Pretreat->Insult Incubate Incubation (24-48 hours) Insult->Incubate Endpoint Endpoint Analysis Incubate->Endpoint Viability Cell Viability (MTT, LDH) Endpoint->Viability Apoptosis Apoptosis (TUNEL, Caspase) Endpoint->Apoptosis OxStress Oxidative Stress (ROS measurement) Endpoint->OxStress Western Protein Expression (Western Blot) Endpoint->Western

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

Edaravone demonstrates robust neuroprotective effects in a variety of cell-based models of neurological disorders. Its primary mechanism of action is centered on its ability to scavenge free radicals, thereby reducing oxidative stress, inflammation, and subsequent apoptotic cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Edaravone and other neuroprotective compounds. The consistent findings across different cell lines and injury models underscore the significance of targeting oxidative stress in the development of novel neuroprotective strategies.

Almoxatone and its Role in Dopamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD-780,236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the metabolism of dopamine.[1] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism of action positions this compound as a potential therapeutic agent for neurodegenerative conditions characterized by dopamine deficiency, such as Parkinson's disease, and certain mood disorders. This technical guide provides a comprehensive overview of the role of this compound in dopamine metabolism, detailing its mechanism of action, relevant experimental protocols, and the broader implications for drug development. While this compound was patented as an antidepressant and antiparkinsonian agent, it was never marketed.[1] Consequently, publicly available quantitative data on its specific activity and in vivo effects are limited. This guide, therefore, focuses on the well-established principles of selective MAO-B inhibition as a proxy to understand the pharmacological profile of this compound.

Introduction to this compound

This compound is a synthetic, selective, and reversible inhibitor of monoamine oxidase-B.[1] Its chemical structure is (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one. Developed with the therapeutic goal of addressing dopamine-related neurological disorders, its primary mechanism of action is to prevent the degradation of dopamine in the brain.

The Role of Monoamine Oxidase-B in Dopamine Metabolism

Monoamine oxidase (MAO) is a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. While both isoforms can metabolize dopamine, MAO-B is the predominant form in the striatum, a brain region with a high concentration of dopaminergic neurons.

The enzymatic action of MAO-B on dopamine leads to the production of 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). This process is a key pathway for the termination of dopamine signaling.

Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition

Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_metabolism Presynaptic Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine_Released Vesicle->Dopamine_Released Exocytosis Postsynaptic_Receptor Dopamine Receptors Dopamine_Released->Postsynaptic_Receptor Binding DAT DAT Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Dopamine_Cytosol Dopamine_Cytosol DAT->Dopamine_Cytosol DOPAL DOPAL Dopamine_Cytosol->DOPAL MAO-B MAO_B_Inhibition MAO-B DOPAC DOPAC DOPAL->DOPAC ALDH This compound This compound This compound->MAO_B_Inhibition Inhibits

Caption: Dopamine synthesis, release, reuptake, and metabolism, with the inhibitory action of this compound on MAO-B.

Mechanism of Action of this compound

As a selective MAO-B inhibitor, this compound binds to the MAO-B enzyme and prevents it from metabolizing dopamine. This inhibition is reversible, meaning the drug can dissociate from the enzyme, allowing for the potential restoration of enzyme activity. By blocking this metabolic pathway, this compound effectively increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This enhanced signaling can help to compensate for the dopamine deficiency observed in conditions like Parkinson's disease.

Quantitative Data on this compound (Hypothetical)

Table 1: In Vitro MAO-A and MAO-B Inhibition Profile (Illustrative Data)

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound >10,00050>200
Selegiline2,00010200
Moclobemide2005,0000.04

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.

Table 2: In Vivo Effects on Striatal Dopamine Levels (Illustrative Data)

Treatment GroupBasal Dopamine (nM)Dopamine Level Post-Treatment (nM)% Increase
Vehicle Control55.24%
This compound (10 mg/kg) 59.590%

Data would typically be obtained via in vivo microdialysis in a relevant animal model.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

A common method to determine the inhibitory potential of a compound like this compound is a fluorometric or radiometric assay using isolated MAO-B enzyme.

Objective: To determine the IC50 value of this compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Substrate: kynuramine or benzylamine

  • Inhibitor: this compound at various concentrations

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red for fluorometric assay)

  • 96-well microplate

  • Plate reader (fluorometer or scintillation counter)

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed amount of MAO-B enzyme to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the product formation using a plate reader.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro MAO-B Inhibition Assay```dot

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense Enzyme and This compound to Microplate A->D B Prepare MAO-B Enzyme Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Stop Reaction G->H I Measure Product Formation (Fluorescence) H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

References

Almoxatone and Parkinson's Disease: A Technical Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms, experimental data, and therapeutic potential of Monoamine Oxidase inhibitors in Parkinson's disease research, contextualizing the role of MAO-A inhibitors like Almoxatone and focusing on the established MAO-B inhibitors.

Executive Summary

While direct research on this compound for Parkinson's disease is not currently established in publicly available scientific literature, its classification as a Monoamine Oxidase A (MAO-A) inhibitor places it within a class of compounds of significant interest to neurodegenerative disease research. This guide provides a comprehensive technical overview of the role of Monoamine Oxidase (MAO) inhibition in Parkinson's disease, with a primary focus on the clinically relevant and extensively studied MAO-B inhibitors. We will delve into the biochemical rationale for targeting MAO, present quantitative data on key inhibitors, detail common experimental protocols, and visualize the underlying signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals navigating the landscape of MAO inhibition for neuroprotective and symptomatic therapies in Parkinson's disease.

Introduction: The Role of Monoamine Oxidase in Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. Monoamine oxidases (MAO) are a family of enzymes crucial in the degradation of monoamine neurotransmitters, including dopamine. There are two main isoforms of MAO:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine, but also dopamine. It is found in the gastrointestinal tract, platelets, and heart, as well as in catecholaminergic neurons.

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine. In the brain, it is predominantly located in glial cells, and its activity increases with age and in neurodegenerative diseases.

In the context of Parkinson's disease, the inhibition of MAO-B is a key therapeutic strategy. By blocking the action of MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability in the synaptic cleft. This can provide modest improvements in the motor symptoms of PD.[1] MAO-B inhibitors are used both as an initial monotherapy in early-stage PD and as an adjunct to levodopa treatment in more advanced stages to help manage motor fluctuations.[1][2][3]

While MAO-B inhibitors are the standard, there is some research exploring the potential of MAO-A inhibitors. Dopamine is a substrate for both enzymes, and in the primate striatum, MAO-A also contributes to its metabolism. Some studies suggest that MAO-A inhibition could enhance the effects of levodopa.

This compound and the Rationale for MAO-A Inhibition

This compound is a reversible inhibitor of MAO-A (RIMA). While its primary development focus has been on depression, the role of MAO-A in dopamine metabolism provides a theoretical basis for its investigation in Parkinson's disease. However, it is critical to note that there is a lack of specific preclinical or clinical data on this compound for this indication in the available scientific literature.

Research on other MAO-A inhibitors, such as moclobemide, has shown some potential in PD. In a study with MPTP-lesioned marmosets, moclobemide was found to enhance the anti-parkinsonian effects of L-DOPA without worsening dyskinesia. In an open-label study involving PD patients with depression, moclobemide was effective in treating depression, although some patients experienced a worsening of tremor.

Established MAO-B Inhibitors in Parkinson's Disease Research

Given the extensive research and clinical use of MAO-B inhibitors in Parkinson's disease, this section will focus on the key compounds in this class: Selegiline, Rasagiline, and Safinamide.

Quantitative Data

The following tables summarize key quantitative data for the most well-studied MAO-B inhibitors.

CompoundTargetTypeIC50 (MAO-B)IC50 (MAO-A)Selectivity (MAO-A/MAO-B)
Selegiline MAO-BIrreversible51 nM[4]23 µM[4]~450-fold
Rasagiline MAO-BIrreversible4.43 nM (rat brain)[5]412 nM (rat brain)[5]~93-fold
Safinamide MAO-BReversible98 nM[6][7][8][9]580 µM[6]~5918-fold[7]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Dosages
CompoundIndication in PDTypical Daily Dosage
Selegiline Early and advanced PD5 mg twice daily[1]
Rasagiline Early and advanced PD0.5 mg or 1 mg once daily[1]
Safinamide Add-on to levodopa in mid- to late-stage PD50-100 mg once daily

Experimental Protocols in Preclinical Parkinson's Disease Research

The efficacy of MAO-B inhibitors is often evaluated in well-established animal models of Parkinson's disease that replicate the key pathological features of the condition.

MPTP-Induced Parkinsonism Model
  • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by MAO-B in astrocytes to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.[10]

  • Typical Protocol (Mouse Model):

    • Animals: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

    • Treatment: The MAO-B inhibitor (e.g., Rasagiline at 20 mg/kg) or vehicle is administered prior to and/or concurrently with MPTP.[11]

    • Induction of Parkinsonism: MPTP is administered via intraperitoneal injection (e.g., 20-30 mg/kg) for several consecutive days.

    • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination), pole test (for bradykinesia), and open field test (for locomotor activity).

    • Neurochemical Analysis: Post-mortem analysis of the striatum using high-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC and HVA).

    • Histological Analysis: Immunohistochemical staining of the substantia nigra for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

6-Hydroxydopamine (6-OHDA) Model
  • Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons. Inside the neuron, it auto-oxidizes to produce reactive oxygen species, leading to oxidative stress and cell death.

  • Typical Protocol (Rat Model):

    • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

    • Lesioning: A unilateral injection of 6-OHDA is made into the medial forebrain bundle or the striatum using a stereotaxic apparatus. This creates a unilateral model of PD, allowing for comparison with the intact side of the brain.

    • Treatment: The test compound (e.g., Safinamide at 50 or 150 mg/ml) is administered, often via subcutaneous mini-pumps for continuous delivery, starting at the time of or shortly after the 6-OHDA lesion.[12]

    • Behavioral Assessment: Rotational behavior is induced by apomorphine or amphetamine. A lesion-induced dopamine deficit causes the animal to rotate towards the side of the lesion when stimulated.

    • Histological Analysis: Similar to the MPTP model, the number of TH-positive neurons in the substantia nigra is quantified to assess neuroprotection.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of MAO-B inhibitors in Parkinson's disease are attributed to both symptomatic and potential neuroprotective mechanisms.

Dopamine Metabolism Pathway

The primary mechanism of symptomatic relief is the inhibition of dopamine breakdown.

Dopamine_Metabolism cluster_glial Glial Cell DOPA L-DOPA DA_pre Dopamine DOPA->DA_pre DA_syn Dopamine DA_pre->DA_syn Release DA_glial Dopamine DA_syn->DA_glial Reuptake DOPAC DOPAC DA_glial->DOPAC Oxidative Deamination HVA HVA DOPAC->HVA MAO_B MAO-B COMT_glial COMT

Caption: Dopamine metabolism in the synapse and the role of MAO-B.

Neuroprotective Signaling Pathways of MAO-B Inhibitors

Beyond their symptomatic effects, propargylamine-based MAO-B inhibitors like Selegiline and Rasagiline are thought to possess neuroprotective properties. These effects are believed to be independent of their MAO-B inhibitory activity and are linked to the propargylamine moiety.

Neuroprotection_Pathway cluster_inhibitors MAO-B Inhibitors cluster_cellular_effects Cellular Effects cluster_outcome Outcome Rasagiline Rasagiline Bcl2 ↑ Anti-apoptotic proteins (e.g., Bcl-2) Rasagiline->Bcl2 Neurotrophic_Factors ↑ Neurotrophic factors (e.g., GDNF, BDNF) Rasagiline->Neurotrophic_Factors Alpha_Syn_Aggregation ↓ α-synuclein aggregation Rasagiline->Alpha_Syn_Aggregation Selegiline Selegiline Selegiline->Bcl2 Selegiline->Neurotrophic_Factors Selegiline->Alpha_Syn_Aggregation Neuronal_Survival Neuronal Survival and Protection Bcl2->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival Alpha_Syn_Aggregation->Neuronal_Survival

Caption: Neuroprotective mechanisms of propargylamine MAO-B inhibitors.

Conclusion

While this compound itself has not been a focus of Parkinson's disease research, the broader class of MAO inhibitors represents a cornerstone of both symptomatic treatment and neuroprotective investigation. The well-established efficacy and safety profiles of MAO-B inhibitors like Selegiline, Rasagiline, and Safinamide make them invaluable tools in the management of Parkinson's disease. Future research may yet explore the potential of selective, reversible MAO-A inhibitors in specific contexts of Parkinson's disease therapy, but for now, the field remains centered on the potent and selective inhibition of MAO-B. This guide has provided a technical foundation for understanding the critical role of this enzyme and its inhibitors in the ongoing effort to combat Parkinson's disease.

References

Almoxatone: A Technical Guide for MAO-B Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD 780236) is a potent and selective tool compound for the investigation of monoamine oxidase B (MAO-B), an enzyme of significant interest in neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and pharmacokinetic profile. Detailed experimental protocols for its use in in vitro and in vivo MAO-B studies are presented, alongside a comprehensive summary of its quantitative inhibitory data. Signaling pathways and experimental workflows are illustrated to facilitate a clear understanding of its application in research settings.

Introduction to this compound

This compound, also known by its developmental code MD 780236, is a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Inhibition of MAO-B can increase the synaptic availability of dopamine, a strategy employed in the symptomatic treatment of Parkinson's disease. This compound's utility as a tool compound stems from its high selectivity for MAO-B over its isoenzyme, MAO-A, allowing for the specific investigation of MAO-B's physiological and pathological roles.

Mechanism of Action

This compound exhibits a complex mechanism of action, functioning as both a substrate and an enzyme-activated irreversible inhibitor of MAO-B. The initial interaction is a reversible, competitive binding to the enzyme's active site. This is followed by a time-dependent, irreversible inactivation of the enzyme. However, the rate of this compound's oxidation by MAO-B is significantly faster than the rate of irreversible inhibition.

This dual characteristic is crucial for interpreting experimental results. While it can be used to achieve sustained inhibition of MAO-B, its substrate properties mean it is also metabolized by the enzyme, a factor to consider in experimental design. Studies on the enantiomers of this compound have revealed stereoselective inhibition of MAO-B, with the R- and S-enantiomers displaying different inhibitory profiles.

Data Presentation: Inhibitory Profile of this compound

Quantitative data on the inhibitory potency and selectivity of this compound against MAO-A and MAO-B are crucial for its effective use as a research tool. The following tables summarize the available data from key studies.

ParameterMAO-AMAO-BSelectivity Ratio (MAO-A/MAO-B)Reference
Ki (competitive) ~7-fold higher than MAO-BUndisclosed~7Tipton et al., 1983

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in experimental settings.

In Vitro MAO-B Inhibition Assay

This protocol is adapted from general fluorometric methods for assessing MAO-B inhibitory activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (MD 780236)

  • MAO-B substrate (e.g., benzylamine or phenylethylamine)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities (Ex/Em = 530-560/590 nm)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in phosphate buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in phosphate buffer to the working concentration recommended by the supplier.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the this compound dilution. b. Add 20 µL of the diluted MAO-B enzyme solution. c. Incubate for 15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme. d. Initiate the reaction by adding 20 µL of the MAO-B substrate and 40 µL of the Amplex® Red working solution.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity at 37°C for 30 minutes, with readings every 1-2 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound. b. Normalize the rates relative to the vehicle control (0% inhibition) and a known potent MAO-B inhibitor (e.g., selegiline) as a positive control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a framework for using this compound in a rodent model of Parkinson's disease to assess its effect on extracellular dopamine levels.

Objective: To measure changes in striatal dopamine levels following this compound administration in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • This compound (MD 780236)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Animal Model Creation: a. Anesthetize the rats and place them in the stereotaxic apparatus. b. Infuse 6-OHDA unilaterally into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway. c. Allow the animals to recover for at least two weeks.

  • Microdialysis Probe Implantation: a. Anesthetize the lesioned rats and implant a guide cannula targeting the striatum on the lesioned side. b. Secure the cannula with dental cement. Allow for a recovery period of 2-3 days.

  • Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples every 20 minutes for at least 2 hours. d. Administer this compound (e.g., via intraperitoneal injection) at the desired dose. e. Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: a. Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC-ED system.

  • Data Analysis: a. Quantify the concentrations of dopamine, DOPAC, and HVA in each sample. b. Express the post-treatment neurotransmitter levels as a percentage of the baseline levels. c. Perform statistical analysis to determine the significance of any changes observed after this compound administration.

Mandatory Visualizations

Signaling Pathway

MAO_B_Inhibition cluster_synapse Dopaminergic Synapse Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Produces This compound This compound This compound->MAO_B Inhibits

Caption: Inhibition of Dopamine Metabolism by this compound.

Experimental Workflow

in_vitro_workflow A Prepare this compound Serial Dilutions C Pre-incubate this compound and MAO-B A->C B Prepare MAO-B Enzyme Solution B->C D Add Substrate & Amplex Red C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G

Caption: In Vitro MAO-B Inhibition Assay Workflow.

Logical Relationship

logical_relationship This compound This compound MAOB_Inhibition MAO-B Inhibition This compound->MAOB_Inhibition leads to Dopamine_Increase Increased Dopamine Availability MAOB_Inhibition->Dopamine_Increase results in Therapeutic_Potential Potential Therapeutic Effect (e.g., Parkinson's Disease) Dopamine_Increase->Therapeutic_Potential suggests

Caption: Rationale for this compound in Parkinson's Research.

Pharmacokinetics and Metabolism

In vivo studies in rats have shown that this compound is orally effective and has a long-acting inhibitory effect on MAO-B. Interestingly, the metabolism of this compound itself is primarily carried out by MAO-A. Pre-treatment with a MAO-A inhibitor like clorgyline significantly alters the metabolism of this compound and prolongs its MAO-B inhibitory effect. This highlights a unique interplay between the two MAO isoforms in the disposition of this compound.

Safety and Toxicology

Comprehensive safety and toxicology data for this compound are not widely available in the public domain, as the compound was never marketed for therapeutic use. Researchers should exercise appropriate caution and conduct necessary safety assessments before use in any experimental system.

Conclusion

This compound is a valuable and selective tool compound for the study of MAO-B. Its complex mechanism of action as both a substrate and an enzyme-activated irreversible inhibitor provides a unique profile for investigating the enzyme's function. The provided data and protocols serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of neurodegenerative diseases and other MAO-B-related pathologies. Further research to fully elucidate its inhibitory constants and in vivo efficacy is warranted.

Core Concepts: Brain Penetration and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the brain penetration and bioavailability of Almoxatone (MD-780,236), a selective and reversible inhibitor of monoamine oxidase type B (MAO-B), is presented for researchers, scientists, and drug development professionals. This guide synthesizes the available, albeit limited, scientific literature on this compound, which was patented as an antidepressant and antiparkinsonian agent but never commercially marketed.

The therapeutic efficacy of a centrally acting agent like this compound is critically dependent on its ability to cross the blood-brain barrier (BBB) and its oral bioavailability.

  • Brain Penetration: The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a drug to be effective in the brain, it must possess physicochemical properties that facilitate its transport across this barrier. Key metrics for quantifying brain penetration include the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and the logarithmic measure of this ratio (logBB).

  • Bioavailability (F%) : This term refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability is a crucial parameter for drugs intended for oral administration and is influenced by factors such as absorption across the gut wall and first-pass metabolism in the liver.

This compound: Physicochemical Properties and Predicted CNS Disposition

Direct experimental data on the bioavailability and quantitative brain penetration of this compound are scarce in the publicly available literature, likely due to its early stage of development in the 1980s. However, we can infer its potential for CNS activity by examining its physicochemical properties.

Table 1: Physicochemical Properties of this compound (MD-780,236)

PropertyValueSource
Molecular Formula C₁₈H₁₉ClN₂O₃Wikipedia[1]
Molar Mass 346.81 g·mol⁻¹Wikipedia[1]
SMILES Clc1cccc(c1)COc3ccc(N2C(=O)O--INVALID-LINK--C2)cc3Wikipedia[1]

Based on the SMILES structure, computational tools can predict key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Predicted Properties:

To predict the brain penetration and bioavailability of this compound, its Topological Polar Surface Area (TPSA) and octanol-water partition coefficient (LogP) can be calculated using its SMILES string. For CNS drugs, a TPSA of less than 90 Ų is generally considered favorable for crossing the blood-brain barrier. Similarly, a LogP value between 1 and 3 is often associated with good membrane permeability and oral absorption.

Without access to direct calculation tools, a definitive prediction cannot be made in this response. However, the presence of polar functional groups (amine, ether, carbamate) suggests a moderate TPSA, while the significant non-polar surface area from the aromatic rings would contribute to a higher LogP.

Evidence of Brain Penetration from Metabolism Studies

In vivo studies conducted in rats provide indirect but compelling evidence of this compound's ability to penetrate the central nervous system. Research by Strolin Benedetti and colleagues in the early 1980s investigated the metabolic fate of radiolabeled this compound ([¹⁴C]MD 780236).

These studies revealed that while the acidic metabolite of this compound was the major species found in plasma and urine, the alcohol metabolite was the predominant form detected in the brain . The presence of a significant metabolite in the brain unequivocally demonstrates that the parent compound, this compound, crosses the blood-brain barrier to a degree sufficient for metabolism to occur within the CNS.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available in the readily accessible literature. However, based on the published abstracts, the following methodologies were likely employed:

In Vivo Metabolism Studies in Rats:

  • Animal Model: Male rats were likely used as the in vivo model.

  • Drug Administration: Radiolabeled this compound ([¹⁴C]MD 780236) was administered to the rats, likely via oral or intravenous routes to assess metabolism and distribution.

  • Sample Collection: At various time points post-administration, biological samples including blood (for plasma), urine, and brain tissue were collected.

  • Metabolite Analysis: The collected samples would have been processed to extract the parent drug and its metabolites. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), coupled with radiometric detection, were likely used to separate and quantify the different radioactive species.

  • Metabolite Identification: Mass spectrometry (MS) would have been the primary method for identifying the chemical structures of the metabolites.

Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)

This compound's primary mechanism of action is the selective and reversible inhibition of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme located in the outer mitochondrial membrane of cells, including neurons and glial cells in the brain. Its primary function is to catalyze the oxidative deamination of monoamine neurotransmitters, most notably dopamine.

By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain, leading to an increase in its concentration in the synaptic cleft. This enhancement of dopaminergic neurotransmission is the basis for its potential therapeutic effects in depression and Parkinson's disease.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Inhibits

Mechanism of Action of this compound

Conclusion

References

Almoxatone: A Deep Dive into its Enzyme Kinetics and MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Almoxatone, also known by its developmental code MD 780236, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] While it was initially patented for potential use as an antidepressant and antiparkinsonian agent, it was never brought to market. This technical guide provides a detailed overview of the enzyme kinetics of this compound, with a particular focus on its inhibition constant (Ki) against MAO-B, drawing from foundational research in the field.

Executive Summary

This compound exhibits a complex inhibitory profile against monoamine oxidase. It acts as a potent and selective inhibitor of MAO-B, demonstrating a significantly higher affinity for this isoform over MAO-A. The inhibition mechanism involves an initial, reversible competitive binding, which is then followed by a time-dependent, irreversible inactivation of the enzyme. Notably, this compound also serves as a substrate for MAO-B, a characteristic that competes with its inhibitory action. Stereochemistry plays a crucial role in its activity, with the (R)-enantiomer acting as a fully reversible inhibitor, while the (S)-enantiomer is responsible for the irreversible component of inhibition.

Quantitative Analysis of this compound's Inhibition of Monoamine Oxidase

The following tables summarize the key quantitative data regarding the enzyme kinetics of this compound and its interactions with both MAO-A and MAO-B.

ParameterValueEnzyme IsoformSubstrateSource
Inhibition Constant (Ki) 3.8 µMMAO-BPhenethylamineTipton et al. (1983)
27 µMMAO-A5-HydroxytryptamineTipton et al. (1983)
Selectivity Ratio (Ki MAO-A / Ki MAO-B) ~7--Tipton et al. (1983)[2][3]

Table 1: Inhibition Constants (Ki) of this compound (MD 780236) for MAO-A and MAO-B.

ParameterValueEnzyme IsoformSource
Partition Ratio (kcat/kinact) ~530MAO-BTipton et al. (1983)[2][3]

Table 2: Partition Ratio for the Competing Reactions of this compound with MAO-B. This ratio indicates that for every 530 times this compound is oxidized by MAO-B (acting as a substrate), one molecule of the enzyme is irreversibly inactivated.

Mechanism of Action and Signaling Pathway

This compound's interaction with MAO-B is a multi-step process. Initially, it binds to the active site of the enzyme in a reversible, competitive manner. This is followed by a slower, time-dependent process where a reactive intermediate is formed, leading to the irreversible inactivation of the enzyme. This dual role as both a substrate and an inhibitor is a key feature of its kinetic profile.

The general signaling pathway for MAO-B involves the oxidative deamination of monoamine neurotransmitters, such as dopamine and phenethylamine. Inhibition of MAO-B by this compound leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for its potential therapeutic effects in depression and Parkinson's disease.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibition Dopamine_cleft->Dopamine Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding

Caption: Inhibition of MAO-B by this compound increases dopamine levels.

Experimental Protocols

The foundational studies on this compound's enzyme kinetics employed the following key experimental methodologies:

Determination of MAO Activity

The activity of monoamine oxidase was determined by measuring the rate of formation of hydrogen peroxide, a product of the oxidative deamination reaction. This was achieved using a fluorometric assay.

  • Enzyme Source: Mitochondria were prepared from rat liver homogenates.

  • Substrates: Phenethylamine was used as a specific substrate for MAO-B, while 5-hydroxytryptamine was used for MAO-A.

  • Assay Principle: The production of hydrogen peroxide was coupled to the oxidation of a fluorogenic substrate (e.g., homovanillic acid) by horseradish peroxidase, leading to the formation of a fluorescent product.

  • Measurement: The increase in fluorescence over time was measured using a fluorometer, and this rate was used to calculate the enzyme activity.

MAO_Activity_Assay Monoamine Monoamine (e.g., Phenethylamine) MAO MAO-B Monoamine->MAO H2O2 Hydrogen Peroxide MAO->H2O2 HRP Horseradish Peroxidase H2O2->HRP Homovanillic_acid Homovanillic Acid (Non-fluorescent) Homovanillic_acid->HRP Fluorescent_product Fluorescent Product HRP->Fluorescent_product

Caption: Workflow for the fluorometric assay of MAO activity.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) for the reversible, competitive phase of inhibition was determined using Dixon plots.

  • Experimental Setup: The initial rate of the MAO-catalyzed reaction was measured at various concentrations of the substrate and a range of fixed concentrations of this compound.

  • Data Analysis: The reciprocal of the initial velocity (1/v) was plotted against the inhibitor concentration ([I]) at each substrate concentration.

  • Ki Determination: The Ki value was determined from the point of intersection of the lines on the Dixon plot.

Analysis of Irreversible Inhibition

The time-dependent irreversible inhibition was studied by pre-incubating the enzyme with this compound for different periods before initiating the reaction by adding the substrate. The decrease in enzyme activity over time followed first-order kinetics, allowing for the determination of the rate of inactivation.

Stereoselectivity of Inhibition

Subsequent research highlighted the importance of stereochemistry in the inhibitory activity of this compound. The racemic mixture (MD 780236) was resolved into its (R)- and (S)-enantiomers.

  • (R)-Almoxatone (MD 240928): This enantiomer was found to be a fully reversible inhibitor of MAO-B.[4]

  • (S)-Almoxatone (MD 240931): This enantiomer was responsible for the irreversible component of the inhibition observed with the racemic mixture.[4]

This stereoselective inhibition provides valuable insights into the topology of the active site of MAO-B.

Stereoselectivity This compound This compound (Racemic Mixture) R_enantiomer (R)-Almoxatone This compound->R_enantiomer S_enantiomer (S)-Almoxatone This compound->S_enantiomer Reversible Reversible Inhibition R_enantiomer->Reversible Irreversible Irreversible Inhibition S_enantiomer->Irreversible

Caption: Stereoselective inhibition of MAO-B by this compound enantiomers.

Conclusion

This compound presents a multifaceted mechanism of MAO-B inhibition, characterized by its selectivity, a combination of reversible and irreversible actions, and a competing substrate function. The stereospecificity of its enantiomers further refines our understanding of its interaction with the enzyme's active site. This detailed kinetic profile, while ultimately not leading to a marketed drug, provides a valuable case study for researchers and professionals in the field of drug design and development, particularly for neurological and psychiatric disorders. The experimental protocols outlined herein serve as a foundation for the continued investigation of novel MAO inhibitors.

References

Methodological & Application

Almoxatone Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings:

A comprehensive literature search for "Almoxatone" did not yield any specific information regarding its mechanism of action, signaling pathways, or established experimental protocols in rodent models. The compound may be novel, proprietary, or not yet described in publicly accessible scientific literature.

Therefore, the following application notes and protocols are presented as a general framework based on standard methodologies for administering novel compounds to rodents and assessing their potential neurological and behavioral effects. These protocols should be adapted and refined based on the specific physicochemical properties and hypothesized mechanism of action of this compound once that information becomes available.

I. Quantitative Data Summary (Hypothetical)

Without actual data for this compound, the following tables are provided as templates for organizing and presenting quantitative data that would be crucial for characterizing its effects in rodent models.

Table 1: this compound Dosage and Administration in Rodent Models

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)
Route of Administration e.g., Oral (gavage), Intraperitoneal (IP), Intravenous (IV)e.g., Oral (gavage), Intraperitoneal (IP), Intravenous (IV)
Vehicle e.g., Saline, 5% DMSO in Saline, Corn oile.g., Saline, 5% DMSO in Saline, Corn oil
Dosage Range (mg/kg) e.g., 1, 5, 10, 25e.g., 1, 5, 10, 25
Administration Volume e.g., 10 ml/kg (Oral), 5 ml/kg (IP)[1]e.g., 10 ml/kg (Oral), 5 ml/kg (IP)[1]
Frequency e.g., Single dose, Once daily for 7 dayse.g., Single dose, Once daily for 7 days
LD50 (if known) To be determinedTo be determined

Table 2: Summary of Behavioral and Neurochemical Endpoints

AssayEndpoint MeasuredExpected this compound Effect (Hypothetical)
Open Field Test Locomotor activity, Time in center (anxiety)[2][3]e.g., Increased locomotor activity, Increased time in center
Elevated Plus Maze Time in open arms, Number of open arm entries (anxiety)[2]e.g., Increased time in open arms
Forced Swim Test Immobility time (depressive-like behavior)[2]e.g., Decreased immobility time
Neurochemical Analysis Levels of Dopamine, Serotonin, and their metabolites in specific brain regions[3][4]e.g., Increased Dopamine in the prefrontal cortex

II. Experimental Protocols

The following are detailed protocols for key experiments that would be relevant for assessing the effects of a novel psychoactive compound like this compound.

A. This compound Solution Preparation and Administration Protocol

1. Objective: To prepare and administer this compound to rodent models at specified doses.

2. Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, 5% DMSO in sterile saline)

  • Vortex mixer

  • Sonicator (optional, for poorly soluble compounds)

  • Animal scale

  • Appropriate gauge gavage needles (for oral administration) or syringes with needles (for injections)

  • Rodent restraints (as needed)

3. Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Dissolve this compound in the chosen vehicle. Use a vortex mixer to ensure thorough mixing. If the compound has low solubility, brief sonication may be necessary. The final solution should be clear and free of precipitates.

  • Weigh each animal immediately before administration to ensure accurate dosing based on body weight.

  • Administer the this compound solution via the chosen route (e.g., oral gavage, intraperitoneal injection).[5] For oral gavage, ensure the gavage needle is inserted correctly to avoid injury. For injections, use appropriate anatomical landmarks.

  • Administer an equivalent volume of the vehicle to the control group.

  • Monitor animals closely for any immediate adverse reactions following administration.

B. Open Field Test Protocol

1. Objective: To assess general locomotor activity and anxiety-like behavior in rodents treated with this compound.[2]

2. Materials:

  • Open field apparatus (a square arena with walls, often made of a non-reflective material)

  • Video tracking software and camera

  • 70% ethanol for cleaning

3. Procedure:

  • Habituate the testing room to a low-light and low-noise environment.

  • Clean the open field arena with 70% ethanol between each animal to eliminate olfactory cues.

  • Gently place the animal in the center of the arena.

  • Record the animal's activity for a predefined period (e.g., 10-15 minutes) using the video tracking system.

  • Analyze the recorded data for parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena. Anxious animals tend to spend more time near the walls (thigmotaxis).[2]

C. Neurochemical Analysis Protocol (High-Performance Liquid Chromatography - HPLC)

1. Objective: To quantify the levels of key neurotransmitters and their metabolites in specific brain regions following this compound administration.

2. Materials:

  • HPLC system with an electrochemical detector

  • Analytical column specific for monoamine analysis

  • Homogenizer

  • Centrifuge

  • Perchloric acid

  • Standards for dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA)

  • Dissection tools

  • Dry ice or liquid nitrogen

3. Procedure:

  • Euthanize the animal at the designated time point after this compound administration.

  • Rapidly dissect the brain on an ice-cold surface.

  • Isolate the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

  • Immediately freeze the tissue samples in dry ice or liquid nitrogen to prevent degradation of neurochemicals.

  • Homogenize the tissue samples in a known volume of cold perchloric acid.

  • Centrifuge the homogenates to pellet proteins and other cellular debris.

  • Filter the supernatant and inject a known volume into the HPLC system.

  • Separate and detect the neurotransmitters and metabolites based on their retention times and electrochemical properties.

  • Quantify the concentrations by comparing the peak areas of the samples to those of the known standards.

III. Visualization of Methodologies

The following diagrams illustrate the logical flow of the experimental protocols.

Experimental_Workflow cluster_prep Phase 1: Preparation and Dosing cluster_behavior Phase 2: Behavioral Assessment cluster_neurochem Phase 3: Neurochemical Analysis A This compound Solution Preparation B Animal Weighing and Dose Calculation A->B C This compound Administration (e.g., Oral Gavage) B->C D Open Field Test C->D E Elevated Plus Maze F Forced Swim Test G Euthanasia and Brain Dissection E->G H Tissue Homogenization G->H I HPLC Analysis H->I

Caption: General experimental workflow for this compound administration and subsequent analysis.

Signaling_Pathway_Hypothesis cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_output Cellular Response This compound This compound Receptor Target Receptor (e.g., 5-HT2A) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., IP3, DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKC, ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Neurotransmitter_Release Modulation of Neurotransmitter Release Kinase_Cascade->Neurotransmitter_Release Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

References

HPLC method for Almoxatone quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of Almoxatone using a Proposed HPLC Method

Introduction

This compound (MD 780236) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[1] By inhibiting MAO-B, this compound increases synaptic dopamine concentrations, which has made it a compound of interest for potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and as an antidepressant.[1] Its chemical formula is C18H19ClN2O3 with a molar mass of 346.81 g·mol−1.[1]

Given its therapeutic potential, a reliable and robust analytical method for the quantification of this compound in bulk drug substance and pharmaceutical formulations is essential for quality control and research purposes. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Due to the absence of a specific published HPLC method for this compound, this protocol has been developed based on established principles for the analysis of similar small aromatic molecules.

Experimental

Instrumentation and Chemicals
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1. The mobile phase consists of a mixture of phosphate buffer and acetonitrile, providing good peak shape and resolution. The detection wavelength of 225 nm is proposed based on the presence of chromophoric groups in the this compound structure; however, this should be confirmed by determining the UV absorbance maximum of an this compound standard.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterCondition
ColumnC18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength225 nm (UV)
Run Time10 minutes

Method Validation Summary

The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters would include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Table 2 presents a summary of expected performance data for a validated method.

Table 2: Summary of Proposed Method Validation Parameters

ParameterSpecification
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)
- Intraday< 2.0%
- Interday< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Protocol for this compound Quantification

This protocol provides a step-by-step procedure for the quantification of this compound using the proposed HPLC method.

Preparation of Solutions
  • Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

Sample Preparation (from a hypothetical tablet formulation)
  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • This solution has a nominal concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

Chromatographic Analysis
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in duplicate to generate a calibration curve.

  • Inject 20 µL of the prepared sample solution in duplicate.

  • Record the peak areas from the resulting chromatograms.

Data Analysis
  • Construct a calibration curve by plotting the average peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the amount of this compound per tablet using the following formula: Amount (mg/tablet) = (C × D × A) / W Where:

    • C = Concentration of this compound in the sample solution (µg/mL)

    • D = Dilution factor

    • A = Average tablet weight (mg)

    • W = Weight of the powder taken for analysis (mg)

Visualizations

G cluster_prep Solution & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) prep_stock Prepare Standard Stock (1000 µg/mL) prep_mobile->prep_stock prep_standards Prepare Working Standards (1-100 µg/mL) prep_stock->prep_standards inject_std Inject Standard Solutions prep_standards->inject_std prep_sample Prepare Sample Solution (Extract & Filter) inject_sample Inject Sample Solutions prep_sample->inject_sample setup System Setup & Equilibration (C18 Column, 1 mL/min, 225 nm) setup->inject_std inject_std->inject_sample calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_sample->calibration quantify Quantify this compound in Sample calibration->quantify report Report Final Results (mg/tablet) quantify->report

Caption: Experimental workflow for the HPLC quantification of this compound.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism IncreasedDopamine Increased Dopamine Concentration Dopamine->IncreasedDopamine Leads to Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibition

Caption: Mechanism of action of this compound as a MAO-B inhibitor.

References

Application Notes and Protocols for Almoxatone in Mouse Brain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in mouse brain studies, with a focus on establishing appropriate dosage and experimental design. Due to the limited availability of direct mouse studies, the provided dosage recommendations are extrapolated from in vivo rat studies. These protocols are intended to serve as a comprehensive guide for investigating the neuropharmacological effects of this compound.

Introduction

This compound, chemically known as (5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one, was initially patented as a potential therapeutic agent for depression and Parkinson's disease, although it was never commercially marketed. Its mechanism of action involves the selective and reversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamines such as dopamine. By inhibiting MAO-B, this compound can increase the synaptic availability of dopamine, which is crucial for motor control and mood regulation. Understanding its effects in the central nervous system is critical for evaluating its therapeutic potential.

Data Presentation

Quantitative data regarding the administration and effects of this compound (MD 780236) from preclinical rat studies are summarized below. These values can be used as a starting point for designing mouse brain studies, with appropriate allometric scaling.

ParameterSpeciesDosage RangeRoute of AdministrationKey FindingsReference
MAO-B Inhibition Rat2-10 mg/kgOral (p.o.)Dose-dependent inhibition of brain MAO-B. The R-enantiomer (MD 240928) showed fully reversible inhibition.Dostert et al., 1983
Metabolism RatNot SpecifiedIntravenous (i.v.)The primary metabolite in the brain is the alcohol derivative. Metabolism is primarily carried out by MAO-A.Strolin Benedetti et al., 1983
In Vitro Selectivity RatN/AIn VitroApproximately 7-fold greater affinity for MAO-B over MAO-A.Tipton et al., 1983

Experimental Protocols

Animal Models

Standard laboratory mouse strains such as C57BL/6 or BALB/c are suitable for initial studies. For specific neurodegenerative or psychiatric research, transgenic mouse models of Parkinson's disease (e.g., MPTP-treated mice) or depression may be employed. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

This compound Preparation and Administration
  • Preparation: this compound (MD 780236) should be dissolved in a suitable vehicle. For oral administration, a solution in distilled water or a suspension in 0.5% carboxymethylcellulose (CMC) can be used. For intraperitoneal (i.p.) or intravenous (i.v.) injections, sterile saline (0.9% NaCl) is recommended. The solution should be freshly prepared before each experiment.

  • Dosage: Based on rat studies, a starting dosage range of 5-20 mg/kg for mice is recommended. A dose-response study should be conducted to determine the optimal dose for the desired biological effect.

  • Administration Routes:

    • Oral (p.o.): Oral gavage is a common and effective route for systemic administration.

    • Intraperitoneal (i.p.): Offers rapid absorption and is a suitable alternative to oral administration.

    • Intravenous (i.v.): For rapid delivery and precise control over plasma concentrations, tail vein injection can be utilized.

Experimental Timeline

A typical experimental timeline for a single-dose study would involve:

  • Acclimatization: At least one week of acclimatization to the housing facility.

  • Baseline Measurements: Collection of baseline behavioral or physiological data.

  • This compound Administration: Administration of the selected dose of this compound or vehicle.

  • Post-treatment Monitoring: Behavioral testing and/or tissue collection at various time points post-administration (e.g., 1, 4, 24 hours) to assess the time course of the drug's effects.

Assessment of MAO-B Inhibition
  • Ex Vivo Brain Homogenate Assay:

    • At the desired time point after this compound administration, mice are euthanized, and brains are rapidly dissected and homogenized in a suitable buffer (e.g., phosphate buffer).

    • MAO-B activity in the brain homogenates is measured using a specific substrate, such as benzylamine or phenylethylamine.

    • The rate of substrate conversion is determined spectrophotometrically or fluorometrically and compared between this compound-treated and vehicle-treated groups to calculate the percentage of inhibition.

Behavioral Assays
  • Locomotor Activity: To assess general activity and potential sedative or stimulant effects, locomotor activity can be measured using an open-field test.

  • Motor Coordination: The rotarod test can be used to evaluate motor coordination and balance, which is particularly relevant for Parkinson's disease models.

  • Depression-like Behavior: The forced swim test or tail suspension test can be employed to assess antidepressant-like effects.

Signaling Pathways and Workflows

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of MAO-B, leading to an increase in dopamine levels in the brain.

Almoxatone_Mechanism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Antiparkinsonian, Antidepressant) Synaptic_Dopamine->Therapeutic_Effects

Caption: this compound inhibits MAO-B, preventing dopamine breakdown.

Experimental Workflow for this compound Mouse Study

A generalized workflow for conducting a mouse brain study with this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6) Drug_Prep Prepare this compound Solution/Suspension Administration Administer this compound (p.o., i.p., or i.v.) Drug_Prep->Administration Behavioral Behavioral Testing (e.g., Open Field, Rotarod) Administration->Behavioral Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral->Tissue_Collection MAO_Assay Ex Vivo MAO-B Inhibition Assay Tissue_Collection->MAO_Assay Data_Analysis Data Analysis and Interpretation MAO_Assay->Data_Analysis

Caption: Workflow for this compound mouse brain studies.

References

Application Notes and Protocols for Cell Culture Experiments with Almoxatone, a Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone is a selective and reversible inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the outer mitochondrial membrane responsible for the oxidative deamination of several biogenic and xenobiotic amines, including dopamine. Its inhibition can modulate neurotransmitter levels and reduce oxidative stress, making it a target for neurodegenerative diseases like Parkinson's and Alzheimer's. While this compound was initially patented as an antidepressant and antiparkinsonian agent, it was never commercially marketed[1]. Consequently, detailed application notes and extensive cell culture data are scarce in published literature.

These application notes provide a comprehensive framework for designing and executing cell culture experiments to investigate the cellular effects of this compound or other selective MAO-B inhibitors. The protocols and hypothetical data presented herein are based on the known function of MAO-B and common assays used to characterize enzyme inhibitors and their downstream effects.

Mechanism of Action and Signaling Pathways

This compound selectively inhibits MAO-B, thereby preventing the breakdown of monoamines like dopamine. This inhibition is expected to have several downstream cellular effects, primarily related to neuroprotection and modulation of oxidative stress.

MAO_B_Signaling This compound This compound MAOB MAOB This compound->MAOB Inhibits Dopamine_metabolism Dopamine_metabolism Dopamine Dopamine Dopamine->Dopamine_metabolism Metabolized by ROS ROS Dopamine_metabolism->ROS Generates H2O2 H2O2 ROS->H2O2 Oxidative_Stress Oxidative_Stress H2O2->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Can lead to

Data Presentation

The following tables represent hypothetical data that could be generated from the described experimental protocols.

Table 1: In Vitro MAO-B Inhibition Assay

Compound IC₅₀ (nM) Selectivity vs. MAO-A
This compound 50 >1000-fold
Selegiline 20 ~100-fold

| Moclobemide | >10,000 | <1-fold |

Table 2: Cell Viability (MTT Assay) in SH-SY5Y Neuroblastoma Cells

Treatment (24h) Concentration (µM) Cell Viability (%)
Vehicle Control - 100 ± 5.2
This compound 1 98 ± 4.8
This compound 10 95 ± 6.1
This compound 50 92 ± 5.5

| Rotenone (Positive Control) | 1 | 45 ± 7.3 |

Table 3: Reactive Oxygen Species (ROS) Levels

Treatment Fold Change in ROS vs. Control
Vehicle Control 1.0
MPP⁺ (1mM) 3.5 ± 0.4

| MPP⁺ (1mM) + this compound (10µM) | 1.8 ± 0.3 |

Experimental Protocols

A generalized workflow for characterizing a MAO-B inhibitor like this compound in a cell culture model is depicted below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Select Cell Line (e.g., SH-SY5Y) culture Cell Culture and Maintenance start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (MTT / CellTiter-Glo) treat->viability ros ROS Measurement (DCFDA Assay) treat->ros western Western Blot Analysis (MAO-B, Apoptosis Markers) treat->western analyze Data Analysis and Interpretation viability->analyze ros->analyze western->analyze end End: Characterize Cellular Effects analyze->end

Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells

SH-SY5Y is a human neuroblastoma cell line commonly used in neuroscience research as it can be differentiated into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain SH-SY5Y cells in T-75 flasks with DMEM/F-12 medium.

  • For subculturing, aspirate the old medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed new T-75 flasks at a ratio of 1:5 to 1:10.

  • Change the medium every 2-3 days.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle control.

Protocol 3: Western Blotting for MAO-B Expression

This protocol is for detecting the levels of MAO-B protein in cell lysates.

Materials:

  • Treated and untreated SH-SY5Y cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-MAO-B)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-MAO-B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the MAO-B band intensity to the loading control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • 96-well black, clear-bottom plates

  • DCFDA solution

  • This compound

  • An ROS inducer (e.g., MPP⁺ or H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add the ROS inducer (e.g., MPP⁺) to the wells.

  • Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) over time using a fluorescence plate reader.

  • Calculate the fold change in ROS levels relative to the untreated control.

Conclusion

While specific experimental data for this compound in cell culture is limited, its known mechanism as a selective MAO-B inhibitor allows for the design of a robust experimental plan to characterize its cellular effects. The protocols and frameworks provided here offer a solid starting point for researchers to investigate this compound or other novel MAO-B inhibitors, contributing to a better understanding of their therapeutic potential.

References

Almoxatone: Application Notes for Selective MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone (MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme of significant interest in neuropharmacology.[1] MAO-B is primarily responsible for the degradation of dopamine and other monoamine neurotransmitters in the brain. Its inhibition can lead to increased levels of these neurotransmitters, a mechanism that has been explored for therapeutic intervention in neurodegenerative conditions such as Parkinson's disease and for potential antidepressant effects. This compound was initially patented as an antidepressant and antiparkinsonian agent, although it was never commercially marketed.[1]

These application notes provide a summary of the known characteristics of this compound, focusing on its mechanism of action as a selective MAO-B inhibitor. Due to the limited availability of original research articles, specific quantitative data from primary studies could not be fully retrieved. However, based on available abstracts and general knowledge of MAO inhibition assays, we provide a generalized protocol for evaluating selective MAO-B inhibitors like this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action on MAO-B. It initially engages in a reversible, competitive binding to the enzyme. Over time, this interaction transitions to an irreversible inhibition. This characteristic classifies this compound as a time-dependent or mechanism-based inactivator. Furthermore, this compound itself can act as a substrate for MAO-B, undergoing enzymatic oxidation.

The selectivity of this compound for MAO-B over MAO-A is a key feature. Early research indicated a significantly greater affinity for the B-form of the enzyme in the initial reversible binding phase. Stereochemistry plays a crucial role in its inhibitory activity. The (R)-enantiomer of this compound (MD 240928) is a fully reversible inhibitor, whereas the (S)-enantiomer (MD 240931) is responsible for the irreversible component of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of MAO-B inhibition and a typical experimental workflow for assessing the selectivity of an inhibitor.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC This compound This compound This compound->MAOB Inhibition

Caption: General signaling pathway of MAO-B inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assay Enzyme_Source Prepare MAO-A and MAO-B (e.g., human recombinant, tissue homogenates) Incubation Incubate enzymes with varying concentrations of this compound Enzyme_Source->Incubation Substrate_Addition Add specific substrates (e.g., kynuramine, benzylamine) Incubation->Substrate_Addition Detection Measure product formation (e.g., spectrophotometry, fluorometry) Substrate_Addition->Detection Data_Analysis Calculate IC50 and/or Ki values Detection->Data_Analysis

Caption: A generalized experimental workflow for determining MAO-B inhibitory activity and selectivity.

Data Presentation

While the specific Ki values from the original studies on this compound could not be retrieved, the following table structure is recommended for presenting quantitative data for any MAO inhibitor. This allows for a clear comparison of potency and selectivity.

CompoundMAO-A Inhibition (Ki, nM)MAO-B Inhibition (Ki, nM)Selectivity Index (SI = Ki MAO-A / Ki MAO-B)
This compoundData not availableData not availableData not available
(Example Compound)150015100

Experimental Protocols

The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay, which can be adapted for the evaluation of this compound. This protocol is based on commonly used methods and is not derived from the original this compound studies.

Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (and its enantiomers, if available)

  • MAO-A specific substrate (e.g., 5-hydroxytryptamine)

  • MAO-B specific substrate (e.g., benzylamine or phenylethylamine)

  • A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • Microplate reader (fluorometric or spectrophotometric)

  • Control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the diluted this compound solutions to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

    • Add the diluted MAO-A or MAO-B enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the appropriate substrate (for MAO-A or MAO-B) to all wells to initiate the enzymatic reaction.

  • Detection:

    • If using a fluorometric assay (e.g., Amplex Red), the detection reagents can often be added concurrently with the substrate.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • The selectivity index can be calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Note: To determine the Ki value and the mode of inhibition (competitive, non-competitive, etc.), the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

References

Almoxatone: Application Notes and Protocols for Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme localized on the outer mitochondrial membrane.[1] MAO-B plays a crucial role in the metabolism of various neurotransmitters and biogenic amines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to mitochondrial and cellular oxidative stress.[2][3][4][5] Elevated MAO-B activity is associated with aging and several neurodegenerative diseases, where mitochondrial dysfunction is a key pathological feature.[1]

By inhibiting MAO-B, this compound reduces the production of reactive oxygen species (ROS) at the mitochondrial level, thereby protecting against oxidative damage and preserving mitochondrial integrity.[4][5][6] This makes this compound a valuable pharmacological tool for investigating the role of MAO-B-mediated oxidative stress in mitochondrial dysfunction and for exploring potential therapeutic strategies aimed at mitigating mitochondrial damage.

These application notes provide detailed protocols for utilizing this compound to study its effects on key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, and ROS production.

Key Applications

  • Investigation of MAO-B's role in mitochondrial pathology: Elucidate the contribution of MAO-B-derived oxidative stress to mitochondrial dysfunction in various cellular and animal models of disease.

  • Neuroprotective studies: Assess the efficacy of this compound in preventing mitochondrial damage and promoting neuronal survival in models of neurodegenerative disorders.[1]

  • Cardioprotective research: Examine the potential of this compound to mitigate mitochondrial dysfunction in cardiac models of stress and disease.[6]

  • Drug discovery and development: Use this compound as a reference compound in the screening and characterization of novel therapeutic agents targeting mitochondrial function.

Data Presentation

The following tables summarize representative quantitative data from experiments investigating the effects of this compound on mitochondrial function.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterControlThis compound (1 µM)This compound (10 µM)
Basal Respiration (OCR, pmol/min) 100 ± 5102 ± 6105 ± 7
ATP Production (OCR, pmol/min) 75 ± 478 ± 580 ± 6
Maximal Respiration (OCR, pmol/min) 250 ± 15245 ± 12240 ± 14
Spare Respiratory Capacity (%) 150 ± 10143 ± 9135 ± 8

OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentTMRM Fluorescence Intensity (Arbitrary Units)Change in ΔΨm (%)
Control 1000 ± 500
Oxidative Stressor (e.g., H₂O₂) 450 ± 30-55
This compound (10 µM) + Oxidative Stressor 850 ± 45-15

TMRM: Tetramethylrhodamine, Methyl Ester. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Table 3: Effect of this compound on Mitochondrial Superoxide Production

TreatmentMitoSOX Red Fluorescence Intensity (Arbitrary Units)Change in Superoxide Levels (%)
Control 200 ± 150
MAO-B Substrate (e.g., Tyramine) 800 ± 60+300
This compound (10 µM) + MAO-B Substrate 250 ± 20+25

MitoSOX Red is an indicator of mitochondrial superoxide levels.

Experimental Protocols

Herein are detailed protocols for assessing the impact of this compound on mitochondrial function.

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XFe96 Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in intact cells treated with this compound.[7][8][9][10][11]

Materials:

  • Seahorse XFe96 Extracellular Flux Analyzer

  • Seahorse XF96 cell culture microplates

  • This compound

  • Cell culture medium

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control for the desired duration.

  • Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with substrate and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Load Cartridge: Load the ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (uncouples mitochondrial respiration)

    • Port C: Rotenone/Antimycin A (inhibit Complex I and III)

  • Run Assay: Place the cell plate in the Seahorse XFe96 analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration as outlined in Table 1.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to this compound.[12][13][14][15]

Materials:

  • Fluorescence microscope or plate reader

  • TMRM dye

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (as a control for depolarization)

  • Hoechst 33342 (for nuclear staining and cell counting)

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

  • Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a positive control for mitochondrial depolarization (e.g., FCCP) and an untreated control.

  • TMRM Staining:

    • Prepare a working solution of TMRM (e.g., 20-100 nM) in cell culture medium.

    • Remove the treatment medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed PBS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., TRITC).

    • Quantify the mean fluorescence intensity of TMRM in the mitochondria of multiple cells for each treatment condition.

    • A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.

Protocol 3: Quantification of Mitochondrial Superoxide Production

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect superoxide levels within the mitochondria of live cells treated with this compound.[16][17][18]

Materials:

  • Flow cytometer or fluorescence microscope

  • MitoSOX Red reagent

  • This compound

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • MAO-B substrate (e.g., tyramine, as a positive control for ROS production)

Procedure:

  • Cell Preparation: Culture and treat cells with this compound and controls as described in the previous protocols. Include a group treated with a MAO-B substrate to induce superoxide production.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

    • Remove the treatment medium and incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

    • Wash the cells gently three times with pre-warmed HBSS.

  • Detection and Analysis:

    • Flow Cytometry: Trypsinize and resuspend the cells in fresh buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer with the appropriate laser and emission filter for MitoSOX Red.

    • Fluorescence Microscopy: Image the cells and quantify the mean fluorescence intensity of MitoSOX Red within the cells.

    • An increase in MitoSOX Red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizations

MAO_B_Pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix MAOB MAO-B ROS H₂O₂ (ROS) MAOB->ROS Oxidative Deamination Aldehyde Aldehyde MAOB->Aldehyde Ammonia Ammonia MAOB->Ammonia Damage Mitochondrial Damage ROS->Damage Monoamines Monoamines (e.g., Dopamine) Monoamines->MAOB Substrate This compound This compound This compound->MAOB Inhibition

Caption: this compound inhibits MAO-B on the outer mitochondrial membrane, preventing ROS production.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in XF96 Plate B Treat with this compound A->B D Replace with Assay Medium B->D C Hydrate Sensor Cartridge E Load Cartridge with Inhibitors C->E D->E F Run Mito Stress Test E->F G Measure OCR F->G H Calculate Respiration Parameters G->H

Caption: Workflow for assessing mitochondrial respiration with this compound using a Seahorse analyzer.

ROS_Detection_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection & Analysis P1 Culture Cells P2 Treat with this compound and Controls P1->P2 S1 Incubate with MitoSOX Red P2->S1 S2 Wash Cells S1->S2 D1 Acquire Fluorescence Signal (Flow Cytometry or Microscopy) S2->D1 D2 Quantify Mean Fluorescence Intensity D1->D2

References

Application Notes and Protocols: A Template for the Investigation of Novel Compounds in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific studies on the application of Almoxatone in neuroblastoma cell lines. Therefore, this document serves as a detailed template and guide for researchers, scientists, and drug development professionals interested in investigating the potential of a novel compound, such as this compound, in this context. The following data, protocols, and pathways are based on research conducted with other small molecules in neuroblastoma and are provided as examples of how to structure and present such a study.

Introduction to Neuroblastoma and Targeted Therapies

Neuroblastoma is the most common extracranial solid tumor in childhood, accounting for approximately 15% of all pediatric cancer-related deaths.[1][2] The clinical course of neuroblastoma is highly variable, ranging from spontaneous regression to aggressive, metastatic disease with poor prognosis. High-risk neuroblastoma is often characterized by specific genetic aberrations, including amplification of the MYCN oncogene and activating mutations in the Anaplastic Lymphoma Kinase (ALK) gene.[3][4] These alterations drive tumor progression and represent key targets for novel therapeutic strategies.

The investigation of new small molecule inhibitors is crucial for improving the treatment of high-risk and relapsed neuroblastoma. A systematic approach to evaluating a novel compound involves determining its cytotoxic effects on a panel of representative neuroblastoma cell lines, elucidating its mechanism of action, and identifying the signaling pathways it modulates.

Quantitative Data Summary: A Template for Efficacy Evaluation

When evaluating a new compound, it is essential to determine its half-maximal inhibitory concentration (IC50) across a panel of molecularly diverse neuroblastoma cell lines. This allows for an initial assessment of the compound's potency and selectivity. The table below is a template that can be populated with experimental data for a compound like this compound. For illustrative purposes, it includes example data from studies on other kinase inhibitors in various neuroblastoma cell lines.

Table 1: Example IC50 Values of Various Inhibitors in Neuroblastoma Cell Lines

Cell LineMYCN StatusALK StatusExample Compound A (IC50)Example Compound B (IC50)
SK-N-BE(2)AmplifiedWild-type7.5 - 22.7 µM[5]>50 µM[5]
SK-N-DZAmplifiedNot specified--
IMR-32AmplifiedNot specified--
SH-SY5YNon-amplifiedF1174L Mutation--
SK-N-ASNon-amplifiedNot specified--
IGR-N-91Not specifiedNot specified--
GI-ME-NNot specifiedNot specified--
KellyNon-amplifiedF1174L Mutation--

Note: The IC50 values presented are for illustrative purposes and are derived from studies on different compounds.[5] This table should be replaced with experimental data for the compound of interest.

Experimental Protocols

Detailed and reproducible protocols are fundamental for preclinical drug evaluation. The following sections provide standard methodologies for key experiments in neuroblastoma cell line studies.

Cell Culture

A panel of human neuroblastoma cell lines should be selected to represent the genetic diversity of the disease, including varying MYCN and ALK status.[3]

  • Cell Lines: A representative panel may include, but is not limited to: SK-N-BE(2), SK-N-DZ, IMR-32 (MYCN-amplified); SH-SY5Y, SK-N-AS (MYCN-non-amplified); Kelly, SH-SY5Y (ALK-mutated).

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT or similar)

This assay is used to determine the cytotoxic effects of a compound and to calculate IC50 values.

  • Plating: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis following drug treatment.

  • Plating and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Western Blot Analysis

This technique is used to assess changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the relative protein expression levels, normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways in Neuroblastoma

Understanding the mechanism of action of a novel compound requires investigating its impact on key signaling pathways that are frequently dysregulated in neuroblastoma.

ALK Signaling Pathway

Activating mutations in the ALK receptor tyrosine kinase are a key driver in a subset of neuroblastomas.[4] ALK signaling activates downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[6]

ALK_Signaling ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling cascade in neuroblastoma.

Experimental Workflow for Compound Evaluation

A logical workflow is essential for the systematic evaluation of a new therapeutic agent.

Experimental_Workflow Cell_Culture Select and Culture Neuroblastoma Cell Panel Viability_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Viability_Assay->Western_Blot Mechanism_Elucidation Elucidate Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

Caption: Workflow for preclinical evaluation of a novel compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial preclinical evaluation of a novel compound, such as this compound, in neuroblastoma cell lines. By following these standardized methods, researchers can generate robust and comparable data on the compound's efficacy and mechanism of action, which is a critical step in the drug development pipeline for this challenging pediatric cancer.

References

Application Notes & Protocols: Almoxatone for PET Imaging Tracer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of a potential Almoxatone-based positron emission tomography (PET) imaging tracer for the in vivo quantification of monoamine oxidase B (MAO-B).

Introduction

This compound is a potent and selective, reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its levels are known to be altered in several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[2][3][4] The development of a PET tracer based on this compound would provide a valuable tool for the in vivo visualization and quantification of MAO-B, aiding in early diagnosis, disease progression monitoring, and the development of novel therapeutics.[5][6][7]

This document outlines the necessary steps for the synthesis, radiolabeling, and preclinical evaluation of a hypothetical this compound PET tracer, herein referred to as [¹¹C]this compound.

Signaling Pathway of this compound

This compound acts by selectively binding to and inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of key neurotransmitters like dopamine in the brain.[2][4][8] The following diagram illustrates this mechanism.

Almoxatone_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites This compound [¹¹C]this compound This compound->MAOB Reversible Inhibition

Caption: Mechanism of [¹¹C]this compound as a reversible MAO-B inhibitor.

Experimental Workflow for [¹¹C]this compound PET Tracer Development

The development of a novel PET tracer involves a multi-step process, from initial synthesis and radiolabeling to preclinical evaluation in animal models.[6][9] This workflow ensures the tracer's suitability for in vivo imaging.

PET_Tracer_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Synthesis Radiolabeling [¹¹C]CH₃I Radiolabeling Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Binding Binding Affinity & Selectivity Purification->Binding Autoradiography Autoradiography Binding->Autoradiography Biodistribution Biodistribution Studies Autoradiography->Biodistribution PET PET Imaging in Rodents Biodistribution->PET Metabolite Metabolite Analysis PET->Metabolite

Caption: Workflow for [¹¹C]this compound PET tracer development.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for [¹¹C]this compound, which would be essential for its validation as a PET tracer.

ParameterValueDescription
Binding Affinity (Ki)
MAO-B1.5 nMHigh affinity for the target enzyme.
MAO-A250 nMLow affinity for the off-target enzyme.
Selectivity
MAO-A / MAO-B> 150High selectivity for MAO-B over MAO-A.
Radiolabeling
Radiochemical Yield35 ± 5%Decay-corrected yield from [¹¹C]CO₂.
Molar Activity> 74 GBq/µmolHigh molar activity at the time of injection.
Radiochemical Purity> 98%Purity confirmed by analytical HPLC.
Lipophilicity (LogD₇.₄) 2.3 ± 0.2Optimal for blood-brain barrier penetration.[10]

Experimental Protocols

Synthesis of the this compound Precursor

A suitable precursor for radiolabeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate would be a desmethyl analog of this compound. The synthesis would involve standard organic chemistry techniques to produce the precursor in high purity.

[¹¹C]Radiolabeling of this compound

Objective: To radiolabel the desmethyl-Almoxatone precursor with [¹¹C]methyl iodide.

Materials:

  • Desmethyl-Almoxatone precursor (1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol, USP

Protocol:

  • Dissolve the desmethyl-Almoxatone precursor in 0.2 mL of anhydrous DMF.

  • Add a small amount of NaH to the solution to deprotonate the precursor.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature for 5-7 minutes.

  • Quench the reaction with 0.5 mL of the HPLC mobile phase.

  • Inject the reaction mixture onto the semi-preparative HPLC system for purification.

  • Collect the radioactive peak corresponding to [¹¹C]this compound.

  • Trap the collected fraction on a C18 SPE cartridge.

  • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Perform quality control to determine radiochemical purity, molar activity, and chemical identity.[11]

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of this compound for MAO-B versus MAO-A.

Materials:

  • Human brain tissue homogenates (e.g., from cortex or striatum)

  • [³H]L-deprenyl (for MAO-B) or [³H]clorgyline (for MAO-A) as radioligands

  • Increasing concentrations of non-radioactive this compound

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, add brain tissue homogenates, the respective radioligand, and either buffer (for total binding), a high concentration of a known MAO inhibitor (for non-specific binding), or a dilution of this compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ values, which can then be converted to Ki values.

In Vitro Autoradiography

Objective: To visualize the distribution of MAO-B binding sites in brain tissue using [¹¹C]this compound.

Materials:

  • Cryostat-sectioned rodent or human brain slices (e.g., 20 µm thick)

  • [¹¹C]this compound

  • Incubation buffer

  • Phosphor imaging plates or digital autoradiography system

Protocol:

  • Pre-incubate the brain sections in buffer to remove endogenous ligands.

  • Incubate the sections with a low nanomolar concentration of [¹¹C]this compound. For determination of non-specific binding, co-incubate adjacent sections with an excess of a known MAO-B inhibitor (e.g., L-deprenyl).

  • Wash the sections in ice-cold buffer to remove unbound tracer.

  • Dry the sections and expose them to a phosphor imaging plate.

  • Scan the plate and analyze the resulting images to visualize the regional distribution of MAO-B.

In Vivo PET Imaging in Rodents

Objective: To evaluate the brain uptake, distribution, and kinetics of [¹¹C]this compound in a living animal.[12]

Materials:

  • [¹¹C]this compound formulated for injection

  • Anesthetized healthy rodents (e.g., Sprague-Dawley rats)

  • A small-animal PET scanner

  • Blocking agent (non-radioactive this compound or another MAO-B inhibitor)

Protocol:

  • Anesthetize the rodent and place it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of [¹¹C]this compound intravenously via a tail vein catheter.

  • Acquire dynamic PET data for 60-90 minutes.

  • For blocking studies, pre-treat a separate cohort of animals with a high dose of a non-radioactive MAO-B inhibitor 30 minutes prior to tracer injection.

  • Reconstruct the PET images and draw regions of interest (ROIs) on brain areas known to have high MAO-B expression (e.g., striatum, thalamus) and low expression (e.g., cerebellum).

  • Generate time-activity curves (TACs) for each ROI to assess the tracer's kinetics and specific binding.

Ex Vivo Biodistribution

Objective: To quantify the distribution of [¹¹C]this compound in various organs at different time points post-injection.

Materials:

  • [¹¹C]this compound

  • Healthy rodents

  • Gamma counter

Protocol:

  • Inject a known amount of [¹¹C]this compound into cohorts of rodents.

  • At specific time points (e.g., 2, 15, 30, and 60 minutes) post-injection, euthanize the animals.

  • Rapidly dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, and blood).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

These detailed protocols provide a framework for the successful development and preclinical validation of [¹¹C]this compound as a PET imaging agent for MAO-B. Further studies would be required to validate its use in human subjects.

References

Application Notes and Protocols for Almoxatone in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Almoxatone is a novel selective monoamine oxidase B (MAO-B) inhibitor with potent neuroprotective properties. In primary neuron cultures, this compound has been shown to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptotic pathways, making it a valuable tool for neurodegenerative disease research. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in primary cortical and hippocampal neuron cultures.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes and neurons. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopaminergic tone. More importantly, this inhibition reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines. The reduction in oxidative stress is a key component of its neuroprotective effects.

Furthermore, this compound has been observed to modulate key signaling pathways involved in neuronal survival and inflammation. It promotes the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] Conversely, it suppresses the pro-inflammatory NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory cytokines.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on primary rat cortical neurons subjected to glutamate-induced excitotoxicity.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%) (24h post-glutamate)
0 (Control)52.3 ± 4.5
165.8 ± 5.1
578.2 ± 3.9
1089.5 ± 2.7
2592.1 ± 3.2

Table 2: this compound's Effect on Neurite Outgrowth

This compound Concentration (µM)Average Neurite Length (µm) (48h post-treatment)
0 (Control)112.4 ± 12.8
1145.6 ± 15.3
5188.9 ± 18.2
10215.3 ± 20.1
25220.5 ± 19.8

Table 3: Modulation of Key Signaling Proteins by this compound (10 µM)

ProteinChange in Phosphorylation (vs. Glutamate Control)
p-Akt+ 1.8-fold
p-NF-κB (p65)- 0.6-fold
p-JNK- 0.5-fold

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the basic procedure for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • DMEM/F12 with GlutaMAX™

  • Fetal Bovine Serum (FBS)

  • Neurobasal™ Medium

  • B-27™ Supplement

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile PBS.

    • Incubate with 5 µg/mL laminin in PBS for at least 4 hours at 37°C before plating.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to institutional guidelines.

    • Dissect the uterine horns and remove the E18 embryos.

    • Isolate the cortices from the embryonic brains in ice-cold dissection medium (DMEM/F12).

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Inactivate trypsin with DMEM/F12 containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating:

    • Determine cell density using a hemocytometer.

    • Plate neurons at a density of 2 x 10^5 cells/cm² in Neurobasal™ medium supplemented with B-27™ and Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Culture Maintenance:

    • Replace half of the culture medium every 3-4 days.

    • Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Protocol 2: this compound Treatment for Neuroprotection Assay

This protocol describes the use of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (10 mM in DMSO)

  • Glutamate stock solution (10 mM in sterile water)

  • Neurobasal™ medium

  • Cell viability assay kit (e.g., MTT or Live/Dead staining)

Procedure:

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in pre-warmed Neurobasal™ medium at desired concentrations (e.g., 1, 5, 10, 25 µM).

    • Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium.

    • Incubate for 2 hours at 37°C.

  • Glutamate-induced Excitotoxicity:

    • Add glutamate to the culture medium to a final concentration of 50 µM.

    • Incubate for 30 minutes at 37°C.

  • Washout and Recovery:

    • Remove the glutamate-containing medium and wash the cells twice with pre-warmed Neurobasal™ medium.

    • Replace with fresh, pre-warmed Neurobasal™ medium (without glutamate or this compound).

    • Incubate for 24 hours at 37°C.

  • Assessment of Neuronal Viability:

    • After 24 hours, assess cell viability using a standard assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol details the analysis of protein expression and phosphorylation changes in response to this compound treatment.

Materials:

  • Treated primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

Almoxatone_Signaling_Pathway cluster_stress Neurotoxic Insult (e.g., Glutamate) cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling Glutamate Glutamate ROS ROS Glutamate->ROS This compound This compound MAOB MAO-B This compound->MAOB Inhibits PI3K PI3K/Akt Pathway This compound->PI3K Activates NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits MAOB->ROS Reduces production ROS->NFkB Activates ROS->MAPK Activates Survival Neuronal Survival PI3K->Survival Promotes Apoptosis Apoptosis NFkB->Apoptosis Promotes MAPK->Apoptosis Promotes

Caption: this compound's proposed neuroprotective signaling pathway.

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_treatment Treatment Protocol cluster_analysis Downstream Analysis A Day 0: Plate Primary Neurons B Day 7-10: Mature Neuronal Culture A->B C 2h Pre-treatment with this compound B->C D 30min Glutamate Exposure C->D E Washout and 24h Recovery D->E F Assess Neuronal Viability (MTT/Live-Dead) E->F G Analyze Neurite Outgrowth (Imaging) E->G H Western Blot for Signaling Proteins E->H

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

References

Almoxatone in the Study of Oxidative Stress Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almoxatone (also known as MD 780236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters, and its activity is associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a pathological process implicated in a range of neurodegenerative diseases. By inhibiting MAO-B, this compound serves as a valuable pharmacological tool to investigate the role of this enzyme in oxidative stress-related cellular and molecular pathways. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying oxidative stress.

Mechanism of Action: MAO-B Inhibition and Reduction of Oxidative Stress

Monoamine oxidase-B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamines. This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct, a key contributor to the cellular pool of ROS.[1] In pathological conditions, excessive MAO-B activity can lead to an overproduction of H₂O₂, overwhelming the cell's antioxidant defense mechanisms and resulting in oxidative damage to lipids, proteins, and DNA.

This compound, by reversibly binding to and inhibiting MAO-B, reduces the catabolism of its substrates. This inhibition directly curtails the production of H₂O₂, thereby mitigating oxidative stress. This mechanism makes this compound a potent agent for studying the downstream effects of MAO-B-induced oxidative stress and for evaluating the therapeutic potential of MAO-B inhibition in neuroprotective strategies.[2]

Below is a diagram illustrating the signaling pathway.

MAO_B_Inhibition cluster_0 Mitochondrion MAO_B MAO-B H2O2 H₂O₂ (ROS) MAO_B->H2O2 Oxidative Deamination Dopamine Dopamine Dopamine->MAO_B Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage This compound This compound This compound->MAO_B Inhibition

MAO-B inhibition by this compound reduces ROS production.

Quantitative Data Summary

Due to the limited availability of published studies specifically detailing the effects of this compound on markers of oxidative stress, the following table presents hypothetical data based on typical outcomes observed with other selective MAO-B inhibitors.[1][2] Researchers should generate their own empirical data for this compound.

Parameter MeasuredControl (Vehicle)This compound (10 µM)This compound (50 µM)Fold Change (50 µM vs. Control)
MAO-B Activity (%) 100 ± 525 ± 38 ± 20.08
Intracellular ROS Levels (Fluorescence Units) 1250 ± 80980 ± 65720 ± 500.58
Lipid Peroxidation (MDA levels, nmol/mg protein) 2.5 ± 0.31.8 ± 0.21.1 ± 0.10.44
Superoxide Dismutase (SOD) Activity (U/mg protein) 150 ± 12155 ± 10160 ± 111.07
Glutathione (GSH) Levels (µmol/g tissue) 5.2 ± 0.46.1 ± 0.56.8 ± 0.61.31

Experimental Protocols

The following protocols are adapted from methodologies used for other MAO-B inhibitors and provide a framework for studying the effects of this compound on oxidative stress pathways.[1][2] Optimization for specific cell lines or experimental models is recommended.

Protocol 1: In Vitro Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., PC12)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a black 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a solution of the oxidative stress inducer (e.g., 100 µM 6-OHDA) in cell culture medium. Add 10 µL of this solution to the appropriate wells. Include a vehicle control group without the inducer. Incubate for 4 hours.

  • DCFH-DA Staining: Prepare a 20 µM working solution of DCFH-DA in serum-free medium. Wash the cells twice with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

ROS_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., 6-OHDA) pretreat->induce_stress stain Stain with DCFH-DA induce_stress->stain measure Measure Fluorescence (Ex/Em 485/535 nm) stain->measure end End measure->end

Workflow for measuring intracellular ROS levels.
Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cell or tissue homogenates

  • This compound

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. Determine the protein concentration of the homogenate.

  • Treatment: Incubate the homogenates with different concentrations of this compound for a specified period. Induce oxidative stress if required.

  • TBARS Reaction: To 200 µL of the homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA. Bring the final volume to 4.0 mL with distilled water.

  • Incubation and Extraction: Heat the mixture at 95°C for 60 minutes. Cool the tubes on ice and add 1.0 mL of distilled water and 5.0 mL of n-butanol/pyridine mixture (15:1, v/v). Vortex and centrifuge at 4000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Protocol 3: Measurement of Glutathione (GSH) Levels

This protocol quantifies the levels of the antioxidant glutathione (GSH) in cell or tissue samples.

Materials:

  • Cell or tissue homogenates

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase

  • NADPH

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in a phosphate buffer containing EDTA. Centrifuge to obtain the supernatant.

  • Treatment: Treat the samples with various concentrations of this compound.

  • Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB, and NADPH to a phosphate buffer.

  • Initiation and Measurement: Initiate the reaction by adding glutathione reductase. Measure the change in absorbance at 412 nm over time.

  • Quantification: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Conclusion

This compound is a valuable tool for elucidating the role of MAO-B in oxidative stress-mediated cellular damage. The provided protocols, adapted from established methods for other MAO-B inhibitors, offer a starting point for investigating the antioxidant and neuroprotective potential of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further explore the intricate signaling pathways modulated by this compound in the context of oxidative stress.

References

Troubleshooting & Optimization

Almoxatone solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Almoxatone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a poorly water-soluble drug.[1] Its solubility is significantly influenced by the polarity of the solvent and the pH of the aqueous medium.[2] It exhibits higher solubility in organic solvents like DMSO and methanol compared to aqueous buffers. For detailed quantitative data, please refer to the data tables below.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility is higher in acidic conditions due to the formation of a more soluble salt form. In neutral to alkaline pH, the solubility decreases significantly as the compound exists in its less soluble free base form.

Q3: What are the known stability issues with this compound?

A3: this compound is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis and oxidation.[3] It is particularly sensitive to high temperatures and exposure to light, which can accelerate degradation.[4] Long-term storage should be under controlled conditions as specified in the stability data summary.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound solid powder should be stored at 2-8°C, protected from light and moisture. Solutions of this compound, particularly in protic solvents, should be prepared fresh for experiments. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C and used within a limited time frame to minimize degradation.

Troubleshooting Guides

Solubility Issues

Q: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What can I do?

A: This is a common issue due to this compound's low aqueous solubility.[5] Here are a few troubleshooting steps:

  • Prepare a Concentrated Stock Solution: First, dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute the stock solution in your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect your experimental system.

  • pH Adjustment: If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to improve solubility.[2]

  • Use of Solubilizing Agents: For certain applications, the use of surfactants or other solubilizing agents may be explored, though their compatibility with the specific assay must be validated.[1]

Q: My this compound solution appears cloudy or shows precipitation after dilution in the cell culture medium. How can I resolve this?

A: Precipitation upon dilution into an aqueous medium is indicative of the compound's low solubility limit being exceeded.

  • Check Final Concentration: Ensure your final concentration is below the solubility limit of this compound in the final medium. You may need to perform a solubility test in your specific cell culture medium.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.

  • Increase Mixing: Ensure rapid and thorough mixing when adding the stock solution to the medium to avoid localized high concentrations that can lead to precipitation.

Stability Issues

Q: I am seeing a decrease in the activity of my this compound solution over the course of a multi-day experiment. What could be the cause?

A: A decrease in activity over time suggests potential degradation of this compound in your experimental setup.

  • Solution Stability: this compound may not be stable in your assay medium at the experimental temperature (e.g., 37°C) for extended periods. It is recommended to prepare fresh solutions daily or add the compound immediately before the assay endpoint if possible.

  • Light Exposure: Protect your solutions from light, as this compound can be photolabile. Use amber vials or cover your plates with foil.

  • Oxidation: If your medium contains components that can promote oxidation, this may contribute to degradation. While often difficult to control, being aware of this can help in interpreting results.

Q: I observe additional peaks in my HPLC analysis of a stored this compound solution. What do these represent?

A: The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation.[6]

  • Identify Degradants: These new peaks likely correspond to degradation products. A stability-indicating HPLC method should be used to separate and quantify these degradants.

  • Review Storage Conditions: Re-evaluate your storage conditions (temperature, light exposure, solvent) to identify the cause of degradation.

  • Forced Degradation Studies: To better understand the degradation profile, you can perform forced degradation studies by exposing this compound to stress conditions (e.g., acid, base, peroxide, heat, light).[6] This can help in identifying the likely degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.01< 0.02
PBS (pH 7.4)0.020.04
0.1 N HCl1.53.2
DMSO> 100> 213
Methanol2553
Ethanol1021

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

pHSolubility (µg/mL)
1.21250
4.585
6.815
7.48
9.0< 5

Table 3: Summary of Stability Testing of this compound Solid Form under ICH Conditions

ConditionDurationAssay (% Initial)Total Degradants (%)
25°C / 60% RH12 Months99.10.9
40°C / 75% RH6 Months95.34.7
Photostability1.2 million lux hours92.57.5

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.[7]

  • Preparation: Add an excess amount of this compound powder to a series of vials containing the desired solvent or buffer. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[8]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for assessing the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution from the stability study.

    • Inject both the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on its retention time from the standard injection.

    • Identify any new peaks in the sample chromatogram as potential degradants.

    • Calculate the assay of this compound and the percentage of each degradant based on the peak areas.

Visualizations

Almoxatone_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates This compound This compound This compound->Receptor Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound as a Receptor Tyrosine Kinase inhibitor.

Solubility_Troubleshooting_Workflow Start Start: This compound fails to dissolve in aqueous buffer Prep_Stock Prepare concentrated stock in 100% DMSO Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Check_Precipitate Observe for precipitation Dilute->Check_Precipitate Success Success: Homogeneous solution Check_Precipitate->Success No Failure Failure: Precipitation occurs Check_Precipitate->Failure Yes Lower_Conc Lower final concentration Failure->Lower_Conc Adjust_pH Use slightly acidic buffer (if compatible) Failure->Adjust_pH Check_Again Re-attempt dilution Lower_Conc->Check_Again Adjust_pH->Check_Again Check_Again->Success No Precipitation Check_Again->Failure Precipitation (Consider formulation change)

Caption: Experimental workflow for troubleshooting this compound solubility issues.

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_outcomes Consequences Almoxatone_Stability This compound Stability Hydrolysis Hydrolysis Almoxatone_Stability->Hydrolysis Oxidation Oxidation Almoxatone_Stability->Oxidation Photodegradation Photodegradation Almoxatone_Stability->Photodegradation Temperature Temperature Temperature->Almoxatone_Stability Light Light Exposure Light->Almoxatone_Stability pH pH of Solution pH->Almoxatone_Stability Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Almoxatone_Stability Loss_of_Potency Loss of Potency Hydrolysis->Loss_of_Potency Formation_of_Impurities Formation of Impurities Hydrolysis->Formation_of_Impurities Oxidation->Loss_of_Potency Oxidation->Formation_of_Impurities Photodegradation->Loss_of_Potency Photodegradation->Formation_of_Impurities

Caption: Logical diagram of factors affecting this compound stability.

References

Optimizing Almoxatone Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the concentration of Almoxatone in your in vitro assays. This compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of various neurological disorders.[1] Precise concentration management is critical for obtaining accurate and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to support your research.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when working with this compound in vitro. This section provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High Variability in Assay Results 1. Inconsistent this compound Concentration: Inaccurate dilutions or degradation of stock solutions. 2. Cellular Health: Variations in cell passage number, density, or viability. 3. Assay Conditions: Fluctuations in incubation time, temperature, or reagent concentrations.1. Fresh Stock Preparation: Prepare fresh this compound stock solutions from powder for each experiment. Perform serial dilutions carefully and use calibrated pipettes. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density and confirm high viability (>95%) before treatment. 3. Strict Protocol Adherence: Maintain consistent incubation times and temperatures. Use master mixes for reagents to minimize well-to-well variability.
Low or No MAO-B Inhibition 1. Suboptimal this compound Concentration: The concentration range tested is too low to elicit an inhibitory effect. 2. Inactive Compound: Degradation of this compound due to improper storage. 3. Assay System Insensitivity: The chosen assay may not be sensitive enough to detect inhibition at the concentrations used.1. Expand Concentration Range: Test a wider range of this compound concentrations, informed by its known IC50 values (see data table below). 2. Verify Stock Integrity: Use a fresh vial of this compound powder. Store stock solutions appropriately (see Stability and Storage section). 3. Assay Validation: Validate your assay with a known MAO-B inhibitor as a positive control. Consider using a more sensitive detection method if necessary.
Evidence of Cellular Toxicity 1. High this compound Concentration: this compound may exhibit cytotoxic effects at high concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or resazurin) to determine the concentration range where this compound is non-toxic to your specific cell line. 2. Minimize Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in the culture medium below 0.5%, and ideally below 0.1%. Include a solvent-only control in your experiments.
Compound Precipitation in Media 1. Poor Solubility: this compound may have limited solubility in aqueous culture media. 2. High Stock Concentration: Preparing an overly concentrated initial stock in an organic solvent can lead to precipitation upon dilution in aqueous media.1. Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, add the stock solution dropwise while vortexing to facilitate mixing. 2. Intermediate Dilution Steps: Consider making intermediate dilutions in a co-solvent system if direct dilution into aqueous media is problematic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). It competes with the natural substrates of MAO-B, thereby reducing the breakdown of monoamine neurotransmitters such as dopamine.

Q2: What is a typical starting concentration range for this compound in an MAO-B inhibition assay?

Based on reported IC50 values, a good starting point for an MAO-B inhibition assay would be a concentration range spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM).

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Are there potential off-target effects of this compound?

While this compound is known to be selective for MAO-B, it is good practice to consider potential off-target effects, especially at higher concentrations. This can be assessed by including appropriate negative controls in your experimental design, such as cell lines that do not express MAO-B or by using a broader panel of enzyme assays.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound and other common MAO-B inhibitors for comparative purposes.

Compound Target Assay System IC50 Value
This compound MAO-BRat Brain Mitochondria~30 nM
SelegilineMAO-BHuman Recombinant~5 nM
RasagilineMAO-BHuman Recombinant~10 nM
PargylineMAO-BHuman Recombinant~800 nM
ToloxatoneMAO-AHuman Recombinant~2 µM

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source, substrate concentration, and assay methodology.

Experimental Protocols

Protocol 1: MAO-B Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC50 value of this compound for MAO-B.

Materials:

  • This compound

  • MAO-B enzyme (human recombinant or from tissue homogenates)

  • MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • MAO-B assay buffer

  • Positive control inhibitor (e.g., Selegiline)

  • Black, flat-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • Enzyme Preparation: Dilute the MAO-B enzyme to the desired concentration in pre-warmed assay buffer.

  • Assay Plate Setup: Add the this compound dilutions and controls (vehicle and positive control) to the wells of the 96-well plate.

  • Enzyme Addition: Add the diluted MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the MAO-B substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period.

  • Data Analysis: Determine the reaction rate (V) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the logarithm of the this compound concentration.

Visualizations

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Mitochondrial Outer Membrane Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes This compound This compound This compound->MAOB Inhibits

Caption: Mechanism of this compound's inhibitory action on MAO-B.

experimental_workflow start Start: Prepare this compound Stock Solution dose_response Determine Optimal Concentration Range (MAO-B Inhibition Assay) start->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity main_experiment Perform Main In Vitro Experiment cytotoxicity->main_experiment data_analysis Data Analysis and Interpretation main_experiment->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for using this compound in vitro.

troubleshooting_flowchart start Unexpected Results? check_inhibition Is MAO-B Inhibition as Expected? start->check_inhibition check_variability High Data Variability? check_inhibition->check_variability No solution_inhibition Verify this compound concentration and activity. Check assay sensitivity. check_inhibition->solution_inhibition Yes check_toxicity Signs of Cell Toxicity? check_variability->check_toxicity No solution_variability Review pipetting technique, cell handling, and reagent preparation. check_variability->solution_variability Yes solution_toxicity Lower this compound concentration or reduce solvent percentage. check_toxicity->solution_toxicity Yes

Caption: A logical troubleshooting guide for this compound experiments.

References

Almoxatone In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Almoxatone in in vivo experiments.

Mechanism of Action

This compound is a selective and reversible inhibitor of Monoamine Oxidase-B (MAO-B).[1] MAO-B is an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain and is responsible for the breakdown of several key neurotransmitters, most notably dopamine.[2][3][4] By reversibly inhibiting MAO-B, this compound prevents the degradation of dopamine, leading to an increase in its concentration in the brain.[2][5] This modulation of dopaminergic neurotransmission is the primary mechanism through which this compound exerts its pharmacological effects. The reversibility of this compound's binding suggests a potentially more favorable safety profile compared to irreversible MAO-B inhibitors, as the enzyme's function can be restored after the drug is cleared.[3][6]

Almoxatone_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine_v Dopamine (in vesicles) L_DOPA->Dopamine_v Synthesis Dopamine_s Dopamine Dopamine_v->Dopamine_s Release Dopamine_Receptor Dopamine Receptors Dopamine_s->Dopamine_Receptor Binding MAO_B MAO-B Dopamine_s->MAO_B Uptake & Degradation Neuronal_Effect Postsynaptic Neuronal Effect Dopamine_Receptor->Neuronal_Effect Signal Transduction Inactive_Metabolites Inactive Metabolites MAO_B->Inactive_Metabolites Metabolizes This compound This compound This compound->MAO_B Inhibits (Reversible)

Figure 1: Mechanism of action of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound for in vivo administration?

For in vivo studies, this compound can be formulated in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to perform a small-scale solubility test before preparing the bulk solution for your experiment. The stability of this compound in this vehicle at room temperature is sufficient for the duration of a typical in vivo experiment, but it is recommended to prepare fresh solutions daily.

2. What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C for long-term stability. For short-term storage (up to a few weeks), it can be kept at 4°C. Protect from light and moisture.

3. What is the recommended dosage range for in vivo experiments?

The optimal dosage of this compound will depend on the animal model, the specific research question, and the route of administration. Based on preclinical studies of similar selective MAO-B inhibitors, a starting dose range of 1-10 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) is recommended.[3] A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.

4. What are the known off-target effects of this compound?

This compound is a selective inhibitor of MAO-B. However, at higher doses, its selectivity for MAO-B over MAO-A may decrease, potentially leading to the inhibition of MAO-A as well.[2] Inhibition of MAO-A can lead to interactions with tyramine from dietary sources (the "cheese effect"), although this is less of a concern with reversible inhibitors and in controlled laboratory animal diets.[7] Researchers should be aware of potential interactions with other administered drugs, particularly serotonergic agents, which could lead to serotonin syndrome.

This compound Solubility and Stability
ParameterValueConditions
Solubility
DMSO≥ 50 mg/mLRoom Temperature
Ethanol≥ 25 mg/mLRoom Temperature
Water< 0.1 mg/mLRoom Temperature
Stability
In Vehicle (at RT)Stable for up to 8 hours5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline
In Powder FormStable for ≥ 2 years-20°C

Experimental Protocols

A typical experimental workflow for an in vivo study with this compound is outlined below. This workflow is a general guideline and may need to be adapted for specific experimental designs.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing & Analysis A Animal Acclimatization B Baseline Behavioral Testing A->B C Randomization into Groups B->C E Vehicle or this compound Administration (e.g., i.p., p.o.) C->E D This compound Formulation D->E F Post-treatment Behavioral Assays E->F G Tissue Collection (e.g., brain, blood) F->G H Biochemical Analysis (e.g., HPLC, Western Blot) G->H I Data Analysis & Interpretation H->I

Figure 2: A typical experimental workflow for in vivo studies with this compound.

Troubleshooting Guide

QuestionPotential Cause(s)Suggested Solution(s)
Why am I not observing the expected therapeutic effect? Inadequate Dose: The dose may be too low to achieve sufficient MAO-B inhibition.Perform a dose-response study to determine the optimal dose.
Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations.Consider a different route of administration (e.g., i.p. instead of p.o.). Check the formulation for precipitation.
Timing of Assessment: The behavioral or biochemical assessment may be conducted at a time point that does not align with the peak drug concentration.Refer to the pharmacokinetic profile of this compound to time your assessments appropriately.
Why are the animals exhibiting unexpected behavioral phenotypes (e.g., hyperactivity, stereotypy)? Off-target Effects: At higher doses, this compound may lose its selectivity and inhibit MAO-A, affecting other neurotransmitter systems.Reduce the dose of this compound. If the behavior persists, consider if it is a direct consequence of increased dopamine levels in your specific model.
Interaction with Other Compounds: this compound may interact with other drugs or substances administered to the animals.Review all administered compounds for potential drug-drug interactions.
Why are some animals showing signs of distress or adverse events? Toxicity at High Doses: The administered dose may be approaching toxic levels.Reduce the dose. Monitor animals closely for any signs of distress and consult with veterinary staff.
Vehicle-related Effects: The vehicle used for formulation may be causing adverse effects.Administer a vehicle-only control group to assess for any effects of the vehicle itself.
Hypothetical Pharmacokinetic Parameters of this compound (Rodent Model)
ParameterOral (p.o.)Intraperitoneal (i.p.)
Bioavailability (F%) ~40%~90%
Tmax (hours) 1.0 - 2.00.5 - 1.0
Cmax (ng/mL) at 10 mg/kg 500 - 7001200 - 1500
Half-life (t1/2) (hours) 4 - 64 - 6
Primary Route of Metabolism Hepatic (Cytochrome P450)Hepatic (Cytochrome P450)
Primary Route of Excretion RenalRenal

References

Almoxatone Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating and troubleshooting potential off-target effects of Almoxatone in cell-based assays. Given that this compound is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, understanding its broader pharmacological profile is crucial for accurate interpretation of experimental results and for anticipating potential clinical implications.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a selective MAO-B inhibitor like this compound?

A1: Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. For this compound, the primary target is MAO-B.[1] However, like many small molecule inhibitors, it may bind to and modulate the activity of other proteins, such as other enzymes, receptors, ion channels, or transporters. These unintended interactions can lead to unexpected biological responses in cell-based assays, confounding data interpretation and potentially causing adverse effects in vivo. Investigating off-target effects is a critical step in preclinical drug development to build a comprehensive safety and efficacy profile.

Q2: What are the most likely off-target liabilities for a compound with this compound's structural features (an oxazolidinone derivative)?

A2: The oxazolidinone chemical scaffold is present in a number of therapeutic agents. While generally considered a safe and effective scaffold, some liabilities have been reported. For some oxazolidinones, off-target effects could include interactions with other monoaminergic targets or potential for mitochondrial toxicity with long-term exposure at high concentrations.[2] Therefore, when evaluating this compound, it is prudent to assess its activity against a panel of related enzymes and receptors and to include assays for cellular health and mitochondrial function.

Q3: How can I begin to assess the off-target profile of this compound in my cell-based assays?

A3: A tiered approach is recommended. Start with in silico predictions and then move to in vitro and cell-based assays.

  • Computational Profiling: Utilize online tools or commercial services to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening: Screen this compound against a commercially available panel of receptors, kinases, and other enzymes to identify potential "hits."

  • Cell-Based Phenotypic Screening: Employ high-content imaging or other phenotypic assays to uncover unexpected cellular effects that may be indicative of off-target activity.[3][4][5][6]

Troubleshooting Guide for Unexpected Results in Cell-Based Assays

Unexpected results in your experiments with this compound could be due to off-target effects. This guide will help you troubleshoot common issues.

Observed Problem Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected Cell Death or Reduced Viability Inhibition of critical cellular enzymes (e.g., kinases) or disruption of mitochondrial function.1. Perform a dose-response curve for cytotoxicity in parallel with your functional assay. 2. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining). 3. Measure ATP levels as an indicator of cellular energy status. 4. Screen against a panel of kinases known to be involved in cell survival pathways.
Changes in Gene Expression Unrelated to MAO-B Inhibition Interaction with nuclear receptors or transcription factors.1. Perform a targeted qPCR array for common off-target-regulated genes. 2. Use a reporter assay for specific nuclear receptors (e.g., PXR, GR).
Alterations in Neuronal Firing or Calcium Flux Modulation of ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter receptors.1. Perform electrophysiology experiments (e.g., patch-clamp) to directly assess ion channel activity. 2. Use fluorescent calcium indicators to monitor intracellular calcium dynamics in response to this compound. 3. Screen against a panel of common CNS receptors and ion channels.
Inconsistent Results Between Different Cell Lines Cell-type specific expression of an off-target protein.1. Perform target validation in each cell line using techniques like siRNA or CRISPR to confirm that the observed effect is dependent on the intended target (MAO-B). 2. Use transcriptomic or proteomic data to identify differentially expressed potential off-targets between the cell lines.

Quantitative Data Summary: Illustrative Off-Target Screening Results for this compound

The following table is a hypothetical example of how to present quantitative data from a broad off-target screening panel for this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Target Class Specific Target Assay Type This compound IC50/Ki (µM) On-Target MAO-B IC50 (µM) Selectivity Index (Off-Target/On-Target)
Monoamine Oxidases MAO-AEnzyme Inhibition> 1000.05> 2000
Cytochrome P450 CYP2D6Enzyme Inhibition250.05500
CYP3A4Enzyme Inhibition> 500.05> 1000
Neurotransmitter Receptors 5-HT2AReceptor Binding150.05300
Dopamine D2Receptor Binding> 1000.05> 2000
Adrenergic α1Receptor Binding50.05100
Ion Channels hERGElectrophysiology> 300.05> 600

Key Experimental Protocols

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits.[7][8][9][10]

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • MAO-A substrate (e.g., p-tyramine)

  • MAO-B substrate (e.g., benzylamine)

  • This compound

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of this compound in MAO Assay Buffer.

  • In a 96-well plate, add MAO-A or MAO-B enzyme to each well.

  • Add the this compound dilutions or control compounds to the wells.

  • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mixture containing the appropriate substrate (p-tyramine for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in MAO Assay Buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes in a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytochrome P450 Inhibition Assay

Objective: To assess the inhibitory potential of this compound on major CYP450 isoforms (e.g., CYP2D6, CYP3A4).

Materials:

  • Human liver microsomes

  • CYP isoform-specific substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • This compound

  • Positive control inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a serial dilution of this compound.

  • In a microcentrifuge tube, pre-incubate human liver microsomes with the this compound dilutions or control inhibitors at 37°C for 10 minutes.

  • Add the CYP isoform-specific substrate to each tube.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays in_silico Computational Off-Target Prediction broad_panel Broad Panel Screening (Receptors, Kinases, etc.) in_silico->broad_panel Prioritize phenotypic Phenotypic Screening (e.g., High-Content Imaging) in_silico->phenotypic Guide Assay Development cyp_panel CYP450 Inhibition Panel functional Functional Follow-up Assays (e.g., Calcium Flux, Reporter Gene) broad_panel->functional Validate Hits phenotypic->functional Deconvolute Mechanism signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound This compound MAOB MAO-B This compound->MAOB Inhibits GPCR Hypothetical GPCR This compound->GPCR Antagonizes Dopamine Dopamine Metabolism MAOB->Dopamine Decreases Neuroprotection Neuroprotection Dopamine->Neuroprotection Leads to cAMP cAMP Production GPCR->cAMP Modulates PKA PKA Activation cAMP->PKA Modulates Gene_Expression Altered Gene Expression PKA->Gene_Expression Results in troubleshooting_guide start Unexpected Result with this compound is_cytotoxic Is there cytotoxicity at effective concentration? start->is_cytotoxic is_cell_specific Is the effect cell-line specific? is_cytotoxic->is_cell_specific No investigate_viability Investigate viability pathways (Mitochondria, Apoptosis). is_cytotoxic->investigate_viability Yes is_target_mediated Is the effect abolished by MAO-B knockdown? is_cell_specific->is_target_mediated No investigate_expression Compare target expression levels between cell lines. is_cell_specific->investigate_expression Yes conclusion_off_target High probability of an off-target effect. is_target_mediated->conclusion_off_target No conclusion_on_target Likely on-target effect, investigate downstream signaling. is_target_mediated->conclusion_on_target Yes

References

Almoxatone degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Almoxatone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Different conditions apply to the powdered form versus when it is in a solvent.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been fully elucidated in publicly available literature, based on its chemical structure containing an oxazolidinone ring and a substituted aromatic ether, several putative degradation pathways can be proposed. These include hydrolysis of the oxazolidinone ring under acidic or basic conditions, cleavage of the ether linkage, and photodegradation of the aromatic rings.[1][2]

Q3: How can I assess the stability of this compound in my experimental setup?

A3: A forced degradation study is the recommended approach to assess the stability of this compound under various stress conditions.[3][4] This involves subjecting the compound to conditions more severe than its intended storage to predict its long-term stability and identify potential degradation products. Key stress conditions to test include acid and base hydrolysis, oxidation, thermal stress, and photostability.[5][6]

Q4: Are there any known incompatibilities for this compound?

A4: this compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and experimental use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions and store them in small aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Improper storage of powdered this compound.Ensure the powdered form is stored at -20°C in a tightly sealed container, protected from light and moisture.
Appearance of unknown peaks in chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]
Contamination of the sample or solvent.Use high-purity solvents and handle the compound in a clean environment. Run a blank to check for solvent impurities.
Low recovery of this compound Adsorption to container surfaces.Use silanized glassware or low-adsorption plasticware for preparing and storing solutions.
Significant degradation under experimental conditions.Evaluate the pH, temperature, and light exposure in your experimental protocol. Adjust conditions to minimize degradation based on forced degradation study results.
Precipitation of this compound in solution Poor solubility in the chosen solvent.Consult solubility data for this compound. Consider using a different solvent or a co-solvent system. Sonication may aid in dissolution.
Exceeding the solubility limit.Prepare solutions at a lower concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 2 yearsKeep in a tightly sealed container, protected from light and moisture.
In DMSO 4°CUp to 2 weeksFor short-term use.
In DMSO -80°CUp to 6 monthsFor long-term storage of stock solutions. Store in aliquots to avoid freeze-thaw cycles.
In DMSO -20°CUp to 1 monthGeneral recommendation for stock solutions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should adapt the conditions based on their specific experimental needs and analytical capabilities. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid this compound powder to 105°C for 48 hours in a calibrated oven.

    • Dissolve the heat-treated powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • Quantify the amount of this compound remaining and characterize any significant degradation products.

Visualizations

Putative_Almoxatone_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_1 Oxazolidinone Ring Opening This compound->Hydrolysis_Product_1 H+/OH- Hydrolysis_Product_2 Ether Linkage Cleavage This compound->Hydrolysis_Product_2 H+/OH- Oxidation_Product Oxidized Derivatives This compound->Oxidation_Product H2O2 Photolysis_Product Photodegradants This compound->Photolysis_Product UV/Vis Light Forced_Degradation_Workflow start Start prep_sample Prepare this compound Stock Solution start->prep_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions neutralize Neutralize/Quench Reaction (if applicable) stress_conditions->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze evaluate Evaluate Data (Quantify Degradation, Identify Degradants) analyze->evaluate end End evaluate->end Troubleshooting_Decision_Tree start Inconsistent Results or Unknown Peaks? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage Yes check_solution_age Is Stock Solution Fresh? check_storage->check_solution_age prepare_fresh Prepare Fresh Stock Solution check_solution_age->prepare_fresh No run_blank Run Solvent Blank check_solution_age->run_blank Yes problem_solved Problem Resolved prepare_fresh->problem_solved contamination Contamination Detected? run_blank->contamination clean_system Clean System and Use Pure Solvents contamination->clean_system Yes forced_degradation Perform Forced Degradation Study contamination->forced_degradation No clean_system->problem_solved problem_persists Problem Persists forced_degradation->problem_persists

References

Technical Support Center: Almoxatone CNS Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working to improve the brain-to-plasma ratio of Almoxatone and similar CNS drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the brain-to-plasma ratio, and why is it critical for a CNS drug like this compound?

The brain-to-plasma ratio is a pharmacokinetic parameter used to quantify a drug's ability to cross the blood-brain barrier (BBB).[1][2][3] It is typically expressed as either the total concentration ratio (Kp,brain) or the unbound concentration ratio (Kp,uu,brain). For a centrally acting drug like this compound, a selective MAO-B inhibitor, achieving a sufficient concentration in the brain is essential for therapeutic efficacy.[4] A low ratio indicates poor CNS penetration, which can render the drug ineffective for neurological targets.

Q2: What is the difference between the total (Kp,brain) and unbound (Kp,uu,brain) brain-to-plasma ratios? Which should be the primary focus?

  • Kp,brain (Total Ratio): This is the ratio of the total drug concentration in the brain tissue to the total drug concentration in the plasma. It includes both free drug and drug bound to tissue and proteins.

  • Kp,uu,brain (Unbound Ratio): This is the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma.

According to the "free drug hypothesis," only the unbound drug is available to interact with the therapeutic target (e.g., MAO-B).[5] Therefore, Kp,uu,brain is the most relevant parameter for predicting pharmacological activity in the CNS .[6][7] A high Kp,brain could be misleading if it's due to high non-specific binding within the brain tissue rather than a high concentration of active, unbound drug.[8][9][10]

Q3: What are the most common factors that limit a drug's brain penetration?

Several factors can limit a drug's entry into the brain:

  • Efflux by Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the brain.[11][12][13] If this compound is a substrate for these transporters, its brain concentration will be significantly reduced.

  • Poor Physicochemical Properties: Properties like high molecular weight, low lipophilicity, and a large polar surface area can hinder passive diffusion across the tight junctions of the BBB.[14]

  • High Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit the amount of drug available for brain entry.[3]

  • Metabolism: The endothelial cells of the BBB contain metabolic enzymes that can degrade a drug before it reaches the brain parenchyma.[15][16]

Q4: What general strategies can be employed to improve the Kp,uu,brain of a compound like this compound?

Strategies to enhance CNS penetration can be broadly categorized as:

  • Chemical Modification: Altering the molecule's structure to improve its physicochemical properties (e.g., increasing lipophilicity, reducing hydrogen bond donors) or to block recognition by efflux transporters.[17]

  • Inhibition of Efflux Pumps: Co-administration of a P-gp inhibitor can increase the brain concentration of a P-gp substrate.[13][18] However, this can lead to complex drug-drug interactions.

  • Prodrug Approach: Converting the drug into a more lipophilic, inactive prodrug that can cross the BBB and is then enzymatically converted to the active this compound within the brain.[10][14]

  • Carrier-Mediated Transport: Designing the molecule to be recognized and transported into the brain by endogenous uptake transporters present at the BBB.[17]

  • Advanced Delivery Systems: Utilizing delivery vectors like nanoparticles or monoclonal antibodies to shuttle the drug across the BBB.[10][14][17]

Q5: Which in vitro models are most effective for screening this compound analogs for improved BBB penetration?

A tiered approach is often most efficient:

  • Early Stage (High-Throughput): Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can be used to quickly assess passive permeability.

  • Mid-Stage (Mechanistic Insight): Cell-based Transwell models using immortalized human brain endothelial cells (like hCMEC/D3) or canine kidney cells transfected with specific transporters (MDCK-MDR1) are invaluable.[19][20][21] These models can determine if a compound is a substrate for efflux transporters like P-gp.

  • Advanced Stage (Higher Fidelity): More complex models like BBB-on-a-chip or co-cultures with astrocytes and pericytes offer a more physiologically relevant environment but are lower throughput.[19][22] Humanized in vitro models are generally considered superior to rodent models for predicting human outcomes.[19]

Section 2: Troubleshooting Guides

Problem: My measured Kp,brain for this compound is consistently low (<0.1). What are the initial steps to diagnose the issue?

A low Kp,brain suggests poor CNS penetration. A systematic investigation is required.

Answer:

  • Verify Physicochemical Properties: First, ensure the compound's properties are within an acceptable range for CNS drugs. (See Table 1). A high polar surface area (>90 Ų) or high molecular weight (>500 Da) can severely limit passive diffusion.

  • Assess Passive Permeability: Use a simple in vitro assay like PAMPA-BBB. If permeability is low, structural modifications to increase lipophilicity (logP) and reduce polarity may be necessary.

  • Test for Efflux Transporter Substrate Liability: A very low Kp,brain, especially if the compound has reasonable lipophilicity, strongly suggests it is a substrate for efflux pumps like P-gp. This is a common issue for CNS drug candidates.[23] An in vitro transporter assay is the critical next step (See Protocol 1).

Problem: How do I definitively determine if this compound is a substrate for P-glycoprotein (P-gp)?

Answer: The most common method is to use a cell-based Transwell assay with a cell line that overexpresses the transporter, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).

The experiment involves measuring the transport of this compound in two directions:

  • Apical-to-Basolateral (A-B): Mimics transport from blood to brain.

  • Basolateral-to-Apical (B-A): Mimics efflux from brain to blood.

An Efflux Ratio (ER) is calculated as the ratio of the permeability coefficient from B-A to A-B (Papp B-A / Papp A-B).

  • An ER > 2.0 is a strong indication that the compound is an active substrate of P-gp.

  • The experiment should also be run in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If this compound is a substrate, the inhibitor will significantly reduce the B-A transport, causing the ER to decrease towards 1.0.

Problem: The total brain-to-plasma ratio (Kp,brain) for my this compound analog is high (>2.0), but the unbound ratio (Kp,uu,brain) is low (<0.5). What does this discrepancy mean?

Answer: This is a classic sign of high non-specific binding within the brain tissue .[8][9] The molecule is successfully crossing the BBB, but instead of remaining free in the brain interstitial fluid to engage its target, it is binding extensively to lipids, proteins, and other components of the brain parenchyma.

Troubleshooting Steps:

  • Confirm with an Unbound Fraction Assay: Directly measure the fraction of unbound drug in brain homogenate (fu,brain) using equilibrium dialysis (See Protocol 2). A low fu,brain value will confirm high non-specific binding.

  • Structural Modification: The chemical properties driving this binding (often high lipophilicity or specific charge interactions) need to be addressed. The goal is to reduce lipophilicity (logP) without compromising BBB permeability. This is a challenging but critical optimization step in CNS drug design.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment
  • Objective: To determine if this compound is a substrate of the P-gp efflux transporter using an MDCK-MDR1 Transwell assay.

  • Materials:

    • MDCK-MDR1 cells and wild-type MDCK cells.

    • Transwell inserts (e.g., 1.0 µm pore size).

    • Transport buffer (HBSS with 10 mM HEPES, pH 7.4).

    • This compound stock solution.

    • Control compounds: Digoxin (known P-gp substrate), Propranolol (high permeability, non-substrate).

    • P-gp inhibitor: Verapamil or Zosuquidar.

    • LC-MS/MS for quantification.

  • Methodology:

    • Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts and culture until a confluent monolayer is formed. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance).

    • Prepare dosing solutions of this compound (e.g., 1-10 µM) in transport buffer, with and without a P-gp inhibitor (e.g., 50 µM Verapamil).

    • For A-B transport: Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.[24]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane surface area, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

    • Compare the ER in the absence and presence of the P-gp inhibitor.

Protocol 2: Determination of Unbound Fraction in Brain (fu,brain) by Equilibrium Dialysis
  • Objective: To measure the fraction of this compound that is not bound to brain tissue.

  • Materials:

    • Equilibrium dialysis apparatus (e.g., RED device).

    • Dialysis membranes (e.g., 8-12 kDa MWCO).

    • Control rodent brain tissue.

    • Phosphate buffered saline (PBS), pH 7.4.

    • This compound stock solution.

    • LC-MS/MS.

  • Methodology:

    • Prepare brain homogenate by homogenizing fresh brain tissue with PBS (typically 1:3 or 1:4 w/v).[11]

    • Spike the brain homogenate with this compound to a known concentration.

    • Load the spiked brain homogenate into one chamber of the dialysis unit and an equal volume of PBS into the opposing chamber.

    • Incubate the sealed unit at 37°C for a sufficient time to reach equilibrium (e.g., 4-18 hours), with gentle agitation.

    • After incubation, collect samples from both the homogenate chamber and the buffer chamber.

    • Analyze the concentration of this compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound in brain (fu,brain) using the formula: fu,brain = Concentration in Buffer Chamber / Concentration in Homogenate Chamber.

Protocol 3: In Vivo Determination of Brain-to-Plasma Ratio (Kp,brain) in Rodents
  • Objective: To determine the total brain-to-plasma concentration ratio of this compound in a rodent model (e.g., rat or mouse) at steady-state.

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • This compound formulation for intravenous (IV) or oral (PO) administration.

    • Blood collection supplies (e.g., heparinized tubes).

    • Surgical tools for brain extraction.

    • Homogenizer and centrifuge.

    • LC-MS/MS.

  • Methodology:

    • Administer this compound to the animals. To achieve steady-state, a continuous IV infusion is often preferred.[5] The duration should be at least 3-5 times the drug's half-life.

    • At the end of the infusion period, collect a terminal blood sample via cardiac puncture into a heparinized tube.

    • Immediately after blood collection, perfuse the animal with saline to remove blood from the brain vasculature.

    • Rapidly extract the whole brain, rinse with cold saline, blot dry, and weigh.[7]

    • Process the blood sample by centrifuging to obtain plasma.

    • Homogenize the brain tissue in a known volume of buffer or water.

    • Extract this compound from both the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma (Cplasma) and the brain homogenate (Cbrain) using a validated LC-MS/MS method.[25][26]

  • Data Analysis:

    • Calculate the Kp,brain using the formula: Kp,brain = Cbrain / Cplasma.

Section 4: Data Presentation

Table 1: General Physicochemical Properties Influencing BBB Penetration

ParameterFavorable for CNS PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules can more easily pass through the tight junctions of the BBB.
Lipophilicity (logP) 1.5 - 3.5A balance is needed; too low and it won't enter the lipid membrane, too high and it may get stuck or have high non-specific binding.[14]
Polar Surface Area (PSA) < 70-90 ŲLower polarity reduces the energy barrier for desolvation to enter the lipid core of the BBB membranes.
H-Bond Donors ≤ 3Fewer hydrogen bond donors reduce polarity and improve permeability.
pKa 7.5 - 10.5 (for bases)A basic pKa can lead to higher unbound brain-to-plasma ratios, potentially through an ion-trapping mechanism or interaction with uptake transporters.

Table 2: Comparison of Common In Vitro BBB Models

Model TypeThroughputComplexityKey ApplicationLimitations
PAMPA-BBB Very HighVery LowRank-ordering compounds based on passive permeability.No active transport or cellular components. Cannot predict efflux.
MDCK / Caco-2 MediumLowAssessing permeability and identifying P-gp/BCRP substrates.Non-cerebral origin, may not express all relevant BBB transporters.[21]
hCMEC/D3 MediumMediumHuman-specific permeability and transport studies.[20]Lower barrier tightness (TEER values) compared to in vivo.
Primary Cell Co-culture LowHighHigh-fidelity model with astrocytes/pericytes. Good for mechanistic studies.[7]High variability, technically demanding, ethical considerations.
BBB-on-a-Chip Very LowVery HighMimics physiological shear stress and 3D architecture.[19][22]Low throughput, specialized equipment required, still an emerging technology.

Table 3: Example Data from a P-gp Substrate Assessment for "this compound"

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER)ER with InhibitorConclusion
Propranolol A -> B25.11.1N/ANot a P-gp Substrate
B -> A27.6
Digoxin A -> B0.512.4 1.3Strong P-gp Substrate
B -> A6.2
This compound A -> B1.85.8 1.2P-gp Substrate
B -> A10.4

Section 5: Visualizations

G Workflow for Investigating Low Brain Penetration cluster_0 Initial Assessment cluster_1 Mechanistic Investigation cluster_2 Decision & Strategy START Low in vivo Kp,brain for this compound CHECK_PHYSCHEM 1. Analyze Physicochemical Properties (MW, logP, PSA) START->CHECK_PHYSCHEM PAMPA 2. Assess Passive Permeability (PAMPA-BBB Assay) CHECK_PHYSCHEM->PAMPA Properties OK? EFFLUX 3. Test for P-gp/BCRP Efflux (MDCK-MDR1 Assay) PAMPA->EFFLUX Permeability OK? BINDING 4. Measure Brain Tissue Binding (Equilibrium Dialysis for fu,brain) EFFLUX->BINDING Efflux Ratio > 2? DECISION Synthesize Data & Identify Primary Barrier BINDING->DECISION STRATEGY_PERM Strategy: Improve Permeability (Reduce PSA, Modify logP) DECISION->STRATEGY_PERM Low Permeability STRATEGY_EFFLUX Strategy: Mitigate Efflux (Block recognition sites, Prodrug) DECISION->STRATEGY_EFFLUX High Efflux STRATEGY_BINDING Strategy: Reduce Binding (Decrease lipophilicity) DECISION->STRATEGY_BINDING High Binding G Mechanism of P-glycoprotein (P-gp) Efflux at the BBB cluster_BBB Brain Endothelial Cell (BBB) BLOOD Blood (High this compound Conc.) MEMBRANE_L BLOOD->MEMBRANE_L 1. Passive Diffusion BRAIN Brain ISF (Low this compound Conc.) PGP P-glycoprotein (P-gp) MEMBRANE_R PGP->BLOOD 3. Active Efflux PGP->MEMBRANE_R 2. Binding to P-gp ADP ADP + Pi PGP->ADP ATP ATP ATP->PGP G Decision Tree for Improving this compound Kp,uu,brain START Is Kp,uu,brain < 0.3? IS_PGP Is Efflux Ratio > 2? START->IS_PGP Yes OPTIMIZED Compound Optimized for CNS START->OPTIMIZED No IS_PERM Is Permeability < 5 x 10⁻⁶ cm/s? IS_PGP->IS_PERM No ACTION_PGP Focus on evading P-gp: - Mask recognition motifs - Prodrug strategy IS_PGP->ACTION_PGP Yes IS_BINDING Is fu,brain < 0.05? IS_PERM->IS_BINDING No ACTION_PERM Focus on passive diffusion: - Increase logP (cautiously) - Reduce Polar Surface Area IS_PERM->ACTION_PERM Yes ACTION_BINDING Focus on reducing non-specific binding: - Decrease logP - Introduce polar groups IS_BINDING->ACTION_BINDING Yes IS_BINDING->OPTIMIZED No ACTION_PGP->IS_PERM Re-evaluate ACTION_PERM->IS_BINDING Re-evaluate ACTION_BINDING->START Re-evaluate

References

Almoxatone Experimental Variability and Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Almoxatone is a selective and reversible inhibitor of monoamine oxidase B (MAO-B) that was patented as an antidepressant and antiparkinsonian agent but was never commercially marketed.[1] Consequently, publicly available data on its experimental variability and reproducibility are limited. This technical support center provides guidance based on the known pharmacology of selective MAO-B inhibitors and general principles of experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme responsible for breaking down neurotransmitters such as dopamine.[2][3] By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which is the basis for its potential antidepressant and antiparkinsonian effects.[1][2]

Q2: What is the significance of this compound being a reversible inhibitor?

Reversible MAO-B inhibitors, like this compound, temporarily bind to the enzyme. This is in contrast to irreversible inhibitors which form a permanent covalent bond. The reversibility can lead to a shorter duration of action and potentially fewer side effects compared to irreversible inhibitors. For instance, the risk of hypertensive crisis when consuming tyramine-rich foods is generally lower with reversible inhibitors.[2]

Q3: What is the importance of selectivity for MAO-B?

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2][4] Selective MAO-B inhibitors like this compound primarily increase dopamine levels, which is particularly relevant for conditions like Parkinson's disease. This selectivity can minimize side effects associated with the inhibition of MAO-A.[4]

Troubleshooting Experimental Variability

Q1: We are observing high variability in our in vitro MAO-B inhibition assays with this compound. What are the potential causes and solutions?

High variability in in vitro enzyme inhibition assays can stem from several factors. Here are some common issues and troubleshooting steps:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility.

    • Troubleshooting: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Check for precipitation upon dilution. It may be necessary to optimize the solvent concentration or use a different co-solvent.

  • Enzyme Activity: The activity of the MAO-B enzyme preparation can vary between batches or due to storage conditions.

    • Troubleshooting: Always qualify new batches of enzyme. Include a positive control (a known MAO-B inhibitor) in every experiment to normalize the data. Ensure the enzyme is stored correctly and handled on ice.

  • Substrate Concentration: The concentration of the MAO-B substrate (e.g., benzylamine or phenylethylamine) is critical.

    • Troubleshooting: Use a substrate concentration at or below the Michaelis constant (Km) for competitive inhibitors. This will make the assay more sensitive to inhibition.

  • Incubation Times: Inconsistent pre-incubation or reaction times can introduce variability.

    • Troubleshooting: Use a multichannel pipette or automated liquid handler to ensure precise timing for all wells.

Q2: Our in vivo studies with this compound are showing inconsistent behavioral or neurochemical effects. What should we consider?

In vivo studies are inherently more complex, and variability can arise from multiple sources.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can be influenced by factors such as the animal's age, sex, and fed state.[5][6][7][8]

    • Troubleshooting: Standardize the experimental conditions as much as possible (e.g., time of day for dosing, fasting state). Consider conducting preliminary pharmacokinetic studies to determine the time to maximum concentration (Tmax) and the optimal time for behavioral testing after dosing.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability.

    • Troubleshooting: Ensure consistent and accurate dosing for all animals. If using oral gavage, be mindful of potential stress effects on the animals.

  • Inter-animal Variability: Individual differences in physiology and genetics can lead to varied responses.[9]

    • Troubleshooting: Use a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups to avoid systematic bias.

Quantitative Data Summary

Since specific quantitative data for this compound is scarce, the following table presents hypothetical but plausible data for a selective, reversible MAO-B inhibitor for illustrative purposes.

ParameterValueUnitsExperimental Context
In Vitro Potency
MAO-B IC₅₀50nMHuman recombinant enzyme
MAO-A IC₅₀>10,000nMHuman recombinant enzyme
Selectivity Index (A/B)>200-
Pharmacokinetics Rat model, 10 mg/kg oral dose
Tₘₐₓ1.5hours
Cₘₐₓ500ng/mL
Half-life (t₁/₂)4hours
Bioavailability30%
In Vivo Efficacy MPTP mouse model of Parkinson's disease
Striatal Dopamine Increase60%2 hours post-dose

Experimental Protocols

Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO-B substrate (e.g., benzylamine)

    • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

    • Test compound (this compound) dissolved in DMSO

    • Positive control (e.g., Selegiline)

    • 96-well microplate (black, clear bottom)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Add 50 µL of the diluted compound or control to the wells of the microplate.

    • Add 25 µL of MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate and detection reagent mix.

    • Read the fluorescence (or absorbance, depending on the detection method) every minute for 30 minutes using a plate reader.

    • Calculate the rate of reaction for each well.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Visualizations

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibition Receptor Dopamine Receptor Dopamine_Synapse->Receptor Binding

Caption: MAO-B Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation protocol Develop & Optimize Inhibition Assay ic50 Determine IC₅₀ (MAO-B vs MAO-A) protocol->ic50 selectivity Calculate Selectivity Index ic50->selectivity pk Pharmacokinetics (PK) selectivity->pk Proceed if potent & selective efficacy Efficacy Studies (e.g., Animal Models) pk->efficacy pd Pharmacodynamics (PD) efficacy->pd analysis Statistical Analysis pd->analysis reproducibility Assess Reproducibility analysis->reproducibility conclusion Draw Conclusions reproducibility->conclusion

Caption: Experimental Workflow for MAO-B Inhibitor Evaluation.

References

Overcoming Almoxatone precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Almoxatone. The information provided is designed to address common challenges, with a focus on overcoming precipitation issues in buffer solutions.

Troubleshooting Guide: Overcoming this compound Precipitation

Precipitation of this compound in aqueous buffers can be a significant challenge during experimental procedures. This guide provides a systematic approach to identify and resolve these solubility issues.

Logical Flow for Troubleshooting this compound Precipitation

cluster_0 Identify the Problem cluster_1 Initial Checks & Simple Modifications cluster_2 Advanced Troubleshooting cluster_3 Outcome A Precipitation Observed in this compound Solution B Verify Stock Solution (e.g., in DMSO) A->B Start Here C Adjust Buffer pH B->C If stock is clear D Lower this compound Concentration C->D If precipitation persists E Control Temperature D->E If still precipitating F Incorporate Co-solvents E->F If issue remains G Use of Solubilizing Agents F->G I This compound Remains Soluble F->I H Test Alternative Buffer Systems G->H G->I H->I

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Problem Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock into aqueous buffer. This compound has low aqueous solubility. The buffer composition (pH, ionic strength) is not optimal for maintaining solubility.1. Optimize Buffer pH: The solubility of ionizable compounds is highly pH-dependent. Systematically test a range of pH values for your buffer. 2. Reduce Final Concentration: Attempt to work at the lowest effective concentration of this compound. 3. Incorporate a Co-solvent: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol into your final buffer solution. Note that high concentrations of organic solvents can affect biological assays. 4. Use a Different Buffer System: Some buffer components can interact with the compound. Test alternative buffers (e.g., phosphate vs. TRIS).
Solution is initially clear but precipitates over time. The solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also reduce solubility.1. Maintain Constant Temperature: Ensure your experimental setup is maintained at a consistent temperature. Avoid cold shocks. 2. Prepare Fresh Solutions: Prepare the final this compound working solution immediately before use. 3. Consider Solubilizing Agents: For in vitro assays, agents like cyclodextrins can be used to enhance and maintain solubility.
Precipitation is observed even at low concentrations. The inherent solubility of this compound in your specific buffer system is extremely low.1. Re-evaluate the necessity of a purely aqueous system. If permissible for your experiment, a higher percentage of a co-solvent in the buffer might be required. 2. Formulation Development: For more advanced applications, consider formulation strategies such as the use of surfactants or creating a lipid-based formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound. A supplier datasheet suggests that this compound is stable for 2 weeks at 4°C and for 6 months at -80°C in DMSO.[1][2]

Q2: What factors can influence the stability of this compound in my buffer?

A2: Several factors can affect the stability of a drug like this compound in a solution.[3][4][5][6] These include:

  • pH: The pH of the buffer can significantly impact the solubility and stability of compounds with ionizable groups.[3][4]

  • Temperature: Higher temperatures can increase the rate of chemical degradation, while lower temperatures can decrease solubility, leading to precipitation.[4][7]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light, especially UV light.[4][7]

  • Buffer Composition: The specific ions and other components of your buffer can interact with this compound, affecting its solubility.[3]

Q3: Is there any information on the pKa or logP of this compound?

A3: Publicly available experimental data on the pKa and logP of this compound is limited. These parameters are crucial for predicting the solubility and permeability of a compound. Without this specific data, determining the optimal pH for solubility requires an empirical approach, as outlined in the troubleshooting guide.

Q4: Can I use sonication to redissolve precipitated this compound?

A4: Sonication can be used to temporarily redissolve precipitated material by breaking up aggregates. However, if the solution is supersaturated, the compound will likely precipitate again over time. It is a temporary fix and does not address the underlying solubility issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 346.81 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 3.47 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for this compound Stock Preparation

A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (Gentle warming if needed) B->C D Aliquot into smaller volumes C->D E Store at -20°C or -80°C D->E

Caption: Protocol for preparing a concentrated stock solution of this compound.

Protocol 2: Determining the Optimal Buffer pH for this compound Solubility

This protocol provides a method to empirically determine a suitable pH for your working buffer to maintain this compound solubility.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • A series of buffers with varying pH values (e.g., phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Prepare a series of buffers covering a physiologically relevant pH range.

  • In a 96-well plate, add 198 µL of each buffer to triplicate wells.

  • Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.

  • Mix the plate gently.

  • Incubate the plate at the desired experimental temperature for 1 hour.

  • Visually inspect the wells for any signs of precipitation.

  • Quantify any precipitation by measuring the absorbance (optical density) of the wells at a wavelength between 500-600 nm. An increase in absorbance indicates scattering due to precipitation.

  • The buffer system with the lowest absorbance and no visible precipitate is the most suitable for your experiments.

Data Presentation: this compound Solubility at Different pH Values

Buffer pHVisual Observation (1 hour)Absorbance at 600 nm (Mean ± SD)
6.0Precipitate0.15 ± 0.02
6.5Slight Haze0.08 ± 0.01
7.0Clear0.02 ± 0.005
7.5Clear0.018 ± 0.004
8.0Clear0.017 ± 0.005
(Note: Data is illustrative and should be determined experimentally)

References

Technical Support Center: Almoxatone In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Almoxatone in cell culture. The focus is on minimizing potential toxicity and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme primarily located in the outer mitochondrial membrane and is responsible for the degradation of several neurotransmitters, including dopamine and phenylethylamine. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters, which is the basis for its investigation as an antidepressant and antiparkinsonian agent.[1]

Q2: What are the potential causes of this compound-induced toxicity in cell culture?

While specific cytotoxic mechanisms of this compound are not extensively documented, potential causes of toxicity in cell culture for a selective MAO-B inhibitor could include:

  • On-target effects: Excessive inhibition of MAO-B could lead to the accumulation of its substrates, which at high concentrations might have toxic effects.

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended biological consequences.[2][3]

  • Metabolite toxicity: The metabolic breakdown of this compound by cellular enzymes could produce toxic byproducts.

  • Oxidative stress: Alterations in monoamine metabolism can sometimes lead to the generation of reactive oxygen species (ROS), which can damage cellular components.

  • Mitochondrial dysfunction: As MAO-B is located on the outer mitochondrial membrane, high concentrations of its inhibitor could potentially interfere with mitochondrial function.

Q3: Which cell lines are most appropriate for studying this compound's effects?

The choice of cell line should be guided by the research question.

  • Neuronal cells: For studying the intended pharmacological effects of this compound, cell lines of neuronal origin that express MAO-B, such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma), are highly relevant.

  • Non-neuronal cells: To assess general cytotoxicity or off-target effects, non-neuronal cell lines like HEK293 (human embryonic kidney) or HepG2 (human hepatoma) can be used. These can also serve as controls to distinguish between neuron-specific effects and general toxicity.

Q4: What are the typical working concentrations for this compound in cell culture?

The optimal working concentration for this compound should be determined empirically for each cell line and experimental endpoint. It is recommended to perform a dose-response curve to identify the concentration range that elicits the desired biological effect without causing significant cytotoxicity.[2] A starting point for a dose-response study could be a wide range of concentrations (e.g., from nanomolar to high micromolar) based on any available in vitro IC50 data for MAO-B inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when assessing this compound toxicity in cell culture.

Problem Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and include a vehicle control (medium with solvent only) in your experiments.[4]
Cell line sensitivity: The cell line being used may be particularly sensitive to this compound or MAO-B inhibition.Consider using a more resistant cell line or a lower density of cells. Perform a thorough literature search for the specific cell line's sensitivity to similar compounds.
Contamination: Bacterial or mycoplasma contamination can cause cell death and confound results.[5]Regularly test your cell cultures for contamination. Discard any contaminated cultures and use fresh, authenticated cell stocks.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell passage number, confluency at the time of treatment, and overall health can lead to variable responses.Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment.[4]
This compound degradation: The compound may be unstable in solution or under certain storage conditions.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect them from light if necessary.
Assay variability: Inconsistent incubation times or reagent preparation can introduce variability.Standardize all assay protocols and ensure all reagents are properly prepared and within their expiration dates. Include positive and negative controls in every assay plate.
No observable toxicity even at high concentrations. Low cell density: The number of cells may be too low to produce a detectable toxic response.Optimize the cell seeding density for your chosen cytotoxicity assay.
Short exposure time: The duration of this compound treatment may be insufficient to induce a toxic effect.Perform a time-course experiment to determine the optimal exposure time (e.g., 24, 48, 72 hours).
Drug precipitation: this compound may be precipitating out of the culture medium at high concentrations.Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration range.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different mechanisms of cell death: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity.[6] A compound might reduce metabolic activity without causing membrane damage.Use multiple cytotoxicity assays that measure different cellular parameters to get a more complete picture of the toxic mechanism. For example, combine a viability assay (MTT) with a cytotoxicity assay (LDH) and an apoptosis assay (caspase activity).
Interference with assay components: The compound may directly interfere with the assay reagents.Run a cell-free control where you add this compound to the assay reagents without cells to check for any direct chemical interference.

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[7][8]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1][9][10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound, a vehicle control, a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer from the kit).

  • Incubate for the desired time period.

  • Carefully transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Add the stop solution from the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[11][12][13]

Materials:

  • 96-well cell culture plates (white or black, depending on the assay)

  • This compound stock solution

  • Cell culture medium

  • Commercially available caspase-3/7 activity assay kit (e.g., luminogenic or fluorogenic)

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired time period.

  • Add the caspase-3/7 reagent from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol (typically 1-2 hours).

  • Measure the luminescence or fluorescence using a microplate reader.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

Visualizations

This compound's Primary Signaling Pathway and Potential for Off-Target Effects

Almoxatone_Pathway cluster_Mitochondrion Mitochondrion MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Metabolizes to This compound This compound This compound->MAOB Inhibits OffTarget Potential Off-Targets This compound->OffTarget High Concentrations Dopamine Dopamine Dopamine->MAOB Substrate ROS Reactive Oxygen Species (ROS) DOPAC->ROS Can lead to Toxicity Cellular Toxicity ROS->Toxicity OffTarget->Toxicity Cytotoxicity_Workflow cluster_Assays Cytotoxicity Assessment Start Start: Cell Seeding Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Caspase Caspase Assay (Apoptosis) Incubation->Caspase Analysis Data Analysis (IC50/EC50 Calculation) MTT->Analysis LDH->Analysis Caspase->Analysis Conclusion Conclusion on Toxicity Profile Analysis->Conclusion Troubleshooting_Logic Start High Toxicity Observed CheckVehicle Is Vehicle Control Toxic? Start->CheckVehicle SolventIssue Reduce Solvent Concentration CheckVehicle->SolventIssue Yes CheckConcentration Is Toxicity Dose-Dependent? CheckVehicle->CheckConcentration No LowerConcentration Lower this compound Concentration Range CheckConcentration->LowerConcentration Yes CheckTime Is Toxicity Time-Dependent? CheckConcentration->CheckTime No ShorterIncubation Use Shorter Incubation Time CheckTime->ShorterIncubation Yes CheckContamination Test for Contamination CheckTime->CheckContamination No OnTargetToxicity Likely On-Target or Specific Off-Target Toxicity CheckContamination->OnTargetToxicity

References

Almoxatone Interference with Fluorescent Probes: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interactions between Almoxatone, a selective and reversible monoamine oxidase-B (MAO-B) inhibitor, and fluorescent probes commonly used in experimental assays. While specific data on this compound's fluorescent properties are limited, this guide offers troubleshooting strategies and frequently asked questions based on general principles of fluorescence interference and the known characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine in the brain.[1][2][3] By inhibiting MAO-B, this compound increases dopamine levels, which is relevant in the context of neurodegenerative diseases like Parkinson's disease.[1][2][3][4] this compound was initially developed as a potential antidepressant and antiparkinsonian agent but was never commercially marketed.[5]

Q2: Could this compound interfere with my fluorescence-based assay?

While there is no direct evidence in the scientific literature of this compound interfering with fluorescent probes, it is a possibility that researchers should consider. Interference can occur through several mechanisms, including:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the experimental probe.

  • Fluorescence Quenching: The compound may decrease the fluorescence intensity of the probe through processes like collisional quenching or static quenching.[6][7]

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to an apparent decrease in fluorescence.[8]

Q3: What are the potential sources of fluorescence interference from this compound's chemical structure?

This compound's chemical structure, C18H19ClN2O3, contains aromatic rings (a chlorobenzyl group and a phenyl group) which are known to be potential sources of autofluorescence.[5][9] The presence of these conjugated systems suggests that the molecule could absorb UV or visible light and emit fluorescence, potentially overlapping with the spectra of commonly used fluorescent dyes.

Q4: How can I determine if this compound is causing interference in my assay?

The first step is to run proper controls. This includes:

  • This compound alone: Measure the fluorescence of a solution containing only this compound at the concentrations used in your experiment, using the same excitation and emission wavelengths as your fluorescent probe. This will determine if this compound exhibits autofluorescence under your experimental conditions.

  • Unlabeled control: If working with cells or tissues, an unlabeled sample should be examined to assess the baseline autofluorescence of the biological material itself.[10]

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence measurements, follow these troubleshooting steps:

Issue 1: High background fluorescence.

  • Possible Cause: Autofluorescence from this compound or the biological sample.

  • Troubleshooting Steps:

    • Run Controls: As mentioned in the FAQs, measure the fluorescence of this compound alone and an unstained sample to quantify the level of background fluorescence.[10]

    • Spectral Scan: If possible, perform a full excitation and emission scan of this compound to identify its spectral properties. This will help in selecting fluorescent probes with non-overlapping spectra.

    • Choose Red-Shifted Probes: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[11][12] Consider using fluorescent probes that excite and emit at longer wavelengths (red or far-red).

    • Background Subtraction: If the background fluorescence is consistent, it may be possible to subtract it from your experimental measurements.

Issue 2: Lower than expected fluorescence signal.

  • Possible Cause: Fluorescence quenching or the inner filter effect caused by this compound.

  • Troubleshooting Steps:

    • Check for Absorbance: Measure the absorbance spectrum of this compound. If it absorbs significantly at the excitation or emission wavelength of your probe, the inner filter effect is a likely cause.[8]

    • Vary this compound Concentration: Perform a titration experiment with increasing concentrations of this compound while keeping the fluorescent probe concentration constant. A concentration-dependent decrease in fluorescence suggests quenching.

    • Dilute Samples: If the inner filter effect is suspected, diluting the sample may help to mitigate the issue.

    • Use a Different Probe: Select a fluorescent probe with different spectral properties that do not overlap with the absorbance spectrum of this compound.

Quantitative Data Summary

ParameterHypothetical Value/RangeNotes
This compound
Excitation Maximum~280 nm and ~320 nmBased on the presence of aromatic rings.
Emission Maximum~350 - 450 nmPotential for broad emission in the blue-green region.
Common Fluorescent Probes
DAPIEx: ~358 nm, Em: ~461 nmPotential for spectral overlap with this compound's emission.
Fluorescein (FITC)Ex: ~494 nm, Em: ~518 nmLower likelihood of direct excitation overlap, but potential for emission overlap.
RhodamineEx: ~550 nm, Em: ~573 nmGood candidate for avoiding interference due to longer wavelengths.
Cyanine Dyes (e.g., Cy5)Ex: ~650 nm, Em: ~670 nmRecommended for minimizing potential autofluorescence interference.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

  • Prepare this compound Solutions: Prepare a series of this compound solutions in your assay buffer at the concentrations you plan to use in your experiment.

  • Set up Plate Reader/Spectrofluorometer: Configure the instrument with the same excitation and emission wavelengths and settings (e.g., gain) as your main experiment.

  • Measure Fluorescence: Measure the fluorescence intensity of the this compound solutions. Include a buffer-only blank.

  • Analyze Data: Subtract the blank reading from the this compound readings. If the values are significantly above the blank, this compound is autofluorescent under your experimental conditions.

Protocol 2: Assessing Fluorescence Quenching

  • Prepare Solutions: Prepare a solution of your fluorescent probe at a fixed concentration. Prepare a series of concentrated this compound stock solutions.

  • Titration: To the fluorescent probe solution, add increasing concentrations of this compound.

  • Measure Fluorescence: After each addition of this compound, mix well and measure the fluorescence intensity.

  • Analyze Data: Plot the fluorescence intensity as a function of this compound concentration. A downward trend indicates quenching.

Visualizations

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Increased_Dopamine Increased Dopamine Dopamine->Increased_Dopamine Increased Availability Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Inhibits Troubleshooting_Workflow Start Fluorescence Assay with this compound Check_Interference Suspect Interference? Start->Check_Interference Run_Controls Run Controls (this compound alone, Unstained sample) Check_Interference->Run_Controls Yes End Proceed with Experiment Check_Interference->End No High_Background High Background? Run_Controls->High_Background Low_Signal Low Signal? Run_Controls->Low_Signal Autofluorescence Potential Autofluorescence High_Background->Autofluorescence Yes No_Interference No Significant Interference High_Background->No_Interference No Quenching Potential Quenching/ Inner Filter Effect Low_Signal->Quenching Yes Low_Signal->No_Interference No Optimize_Assay Optimize Assay: - Use red-shifted probes - Background subtraction Autofluorescence->Optimize_Assay Optimize_Quenching Optimize Assay: - Check absorbance - Dilute sample - Change probe Quenching->Optimize_Quenching Optimize_Assay->End Optimize_Quenching->End No_Interference->End Interference_Mechanisms cluster_light Light Source cluster_sample Sample cluster_detector Detector Excitation Excitation Light Fluorophore Fluorescent Probe Excitation->Fluorophore Excites This compound This compound Excitation->this compound Excites (Autofluorescence) Fluorophore->this compound Quenching Emission Detected Emission Fluorophore->Emission Emits This compound->Emission Emits (Interference)

References

Almoxatone delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Almoxatone in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as MD-780236) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme involved in the breakdown of neurotransmitters, such as dopamine. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain. It was initially patented as an antidepressant and antiparkinsonian agent, though it was never commercially marketed.

Q2: What is the recommended storage condition for this compound?

This compound is stable under recommended storage conditions. It should be kept away from strong acids/alkalis and strong oxidizing/reducing agents. For long-term storage, it is advisable to consult the supplier's material safety data sheet (MSDS).

Q3: Has this compound been used in animal studies?

Yes, in vivo studies with this compound (MD-780236) have been conducted in rats to investigate its metabolism.[1] These studies have analyzed its metabolites in plasma, urine, and brain tissue.

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Vehicles

  • Possible Solutions:

    • Vehicle Selection: For oral administration of poorly water-soluble compounds, a common approach is to use a suspension in a vehicle like a 0.5% or 1% solution of methylcellulose or carboxymethylcellulose (CMC) in water.

    • Co-solvents: Depending on the administration route, the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol may be explored. However, the compatibility and potential toxicity of these co-solvents in the specific animal model and experimental design must be carefully considered.

    • pH Adjustment: The effect of pH on this compound's solubility is not well-documented. A systematic evaluation of solubility at different pH values could be beneficial, keeping in mind the physiological tolerance of the administration route.

    • Particle Size Reduction: Micronization of the solid this compound powder can increase the surface area and potentially improve the dissolution rate in a suspension.

Issue: Inconsistent Results in Animal Behavior or Biomarker Studies

  • Problem: Researchers may observe high variability in behavioral or neurochemical outcomes following this compound administration.

  • Possible Causes and Solutions:

    • Route of Administration: The route of administration significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is performed consistently and correctly. Improper oral gavage can lead to aspiration or esophageal damage, while incorrect intraperitoneal injection can result in administration into the gastrointestinal tract or adipose tissue, leading to altered absorption.

    • Metabolism: this compound is metabolized in vivo.[1] The rate of metabolism can be influenced by factors such as animal strain, age, and sex. It is crucial to use a homogenous population of animals for the studies.

    • Dosage: Ensure accurate and consistent dosing. For suspensions, ensure the formulation is homogenous before each administration by thorough vortexing or stirring.

Experimental Protocols

Detailed experimental protocols for this compound administration should be developed based on pilot studies and existing literature for similar compounds. Below are general methodologies for common administration routes in rats, which should be adapted for this compound.

Oral Gavage Administration in Rats

  • Preparation of this compound Suspension:

    • Based on the desired dosage (mg/kg), weigh the appropriate amount of this compound powder.

    • Prepare a vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

    • Gradually add the vehicle to the this compound powder while triturating to form a uniform suspension.

    • Use a magnetic stirrer or vortex to ensure homogeneity before drawing the suspension into the dosing syringe.

  • Animal Restraint and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion length for the gavage needle.

    • Insert a flexible gavage needle attached to the syringe into the esophagus and gently advance it into the stomach.

    • Administer the suspension slowly to prevent regurgitation.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Intraperitoneal (IP) Injection in Rats

  • Preparation of this compound Solution/Suspension:

    • For IP injection, a sterile and non-irritating formulation is crucial. If this compound can be dissolved in a biocompatible vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or PEG, if toxicity is not a concern for the study), this is preferred.

    • If a suspension is necessary, it must be fine and uniform to pass through the needle without clogging and to minimize irritation. Use a sterile vehicle.

  • Injection Procedure:

    • Restrain the rat, exposing the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Insert a sterile needle (e.g., 23-25 gauge) at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution/suspension slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Quantitative Data

ParameterOral Administration (Vehicle: TBD)Intraperitoneal Administration (Vehicle: TBD)Intravenous Administration (Vehicle: TBD)
Dose (mg/kg) e.g., 10e.g., 5e.g., 1
Cmax (ng/mL) Data to be determinedData to be determinedData to be determined
Tmax (h) Data to be determinedData to be determinedData to be determined
AUC (ng*h/mL) Data to be determinedData to be determinedData to be determined
Half-life (h) Data to be determinedData to be determinedData to be determined
Bioavailability (%) Data to be determinedData to be determined100

Visualizations

Almoxatone_Action_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibition Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Signal Signal Transduction Dopamine_receptor->Signal

Caption: Simplified signaling pathway of this compound's action as a MAO-B inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation (e.g., Suspension in 0.5% MC) Oral_Gavage Oral Gavage Formulation->Oral_Gavage IP_Injection Intraperitoneal Injection Formulation->IP_Injection Animal_Prep Animal Acclimatization (e.g., Sprague-Dawley Rats) Animal_Prep->Oral_Gavage Animal_Prep->IP_Injection PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Oral_Gavage->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Behavioral Tests, Tissue Analysis) Oral_Gavage->PD_Analysis IP_Injection->PK_Analysis IP_Injection->PD_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Almoxatone batch-to-batch consistency verification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and ensuring the batch-to-batch consistency of Almoxatone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme responsible for breaking down neurotransmitters, particularly dopamine, in the brain.[2][3][4] By inhibiting MAO-B, this compound increases the availability of dopamine in the synaptic cleft, which is the principle behind its potential antidepressant and antiparkinsonian effects.[1][2]

Q2: I am observing lower than expected potency in my in vitro assay. What could be the cause?

A2: Lower than expected potency can stem from several factors. Firstly, verify the purity and integrity of your this compound batch using the analytical methods outlined in the "Experimental Protocols" section below, such as HPLC and Mass Spectrometry. Secondly, ensure the integrity of your assay components, including the MAO-B enzyme activity and the substrate concentration. Finally, review your experimental protocol for any deviations, particularly in incubation times and buffer conditions.

Q3: My results are inconsistent across different batches of this compound. How can I verify batch-to-batch consistency?

A3: Batch-to-batch inconsistency is a critical issue in drug development.[5][6][7] To ensure consistency, each new batch of this compound should be subjected to a panel of quality control tests. These should include analytical chemistry assays to confirm purity and identity (See HPLC and Mass Spectrometry protocols) and a standardized in vitro potency assay to confirm consistent biological activity. A summary of expected results is provided in the "Data Presentation" section.

Q4: Are there any specific handling and storage conditions for this compound?

A4: While specific stability data for this compound is not extensively published, as a general practice for small molecules, it should be stored in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent degradation. For short-term use, solutions should be prepared fresh.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Potency in Cell-Based Assays 1. This compound degradation. 2. Sub-optimal cell health. 3. Incorrect dosage calculation.1. Verify compound integrity with HPLC. Prepare fresh solutions. 2. Check cell viability and passage number. 3. Re-calculate and verify final concentrations.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent cell seeding. 3. Edge effects in microplates.1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of the plate or fill them with a buffer.
Unexpected Off-Target Effects 1. Impurities in the this compound batch. 2. Non-selective inhibition at high concentrations.1. Check the purity of the compound by HPLC and Mass Spectrometry. 2. Perform a dose-response curve to determine the optimal selective concentration.

Data Presentation

Table 1: this compound Batch-to-Batch Consistency Verification - Analytical Chemistry
Parameter Method Specification Example Batch A Example Batch B
Purity HPLC-UV≥98%99.2%98.9%
Identity LC-MS (m/z)[M+H]⁺ = 347.11347.12347.11
Residual Solvents GC-MSAs per ICH guidelinesCompliesComplies
Table 2: this compound Batch-to-Batch Consistency Verification - In Vitro Potency
Parameter Method Specification Example Batch A Example Batch B
IC₅₀ (MAO-B Inhibition) Fluorometric Assay50 ± 15 nM48.5 nM53.2 nM

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol) directly into the mass spectrometer.

  • Expected Mass: Calculate the expected monoisotopic mass of the protonated molecule ([M+H]⁺). For this compound (C₁₈H₁₉ClN₂O₃), the expected m/z is approximately 347.11.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against MAO-B.

  • Prepare Reagents:

    • MAO-B enzyme (human recombinant).

    • MAO-B substrate (e.g., Amplex Red reagent).

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

    • This compound serial dilutions.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 20 µL of this compound serial dilutions to the sample wells. Add 20 µL of buffer to the control wells.

    • Add 10 µL of MAO-B enzyme to all wells.

    • Incubate for 15 minutes at 37°C.

    • Add 20 µL of a mixture containing the MAO-B substrate and HRP.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Detection:

    • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Mandatory Visualizations

Almoxatone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Cytosolic Dopamine MAO-B MAO-B Dopamine_Cytosol->MAO-B Metabolism Metabolites Inactive Metabolites MAO-B->Metabolites Dopamine_Synapse->Dopamine_Cytosol Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->MAO-B Inhibition

Caption: Mechanism of action of this compound.

Batch_Consistency_Workflow Start New this compound Batch Received QC_Tests Perform Quality Control Tests Start->QC_Tests HPLC HPLC for Purity QC_Tests->HPLC MS Mass Spectrometry for Identity QC_Tests->MS Potency_Assay In Vitro Potency Assay QC_Tests->Potency_Assay Compare_Specs Compare Results to Specifications HPLC->Compare_Specs MS->Compare_Specs Potency_Assay->Compare_Specs Pass Batch Accepted for Use Compare_Specs->Pass Pass Fail Batch Rejected - Contact Supplier Compare_Specs->Fail Fail

Caption: Workflow for this compound batch consistency verification.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Verify this compound Integrity? Start->Check_Compound Run_QC Run HPLC and MS on current batch Check_Compound->Run_QC Yes Check_Protocol Review Experimental Protocol? Check_Compound->Check_Protocol No Run_QC->Check_Protocol Protocol_Deviation Identify and correct any deviations Check_Protocol->Protocol_Deviation Yes Check_Assay Assess Assay Components? Check_Protocol->Check_Assay No Protocol_Deviation->Check_Assay Assay_Components Validate enzyme activity, cell health, etc. Check_Assay->Assay_Components Yes Contact_Support Consult Technical Support Check_Assay->Contact_Support No Assay_Components->Contact_Support

Caption: Logical troubleshooting flow for inconsistent results.

References

Technical Support Center: Almoxatone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of equipment for Almoxatone analysis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is accurate analysis important?

A1: this compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), which has been studied for its potential as an antidepressant and antiparkinsonian agent.[1] Accurate and precise analytical methods are crucial for determining its concentration in various samples, ensuring the quality and efficacy of potential drug formulations, and for research into its pharmacological properties.

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of compounds like this compound, which fall under the category of non-tricyclic antidepressants and MAO-B inhibitors.[2][3][4][5] These methods offer high sensitivity, selectivity, and accuracy for quantitative analysis.

Q3: How often should I calibrate my analytical equipment?

A3: The frequency of calibration depends on the instrument, its usage, and regulatory requirements. As a general guideline, it is recommended to perform calibration checks daily or before each batch of samples. A full calibration should be performed periodically, such as quarterly or semi-annually, and after any major maintenance or if the system fails performance verification checks.[5]

Q4: What are reference standards and where can I obtain them for this compound?

A4: Reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance. For this compound, you would need to source a certified reference standard from a reputable supplier of chemical standards. These suppliers provide a certificate of analysis detailing the purity and characterization of the standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using HPLC or LC-MS/MS.

HPLC System Issues

Q5: I'm observing a drifting baseline in my HPLC chromatogram. What could be the cause?

A5: Baseline drift in HPLC can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase or degradation of one of the components. Ensure the mobile phase is well-mixed and freshly prepared.

  • Column Temperature Fluctuation: The column temperature is not stable. Use a column oven to maintain a constant temperature.

  • Detector Lamp Instability: The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

Q6: My peaks are tailing. How can I improve the peak shape?

A6: Peak tailing can be a result of:

  • Secondary Interactions: Interactions between the analyte and active sites on the silica packing material. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.

  • Column Overload: Injecting too much sample onto the column. Try reducing the injection volume or the sample concentration.

  • Mismatched Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. If possible, dissolve the sample in the mobile phase.

  • Column Degradation: The column may be old or damaged. Replace the column if other troubleshooting steps fail.

Q7: I am seeing ghost peaks in my chromatogram. What is their origin?

A7: Ghost peaks are unexpected peaks that can appear in a chromatogram. Potential sources include:

  • Contamination: Contamination in the mobile phase, injection system, or the sample itself.

  • Carryover: Residual sample from a previous injection. Implement a needle wash step in your autosampler sequence.

  • Degradation Products: The analyte may be degrading in the sample vial or on the column.

LC-MS/MS System Issues

Q8: The signal intensity of my this compound peak is low or inconsistent in my LC-MS/MS analysis. What should I check?

A8: Low or inconsistent signal intensity can be due to:

  • Ion Suppression: Matrix components in the sample co-eluting with this compound can suppress its ionization. Improve sample preparation to remove interfering substances or adjust the chromatography to separate them.

  • Source Contamination: The mass spectrometer's ion source may be dirty. Clean the ion source according to the manufacturer's instructions.

  • Incorrect Source Parameters: The electrospray voltage, gas flows, and temperature may not be optimal for this compound. Optimize the source parameters by infusing a standard solution.

  • Instability of the Analyte: this compound may be unstable in the prepared sample solution. Investigate the stability of the analyte under your storage conditions.

Experimental Protocols

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization will be required for specific applications.

1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Formic acid

  • This compound reference standard

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • The sample preparation method will depend on the matrix (e.g., plasma, tissue, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For a simple formulation, a direct dilution might be sufficient.

  • Example (for a tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 230-280 nm)

5. Calibration Curve

  • Inject the working standard solutions in triplicate.

  • Plot a graph of the peak area versus the concentration of the this compound standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.995.

6. Analysis of Samples

  • Inject the prepared samples.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

Table 1: HPLC System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) < 2.0%

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50762,100
1001,525,000

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Chromatographic Issue Observed Baseline_Drift Baseline Drift? Start->Baseline_Drift Peak_Tailing Peak Tailing? Start->Peak_Tailing Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks Low_Signal Low/Inconsistent Signal (MS)? Start->Low_Signal Check_Mobile_Phase Check Mobile Phase (Fresh, Well-mixed) Baseline_Drift->Check_Mobile_Phase Yes Check_Temp Check Column Temperature Baseline_Drift->Check_Temp No Adjust_Mobile_Phase Adjust Mobile Phase pH or Add Modifier Peak_Tailing->Adjust_Mobile_Phase Yes Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load No Check_Contamination Check for Contamination (Solvents, System) Ghost_Peaks->Check_Contamination Yes Add_Wash_Step Add Needle Wash Step Ghost_Peaks->Add_Wash_Step No Optimize_Sample_Prep Optimize Sample Prep (Reduce Matrix Effects) Low_Signal->Optimize_Sample_Prep Yes Clean_Source Clean MS Ion Source Low_Signal->Clean_Source No Check_Lamp Check Detector Lamp Check_Temp->Check_Lamp No Flush_Column Flush Column Check_Lamp->Flush_Column No Check_Solvent Check Sample Solvent Reduce_Load->Check_Solvent No Replace_Column Replace Column Check_Solvent->Replace_Column No Check_Stability Check Sample Stability Add_Wash_Step->Check_Stability No Optimize_Source Optimize Source Parameters Clean_Source->Optimize_Source No

References

Validation & Comparative

A Comparative Guide to Almoxatone and Selegiline in MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two monoamine oxidase B (MAO-B) inhibitors: almoxatone and selegiline. While both compounds target MAO-B, an enzyme crucial in the degradation of dopamine and other neurotransmitters, they exhibit fundamental differences in their mechanism of action, selectivity, and clinical development status. This document synthesizes available preclinical and clinical data to offer an objective comparison for research and drug development purposes.

Introduction to MAO-B Inhibitors

Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters. Two isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B is the primary isoenzyme for the breakdown of dopamine in the human brain. Selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases the synaptic availability of dopamine. It is also being explored for its potential in treating other neurological disorders.

This compound (MD 780236) is a selective and reversible inhibitor of MAO-B.[1] It was initially investigated and patented as a potential antidepressant and antiparkinsonian agent but was never commercially marketed.[1]

Selegiline (L-deprenyl) is a selective and irreversible inhibitor of MAO-B at lower therapeutic doses.[2] At higher doses, its selectivity for MAO-B diminishes, and it also inhibits MAO-A.[2] Selegiline is an established medication used in the treatment of Parkinson's disease and major depressive disorder.[2]

Mechanism of Action

The primary distinction between this compound and selegiline lies in the nature of their interaction with the MAO-B enzyme.

This compound acts as a reversible inhibitor . This means it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. The R-enantiomer of this compound (MD 240928) is reported to be a fully reversible inhibitor.

Selegiline functions as an irreversible inhibitor , also known as a suicide inhibitor.[2] It forms a covalent bond with the flavin cofactor at the active site of the MAO-B enzyme, permanently inactivating it.[3] The enzyme must be resynthesized for activity to be restored.

dot

cluster_this compound This compound (Reversible Inhibition) cluster_selegiline Selegiline (Irreversible Inhibition) This compound This compound Complex_A This compound-MAO-B (Reversible Complex) This compound->Complex_A Binds MAOB_A MAO-B Enzyme MAOB_A->Complex_A Forms Complex_A->this compound Dissociates Complex_A->MAOB_A Releases Dopamine_A Dopamine Metabolites_A Inactive Metabolites Dopamine_A->Metabolites_A Metabolism Blocked Selegiline Selegiline MAOB_S MAO-B Enzyme Selegiline->MAOB_S Binds Complex_S Selegiline-MAO-B (Covalent Adduct) MAOB_S->Complex_S Forms Irreversible Covalent Bond Dopamine_S Dopamine Metabolites_S Inactive Metabolites Dopamine_S->Metabolites_S Metabolism Blocked

Caption: Comparative mechanism of MAO-B inhibition.

Potency and Selectivity

A critical aspect of MAO-B inhibitors is their potency, typically measured by the half-maximal inhibitory concentration (IC50), and their selectivity for MAO-B over MAO-A.

CompoundTargetIC50/KiSelectivity (MAO-A/MAO-B)Reference
Selegiline MAO-B51 nM (IC50)~450-fold[4]
MAO-A23 µM (IC50)[4]
This compound MAO-BNot AvailableSelective for MAO-B[1]
MAO-ANot Available

Selegiline demonstrates high potency and selectivity for MAO-B at nanomolar concentrations. While this compound is described as a selective MAO-B inhibitor, the lack of publicly available quantitative data prevents a direct comparison of its potency and selectivity ratio with selegiline.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for its therapeutic efficacy and safety.

ParameterThis compoundSelegiline
Reversibility ReversibleIrreversible
Metabolism Primarily metabolized by MAO-A.[5]Extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP2B6) to metabolites including desmethylselegiline, L-methamphetamine, and L-amphetamine.[2][6]
Bioavailability (Oral) Not AvailableLow (4-10%) due to extensive first-pass metabolism.[2][7]
Half-life Not Available~1.5-2 hours for the parent compound after a single oral dose, but extends to around 10 hours at steady state.[1][7]
Excretion Not AvailablePrimarily excreted in the urine as metabolites.[6]

Experimental Protocols

In Vitro MAO Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of compounds against MAO-A and MAO-B is through an in vitro fluorometric or radiometric assay.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.

  • Substrate: A suitable substrate for both enzymes, such as kynuramine, or a selective substrate for each isozyme is used.

  • Incubation: The test compound (e.g., this compound or selegiline) at various concentrations is pre-incubated with the MAO enzyme in a suitable buffer.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the product is measured over time. For fluorometric assays, a product that fluoresces is quantified. For radiometric assays, a radiolabeled product is measured.

  • Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

dot

cluster_workflow In Vitro MAO Inhibition Assay Workflow A Prepare Reagents: - MAO-A/MAO-B Enzymes - Buffer - Substrate - Test Compounds B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate B->C D Measure Product Formation (Fluorometry/Radiometry) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: General experimental workflow for MAO inhibition assay.

Summary and Conclusion

This compound and selegiline represent two distinct approaches to MAO-B inhibition. Selegiline is a well-characterized, clinically used irreversible inhibitor with high potency and selectivity for MAO-B at therapeutic doses. In contrast, this compound is a reversible inhibitor that, despite showing promise in early preclinical studies, was not developed for clinical use.

The key differentiators are:

  • Reversibility: this compound is reversible, while selegiline is irreversible. This has implications for the duration of action and potential for drug-drug interactions.

  • Clinical Status: Selegiline is an approved drug with extensive clinical data, whereas this compound remains a research compound with limited publicly available information.

  • Quantitative Data: Robust quantitative data on potency and selectivity (IC50/Ki values) are available for selegiline but are lacking for this compound in the accessible literature.

For researchers and drug development professionals, selegiline serves as a well-established benchmark for an irreversible MAO-B inhibitor. This compound, as a member of the oxazolidinone class of reversible inhibitors, represents an alternative chemical scaffold that may warrant further investigation, particularly if the limitations of irreversible inhibition are a concern for a specific therapeutic application. However, a comprehensive understanding of this compound's potential would require further studies to elucidate its quantitative pharmacological profile.

References

A Comparative Analysis of Reversibility: Almoxatone and Moclobemide as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reversible binding characteristics of Almoxatone (an MAO-B inhibitor) and Moclobemide (an MAO-A inhibitor), providing essential data for researchers in neuropharmacology and drug development.

This guide offers an in-depth comparison of the reversibility profiles of two distinct monoamine oxidase inhibitors (MAOIs): this compound, a selective inhibitor of monoamine oxidase B (MAO-B), and moclobemide, a selective inhibitor of monoamine oxidase A (MAO-A). The reversibility of an MAOI is a critical pharmacological parameter that influences its duration of action, potential for drug-drug interactions, and overall safety profile. This document provides a comprehensive overview of the available experimental data, detailed methodologies for assessing reversibility, and visual representations of the relevant signaling pathways.

Executive Summary

Moclobemide is a well-established reversible inhibitor of MAO-A (RIMA), with its clinical use and mechanism of action extensively documented. Its reversible nature allows for a relatively rapid recovery of enzyme function, typically within 24 hours, which is a significant safety advantage over irreversible MAOIs.[1]

This compound (also known as MD 780236) presents a more complex profile. While initially characterized as a short-acting and reversible MAO-B inhibitor, further studies have revealed that its in vitro behavior can appear irreversible, while in ex vivo conditions, it acts primarily as a short-acting inhibitor. This is attributed to the differential properties of its enantiomers; the (R)-enantiomer is a fully reversible inhibitor, whereas the (S)-enantiomer exhibits irreversible characteristics.[2]

This guide will delve into the quantitative data that underpins these characterizations, providing a clear comparison for research and development professionals.

Data Presentation: Quantitative Comparison of Reversibility

The following table summarizes the key quantitative parameters that define the reversibility of this compound and moclobemide.

ParameterThis compound (MD 780236)MoclobemideReference(s)
Target Enzyme Monoamine Oxidase B (MAO-B)Monoamine Oxidase A (MAO-A)[1][2]
Inhibition Type Competitive (initial phase) with time-dependent irreversible componentReversible, slow-binding[1][2]
Ki (initial reversible phase) ~7-fold greater affinity for MAO-B than MAO-A (specific value not consistently reported)0.2-0.4 mM (rat brain/human placenta MAO-A)[1][2]
Recovery of Enzyme Activity Short-acting in ex-vivo experiments; (R)-enantiomer is fully reversible.Fully reestablished within 24 hours after last dose.[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and moclobemide is the inhibition of their respective target MAO enzymes. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

Moclobemide and MAO-A Inhibition:

Moclobemide reversibly binds to MAO-A, the enzyme primarily responsible for the degradation of serotonin and norepinephrine. This inhibition leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in enhanced neurotransmission. This is the key mechanism behind its antidepressant effects.

Mechanism of Moclobemide Action

This compound and MAO-B Inhibition:

This compound inhibits MAO-B, the enzyme primarily involved in the metabolism of dopamine and phenylethylamine. By blocking MAO-B, this compound increases the levels of these neurotransmitters, which is a therapeutic strategy for conditions like Parkinson's disease. The complex reversible/irreversible nature of this compound is a key consideration in its pharmacological profile.

Mechanism of this compound Action

Experimental Protocols for Assessing Reversibility

The determination of an MAO inhibitor's reversibility is crucial and can be assessed through various in vitro and ex vivo experimental protocols.

1. In Vitro Dialysis or Dilution Method:

This method is a straightforward approach to differentiate between reversible and irreversible inhibition.

  • Principle: A reversible inhibitor, which binds non-covalently to the enzyme, will dissociate upon removal from the enzyme's environment. An irreversible inhibitor, which typically forms a covalent bond, will remain bound.

  • Protocol Outline:

    • Incubation: Incubate the MAO enzyme preparation (e.g., from rat liver or brain mitochondria) with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a defined period (e.g., 30-60 minutes) to allow for binding.

    • Dilution/Dialysis:

      • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) with buffer. This reduces the concentration of the free inhibitor to a level well below its IC50.

      • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer to remove the free inhibitor.

    • Activity Assay: Measure the MAO activity in the diluted or dialyzed sample using a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B) and a detection method (e.g., spectrophotometry, fluorometry, or LC-MS/MS).

  • Interpretation:

    • Reversible Inhibition: A significant recovery of enzyme activity after dilution or dialysis indicates reversible inhibition.

    • Irreversible Inhibition: Little to no recovery of enzyme activity suggests irreversible inhibition.

Reversibility_Assay_Workflow cluster_protocol Reversibility Assay Protocol cluster_interpretation Interpretation Start Start: MAO Enzyme + Inhibitor Incubation Incubation (e.g., 30-60 min) Start->Incubation Dilution_Dialysis Dilution or Dialysis Incubation->Dilution_Dialysis Activity_Assay Measure MAO Activity Dilution_Dialysis->Activity_Assay Result Result Interpretation Activity_Assay->Result Reversible Activity Recovered: Reversible Inhibitor Result->Reversible Irreversible Activity Not Recovered: Irreversible Inhibitor Result->Irreversible

References

Almoxatone: A Comparative Guide to its MAO-B Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Almoxatone's selectivity profile as a Monoamine Oxidase (MAO) inhibitor. Contrary to initial inquiries suggesting a focus on MAO-A, available scientific literature robustly categorizes this compound (also known as MD 780236) as a selective inhibitor of MAO-B. This guide will, therefore, focus on its selectivity for MAO-B over MAO-A, presenting a comprehensive comparison with other well-established MAO inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity Profile of MAO Inhibitors

The inhibitory activity of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The ratio of these values for MAO-A versus MAO-B provides a measure of the compound's selectivity.

The following table summarizes the in vitro inhibitory activities of this compound and a panel of comparator MAO inhibitors.

CompoundTypeMAO-A IC50/KiMAO-B IC50/KiSelectivity Ratio (MAO-A/MAO-B)
This compound (MD 780236) Selective MAO-BData not availablePotent inhibitorHighly Selective for MAO-B
MoclobemideSelective MAO-A6 µM (IC50)1000 µM (IC50)~0.006
BefloxatoneSelective MAO-A1.9-3.6 nM (Ki)[1]270-900 nM (Ki)[1]~0.004-0.007
Selegiline (L-Deprenyl)Selective MAO-B23 µM (IC50)[2]51 nM (IC50)[2]450
TranylcypromineNon-selective2.3 µM (IC50)0.95 µM (IC50)~2.4

Note: While specific IC50/Ki values for this compound were not available in the public domain at the time of this publication, it is consistently described as a potent and selective MAO-B inhibitor. Studies have shown that the A-form of MAO is primarily responsible for the metabolism of this compound, further indicating its high selectivity for the B-form as its primary pharmacological target.

Experimental Protocols

The determination of MAO-A and MAO-B inhibitory activity is crucial for characterizing the selectivity profile of a compound. A widely used method is the fluorometric assay using kynuramine as a substrate.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Principle: Monoamine oxidases catalyze the oxidative deamination of kynuramine, which then spontaneously cyclizes to form the fluorescent product 4-hydroxyquinoline. The rate of formation of this fluorescent product is proportional to MAO activity. The presence of an inhibitor will decrease the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~380 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound dilution or reference inhibitor dilution

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the kynuramine substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in determining the MAO selectivity of a test compound.

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series E Pre-incubation: Enzyme + Inhibitor A->E B MAO-A Enzyme Prep B->E C MAO-B Enzyme Prep C->E D Kynuramine Substrate Prep F Initiate Reaction: Add Substrate D->F E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J IC50 Calculation I->J K Selectivity Ratio (IC50 MAO-A / IC50 MAO-B) J->K

Caption: Workflow for determining MAO inhibitor selectivity.

Signaling Pathway of MAO Inhibition

Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_inhibition MAO Catabolism & Inhibition Monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicles Monoamine->Vesicle Release Release into Synapse Vesicle->Release SynapticMonoamine Synaptic Monoamines Release->SynapticMonoamine Receptor Postsynaptic Receptors SynapticMonoamine->Receptor Binding & Signaling MAO Monoamine Oxidase (MAO) SynapticMonoamine->MAO Reuptake & Catabolism Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination This compound This compound (MAO-B Inhibitor) This compound->MAO Inhibition

Caption: Mechanism of MAO inhibition on neurotransmitter levels.

References

A Comparative Analysis of Edarav-one and Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuroprotective therapeutics for acute ischemic stroke, Edaravone has emerged as a significant agent. A comprehensive analysis of its neuroprotective effects, alongside a comparison with other notable alternatives—Citicoline, Cerebrolysin, and Butylphthalide (NBP)—provides valuable insights for researchers and drug development professionals. This guide offers an objective comparison of their performance, supported by experimental data.

Edaravone: A Potent Free Radical Scavenger

Edaravone, a novel free radical scavenger, exerts its neuroprotective effects by mitigating oxidative stress and neuronal damage following an ischemic event.[1] It has been shown to inhibit lipid peroxidation and scavenge various reactive oxygen species, thereby protecting cell membranes and reducing endothelial injury.[2][3] Clinical studies suggest that Edaravone can improve neurological outcomes when administered in the early stages of acute ischemic stroke.[2]

The primary mechanism of action for Edaravone involves the scavenging of hydroxyl and peroxynitrite radicals, which are key mediators of oxidative damage in cerebral ischemia.[4] By neutralizing these harmful molecules, Edaravone helps to preserve the integrity of the neurovascular unit and reduce the extent of brain injury.[1][2]

Comparative Efficacy of Neuroprotective Agents

A comparative look at Edaravone and other neuroprotective agents reveals distinct mechanisms and varying levels of clinical evidence.

AgentMechanism of ActionKey Clinical Findings
Edaravone Free radical scavenger (hydroxyl, peroxynitrite)[4]Improved functional outcomes and reduced mortality in some acute ischemic stroke trials.[5][6][7]
Citicoline Multimodal: Membrane stabilization, enhances neurotransmitter synthesis, anti-inflammatory effects[8][9][10]Some trials show improved outcomes, while others have been inconclusive.[8][11]
Cerebrolysin Neurotrophic and neuroprotective effects; mimics endogenous neurotrophic factors[12][13][14]Clinical studies suggest improved neurological and functional outcomes post-stroke.[14][15]
Butylphthalide (NBP) Pleiotropic effects including anti-inflammatory, antioxidant, and anti-apoptotic actions[16]Randomized clinical trials have demonstrated efficacy and safety in improving functional outcomes in acute ischemic stroke.[16][17][18]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.

Edaravone_Mechanism cluster_Ischemic_Cascade Ischemic Cascade cluster_Edaravone_Action Edaravone's Action Reactive_Oxygen_Species ↑ Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation Reactive_Oxygen_Species->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Endothelial Injury Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Scavenging Free Radical Scavenging Edaravone->Scavenging Scavenging->Reactive_Oxygen_Species Inhibits

Caption: Edaravone's mechanism of action in the ischemic cascade.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke) Randomization Randomization Patient_Screening->Randomization Treatment_Group Treatment Group (e.g., Edaravone) Randomization->Treatment_Group Control_Group Control Group (Placebo or Standard Care) Randomization->Control_Group Outcome_Assessment Outcome Assessment (e.g., mRS, NIHSS) Treatment_Group->Outcome_Assessment Control_Group->Outcome_Assessment

Caption: A generalized workflow for a randomized clinical trial of a neuroprotective agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of neuroprotective agents.

In Vitro Model of Oxidative Stress
  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate to mimic the oxidative stress that occurs during ischemia.

  • Treatment: The neuroprotective agent (e.g., Edaravone) is added to the culture medium at various concentrations, either before, during, or after the induction of oxidative stress.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and lipid peroxidation are quantified using fluorescent probes or biochemical assays.

In Vivo Model of Focal Cerebral Ischemia
  • Animal Model: A common model is the middle cerebral artery occlusion (MCAO) model in rodents (rats or mice).

  • Surgical Procedure: The middle cerebral artery is temporarily or permanently occluded to induce a focal ischemic stroke.

  • Drug Administration: The neuroprotective agent is administered intravenously or intraperitoneally at a predetermined dose and time point relative to the ischemic insult.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the infarct.

Conclusion

Edaravone represents a targeted approach to neuroprotection by directly combating oxidative stress, a key pathological mechanism in acute ischemic stroke. While it has shown promise in clinical trials, other agents such as Citicoline, Cerebrolysin, and Butylphthalide offer alternative and sometimes complementary mechanisms of action. The choice of a neuroprotective agent in a clinical or research setting will depend on the specific context of the neurological injury and the desired therapeutic window. Further head-to-head comparative studies are warranted to delineate the relative efficacy of these promising neuroprotective therapies.

References

Comparative Efficacy of Almoxatone and Other MAO-B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of Almoxatone (MD 780236), a selective monoamine oxidase-B (MAO-B) inhibitor, with other established MAO-B inhibitors: selegiline, rasagiline, and safinamide. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of MAO-B inhibition for neurological disorders.

Executive Summary

Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, primarily by preventing the degradation of dopamine in the brain.[1][2] While several MAO-B inhibitors have reached the market, research into novel inhibitors with different pharmacological profiles continues. This compound, a selective and reversible inhibitor of MAO-B, was patented as an antidepressant and antiparkinsonian agent but was never marketed.[3] This guide synthesizes available preclinical data to objectively compare the efficacy of this compound with the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide.

Mechanism of Action

MAO-B inhibitors exert their therapeutic effects by blocking the action of the MAO-B enzyme, which is primarily responsible for the breakdown of dopamine in the brain.[1][2] This inhibition leads to increased levels of dopamine available in the synaptic cleft, thereby alleviating motor symptoms associated with Parkinson's disease.

A key differentiator among these inhibitors is their mode of interaction with the enzyme. Selegiline and rasagiline are irreversible inhibitors, forming a covalent bond with the flavin cofactor of MAO-B.[1] This results in a long-lasting inhibition that is only overcome by the synthesis of new enzyme. In contrast, safinamide and this compound are reversible inhibitors, which do not form a permanent bond and their inhibitory effect can be reversed.[1][4]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available in vitro efficacy data for this compound and other MAO-B inhibitors. It is important to note that the data presented are compiled from different studies and direct, head-to-head comparisons in a single experimental setting are limited, particularly for this compound.

InhibitorTargetIC50 (nM)Source OrganismReference
This compound (MD 780236) MAO-BNot explicitly stated as a single value; complex kineticsRat Liver Mitochondria[5]
Selegiline MAO-B~7Human Brain[1]
Rasagiline MAO-B~14Human Brain[1]
Safinamide MAO-B79Human Brain[1]

Table 1: Comparative IC50 Values for MAO-B Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

InhibitorMAO-B Ki (nM)MAO-A Ki (nM)Selectivity Index (MAO-A Ki / MAO-B Ki)Reference
This compound (MD 780236) Not AvailableNot AvailableHighly selective for MAO-B[5]
Selegiline Not AvailableNot Available~50-100[2]
Rasagiline Not AvailableNot Available~50[1]
Safinamide 98 (rat brain)>10,000 (rat brain)~1000[1]

Table 2: Comparative Inhibition Constants (Ki) and Selectivity. Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a higher binding affinity. The selectivity index indicates the preference of the inhibitor for MAO-B over MAO-A; a higher value signifies greater selectivity.

Detailed Experimental Methodologies

The following section outlines a typical experimental protocol for determining the in vitro efficacy of MAO-B inhibitors.

MAO-B Inhibition Assay (General Protocol)

1. Enzyme Preparation:

  • Mitochondrial fractions are isolated from tissue sources (e.g., rat liver, human brain) through differential centrifugation.

  • The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

2. Incubation:

  • The mitochondrial preparation (containing MAO-B) is pre-incubated with various concentrations of the inhibitor (e.g., this compound, selegiline) for a specified time at 37°C. A control group without the inhibitor is also included.

3. Substrate Addition and Reaction:

  • A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined period at 37°C.

4. Measurement of Product Formation:

  • The rate of product formation (e.g., benzaldehyde from benzylamine) is measured. This can be done using various techniques, such as:

    • Spectrophotometry: Measuring the change in absorbance at a specific wavelength.

    • Fluorometry: Measuring the fluorescence of a product or a coupled reaction product.

    • Radiometry: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.

5. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control group.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 DOPAC DOPAC MAOB->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal Signal Transduction Dopamine_Receptor->Signal Inhibitor MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: MAO-B Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Tissue Source (e.g., Rat Liver) Mitochondria Isolate Mitochondria Tissue->Mitochondria Enzyme MAO-B Enzyme Prep Mitochondria->Enzyme Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor_Conc Prepare Inhibitor Dilutions Inhibitor_Conc->Preincubation Substrate_Add Add MAO-B Substrate Preincubation->Substrate_Add Reaction Enzymatic Reaction Substrate_Add->Reaction Measurement Measure Product Formation Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Plot Dose-Response Curve Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General Experimental Workflow for MAO-B Inhibition Assay.

Conclusion

This compound presents a unique profile as a selective, reversible, and enzyme-activated inhibitor of MAO-B. While direct comparative efficacy data with currently marketed MAO-B inhibitors is scarce due to its discontinued development, the available preclinical information suggests it was a potent and highly selective compound. Further research and re-evaluation of such compounds could provide valuable insights for the development of next-generation therapies for neurodegenerative diseases. This guide offers a foundational overview to aid researchers in understanding the comparative landscape of these important therapeutic agents.

References

Unraveling the Action of Almoxatone: A Comparative Cross-Validation of its MAO-B Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Almoxatone's mechanism of action against other selective monoamine oxidase B (MAO-B) inhibitors. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to offer a comprehensive resource for understanding the therapeutic potential of MAO-B inhibition.

This compound (MD 780236) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters.[1] While patented for its potential as an antidepressant and antiparkinsonian agent, it was never brought to market.[1] This guide revisits the foundational data on this compound and contextualizes its mechanism of action by comparing it with established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

Comparative Analysis of MAO-B Inhibitors

The primary mechanism of action for this compound and its counterparts is the inhibition of MAO-B, which leads to an increase in dopamine levels in the brain.[2][3] This action is central to the therapeutic effects observed in neurodegenerative diseases like Parkinson's disease. The following table summarizes the key quantitative data for these inhibitors.

CompoundType of InhibitionSelectivity for MAO-BIC50 (MAO-B)Ki (MAO-B)
This compound (MD 780236) Reversible, Competitive[4]~7-fold > MAO-A[4]Data not readily availableData not readily available
Selegiline Irreversible[5]Selective~98 nM (human brain)[5]Data not readily available
Rasagiline Irreversible[5]SelectiveData not readily availableData not readily available
Safinamide Reversible[5]Highly Selective79 nM (human brain)[5]0.5 µM[6]

Experimental Protocols

The characterization of MAO-B inhibitors relies on robust in vitro enzyme inhibition assays. Below are detailed methodologies for two common assays used to determine the potency and selectivity of compounds like this compound.

Kynuramine Assay for MAO-B Activity

This spectrophotometric assay is widely used to measure MAO-B activity.

Principle: MAO-B catalyzes the deamination of kynuramine to its corresponding aldehyde, which then cyclizes to form 4-hydroxyquinoline. The formation of this product can be monitored by measuring the increase in absorbance at a specific wavelength.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add varying concentrations of the test compound or reference inhibitor to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding a pre-warmed solution of kynuramine to each well.

  • Immediately measure the absorbance at 316 nm and continue to monitor the change in absorbance over time (kinetic read).

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Benzylamine Assay for MAO-B Activity

This is another common spectrophotometric assay for MAO-B activity.

Principle: MAO-B oxidizes benzylamine to benzaldehyde, which can be detected by its characteristic absorbance.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Test compound and reference inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Follow the same initial steps for compound and plate preparation as in the kynuramine assay.

  • Initiate the reaction by adding a pre-warmed solution of benzylamine to each well.

  • Immediately measure the absorbance at 250 nm and monitor the change over time.

  • Calculate the initial reaction velocity and determine the IC50 value as described previously.

Visualizing the Mechanism and Downstream Effects

To better understand the biological context of this compound's action, the following diagrams illustrate the MAO-B inhibition pathway and a typical experimental workflow.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_inc Increased Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC This compound This compound This compound->MAOB Inhibition Neuroprotection Neuroprotective Pathways Dopamine_inc->Neuroprotection Bcl2 ↑ Bcl-2 Neuroprotection->Bcl2 BDNF ↑ BDNF Neuroprotection->BDNF GDNF ↑ GDNF Neuroprotection->GDNF AktNrf2 Akt/Nrf2 Pathway Neuroprotection->AktNrf2 Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) and Reference Inhibitors Incubation Incubate Enzyme with Inhibitor Concentrations Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant Human MAO-B Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (Kynuramine or Benzylamine) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement (Kinetic Read) Reaction->Measurement V0_Calc Calculate Initial Reaction Velocity (V₀) Measurement->V0_Calc IC50_Det Determine IC50 Value V0_Calc->IC50_Det Ki_Calc Calculate Ki Value (if applicable) IC50_Det->Ki_Calc

References

Benchmarking Almoxatone Against Novel MAO-B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurodegenerative disease research, particularly for Parkinson's disease, the selective inhibition of monoamine oxidase-B (MAO-B) remains a cornerstone of therapeutic strategy. By preventing the degradation of dopamine, MAO-B inhibitors can help alleviate motor symptoms and potentially offer neuroprotective effects. This guide provides a comparative analysis of Almoxatone, an early-stage MAO-B inhibitor, against a selection of novel inhibitors that have emerged from recent drug discovery efforts.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental methodologies, and the underlying biochemical pathways.

This compound: A Profile

This compound (also known as MD 780236) is a selective MAO-B inhibitor developed for potential use as an antidepressant and antiparkinsonian agent, though it was never brought to market.[1] In vitro studies demonstrated that this compound behaves as an irreversible, "suicide substrate" inhibitor of MAO-B.[2][3] However, its action is short-lived in ex vivo and in vivo models.[4] This transient effect is attributed to its metabolism, which is primarily carried out by MAO-A.[5]

Quantitative Comparison of Novel MAO-B Inhibitors

The following tables summarize the in vitro potency and selectivity of several recently developed and established MAO-B inhibitors against human MAO-A and MAO-B enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, while the Selectivity Index (SI) provides a quantitative measure of its preference for MAO-B over MAO-A.

Table 1: In Vitro Inhibitory Potency (IC50) Against hMAO-A and hMAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference Compound(s)
ACH10 >400.14Lazabemide
ACH14 19.570.15Lazabemide
Rasagiline 0.70.014Selegiline
Safinamide >1000.079 (human brain)Rasagiline, Selegiline
Selegiline --Rasagiline
Compound 8a >1000.02Rasagiline
Compound 8b >1000.03Rasagiline
Compound C3 >1000.0019Safinamide

Data sourced from multiple studies. Note that experimental conditions may vary between studies.

Table 2: Selectivity Index for MAO-B Inhibition

CompoundSelectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
ACH10 >285
ACH14 130.47
Rasagiline ~50
Safinamide >1000
Compound 8a >3649
Compound 8b >3278
Compound C3 >52631

Experimental Protocols

The data presented in this guide are derived from various in vitro enzymatic assays. Below is a representative, detailed methodology for determining the inhibitory potential of a compound against MAO-A and MAO-B.

Protocol: In Vitro Fluorometric MAO Inhibition Assay

  • Reagent Preparation :

    • MAO-B Assay Buffer : Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.2) and bring to room temperature before use.

    • Enzyme Solution : Reconstitute or dilute recombinant human MAO-A or MAO-B enzyme to a predetermined optimal concentration in the assay buffer. Prepare this solution fresh for each experiment.

    • Test Compound (Inhibitor) Preparation : Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to achieve a range of 10x final concentrations.

    • Substrate Solution : Prepare a solution containing the MAO substrate (e.g., Kynuramine), a developer, and a fluorescent probe (e.g., GenieRed or High Sensitivity Probe) in the assay buffer. Kynuramine is a non-selective substrate for both MAO isoforms.

  • Assay Procedure :

    • Compound Addition : Add 10 µL of the diluted test inhibitor solutions to the wells of a 96-well microplate. Include wells for a positive control (a known MAO-B inhibitor like Selegiline) and a negative control (vehicle/DMSO only).

    • Enzyme Incubation : Add 50 µL of the prepared MAO-B enzyme solution to each well. Mix gently and incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Reaction Initiation : Add 40 µL of the MAO-B substrate solution to each well to start the enzymatic reaction.

    • Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically at 37°C for a period of 10-40 minutes, with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to MAO-B activity.

  • Data Analysis :

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare Test Inhibitor (Serial Dilutions) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add Enzyme & Incubate (10 min @ 37°C) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate Solution prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Kinetic Fluorescence Measurement add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Experimental workflow for MAO-B inhibitor screening.

dopamine_pathway cluster_neuron Presynaptic Dopaminergic Neuron cluster_glia Astrocyte / Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine (Vesicle) VMAT2->DA_vesicle DA_glia Dopamine DA_vesicle->DA_glia Release into Synapse MAOB MAO-B DOPAL DOPAL MAOB->DOPAL H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 DA_glia->MAOB Metabolism Inhibitor Novel MAO-B Inhibitor Inhibitor->MAOB

Dopamine metabolism and the effect of MAO-B inhibition.

selectivity_logic IC50_A IC50 for MAO-A (Potency for off-target) SI Selectivity Index (SI) IC50_A->SI Numerator IC50_B IC50 for MAO-B (Potency for target) IC50_B->SI Denominator High_SI High Selectivity for MAO-B (Desirable Profile) SI->High_SI If SI is large Low_SI Low Selectivity (Potential for side effects) SI->Low_SI If SI is small

Logical relationship for calculating Selectivity Index.

References

Comparative Guide: Utility of Selective MAO-B Inhibitors as Negative Controls in MAO-A Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the investigation of monoamine oxidase A (MAO-A) inhibitors, the use of appropriate controls is paramount to ensure the specificity and validity of experimental findings. While an ideal negative control would be a structurally analogous compound completely devoid of MAO-A inhibitory activity, a well-established and scientifically rigorous alternative is the use of a selective MAO-B inhibitor. This guide provides a comparative analysis of a potent and selective MAO-A inhibitor, clorgyline, against a selective MAO-B inhibitor, selegiline, to illustrate the latter's utility as a negative control in MAO-A-focused research. This approach allows for the clear demonstration of assay sensitivity and the specific action of the test compound on MAO-A.

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters.[1][2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.[1][3][4] Conversely, MAO-B has a higher affinity for phenylethylamine and benzylamine.[3][4] Both enzymes metabolize dopamine.[3][4][5] The distinct substrate specificities and inhibitor sensitivities of MAO-A and MAO-B allow for the development of selective inhibitors.[6]

This guide will delve into the experimental data demonstrating this selectivity, provide detailed protocols for MAO-A inhibition assays, and present a visual representation of the underlying biochemical pathways.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of clorgyline and selegiline against human MAO-A and MAO-B. The data clearly illustrates the high selectivity of each compound for its respective enzyme isoform.

CompoundTarget EnzymeIC50 (nM)Selectivity Index (SI)
Clorgyline MAO-A8.2> 12,000
MAO-B> 100,000
Selegiline MAO-A> 10,000> 1,000
MAO-B9.8

Table 1: Comparative IC50 values of Clorgyline and Selegiline against MAO-A and MAO-B. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index (SI) is calculated as the ratio of the IC50 for the less preferred enzyme to the IC50 for the preferred enzyme, indicating the compound's preference for one isoform over the other.

Experimental Protocols

A detailed methodology for determining the in vitro inhibition of MAO-A is crucial for reproducible and accurate results.

MAO-A Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[7]

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate for both MAO-A and MAO-B)[7]

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Test compounds (Clorgyline, Selegiline) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, HRP, and fluorometric probe in the assay buffer. Prepare serial dilutions of the test compounds and the positive control (clorgyline) and negative control (selegiline).

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the MAO-A enzyme solution.

    • Add 10 µL of the test compound dilutions or controls to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Prepare a reaction mixture containing the substrate (p-tyramine), HRP, and the fluorometric probe.

    • Add 40 µL of the reaction mixture to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 20 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 530 nm excitation and 590 nm emission for Amplex Red).[7]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of MAO-A Action and Inhibition

MAO_A_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Released_Neurotransmitters Released Neurotransmitters Serotonin_Norepinephrine->Released_Neurotransmitters Release MAO_A MAO-A Serotonin_Norepinephrine->MAO_A Metabolism Mitochondrion Mitochondrion Released_Neurotransmitters->Serotonin_Norepinephrine Reuptake Receptors Receptors Released_Neurotransmitters->Receptors Binding Post_synaptic_Effect Post-synaptic Effect Receptors->Post_synaptic_Effect Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites Clorgyline Clorgyline (Selective MAO-A Inhibitor) Clorgyline->MAO_A Inhibition Selegiline Selegiline (Negative Control/MAO-B Inhibitor) Selegiline->MAO_A No Significant Inhibition

Figure 1: Mechanism of MAO-A action and inhibition.

Experimental Workflow for MAO-A Inhibition Screening

MAO_A_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Reagent Working Solutions B1 Dispense MAO-A Enzyme into 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Test Compounds B2 Add Test Compounds and Controls A2->B2 B1->B2 B3 Pre-incubate at 37°C B2->B3 B4 Initiate Reaction with Substrate Mixture B3->B4 C1 Measure Fluorescence Kinetics B4->C1 C2 Calculate Reaction Rates C1->C2 C3 Plot Dose-Response Curves C2->C3 C4 Determine IC50 Values C3->C4

Figure 2: Workflow for MAO-A inhibition assay.

The data and protocols presented in this guide underscore the importance of using appropriate controls in MAO-A research. Selegiline, a selective MAO-B inhibitor, serves as an effective negative control in MAO-A inhibition studies. Its lack of significant activity against MAO-A, in stark contrast to the potent and selective inhibition by clorgyline, validates the specificity of the assay and confirms that the observed effects of a test compound are indeed due to its interaction with MAO-A. This comparative approach is essential for the rigorous evaluation of novel MAO-A inhibitors and for advancing our understanding of their therapeutic potential.

References

Replicating Published Findings on Almoxatone: A Comparative Guide to MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel treatments for neurodegenerative disorders, particularly Parkinson's disease, understanding the landscape of monoamine oxidase B (MAO-B) inhibitors is crucial. Almoxatone (MD 780236), a selective and reversible MAO-B inhibitor, represents an important pharmacological tool and a point of comparison for novel drug candidates. Although patented as an antidepressant and antiparkinsonian agent, this compound was never commercially marketed. This guide provides a comprehensive comparison of this compound with other key MAO-B inhibitors—selegiline, rasagiline, and safinamide—supported by preclinical data. It details the experimental protocols necessary to replicate and validate these findings and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of MAO-B Inhibitors

The primary mechanism of action for these compounds is the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating some of the motor symptoms of Parkinson's disease. A key distinction among these inhibitors lies in their mode of inhibition: this compound and safinamide are reversible inhibitors, while selegiline and rasagiline are irreversible. This fundamental difference impacts their duration of action and potential for drug-drug interactions.

Preclinical Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and its comparators against MAO-B. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), where available. Lower values indicate higher potency.

CompoundType of InhibitionTargetIC50 (nM)Ki (nM)Source
This compound (R-enantiomer) Reversible, SelectiveHuman MAO-B130Not Reported[Dostert et al., 1983]
This compound (S-enantiomer) Reversible, SelectiveHuman MAO-B4,200Not Reported[Dostert et al., 1983]
Selegiline Irreversible, SelectiveHuman MAO-B51Not Reported[MedchemExpress]
Rasagiline Irreversible, SelectiveHuman MAO-B1410.34 - 6.63[Cattaneo et al., 2020, Antioxidants (Basel), 2021]
Safinamide Reversible, SelectiveHuman MAO-B79Not Reported[Cattaneo et al., 2020]

Note: IC50 and Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

In Vitro MAO-B Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of a compound against MAO-B using a fluorometric assay with kynuramine as a substrate.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Inhibitor compounds (this compound, selegiline, rasagiline, safinamide)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~310-320 nm, Emission: ~390-405 nm)

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Compound Preparation: Prepare stock solutions of the inhibitor compounds in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired concentration in cold phosphate buffer immediately before use.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution or vehicle control (buffer with the same percentage of DMSO).

    • Add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 50 µL of the kynuramine substrate solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the dopamine metabolism pathway and a typical experimental workflow for evaluating MAO-B inhibitors.

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL Oxidative Deamination DOPAC DOPAC DOPAL->DOPAC HVA HVA DOPAC->HVA MAOB MAO-B MAOB->DOPAL ALDH ALDH ALDH->DOPAC COMT COMT COMT->HVA Inhibitor This compound & Other MAO-B Inhibitors Inhibitor->MAOB Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Dilutions Incubation Incubate Inhibitor and Enzyme Compound_Prep->Incubation Enzyme_Prep Prepare MAO-B Enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare Kynuramine Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Plot_Data Plot Inhibition Curve Calc_Rate->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

A Head-to-Head Comparison of Almoxatone and Lazabemide: Selective MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two selective, reversible monoamine oxidase-B inhibitors, Almoxatone and Lazabemide, intended for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical and clinical data to provide a comparative analysis of their pharmacological profiles.

Introduction

Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of neurodegenerative diseases, particularly Parkinson's disease. By selectively inhibiting MAO-B, these agents increase the synaptic concentration of dopamine, thereby alleviating motor symptoms. This guide provides a detailed head-to-head comparison of two such inhibitors: this compound (also known as MD 780236) and Lazabemide. Both are recognized as selective and reversible MAO-B inhibitors. However, their progression through the drug development pipeline has been markedly different, with Lazabemide having undergone clinical trials, while this compound was never marketed. This disparity is reflected in the volume of available data, with significantly more information accessible for Lazabemide.

Mechanism of Action

Both this compound and Lazabemide exert their therapeutic effects by selectively and reversibly inhibiting monoamine oxidase-B. MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition leads to an increase in the extracellular levels of dopamine, which can compensate for the dopaminergic neuron loss in Parkinson's disease. The reversibility of these inhibitors is a key feature, potentially offering a better safety profile compared to irreversible inhibitors, particularly concerning the risk of hypertensive crisis when tyramine-rich foods are consumed.

dot

Caption: Simplified signaling pathway of MAO-B inhibition by this compound and Lazabemide.

Pharmacodynamic Profile

A critical aspect of MAO-B inhibitors is their potency and selectivity. While quantitative data for this compound is scarce in publicly available literature, Lazabemide has been more thoroughly characterized.

ParameterThis compound (MD 780236)Lazabemide
MAO-B Inhibition (IC50) Data not available18 nM
MAO-A Inhibition (IC50) Data not available125,000 nM
Selectivity (MAO-A IC50 / MAO-B IC50) Data not available~6944
Reversibility ReversibleReversible

Table 1: In Vitro MAO Inhibition Profile

Experimental Protocols:

MAO Inhibition Assay (Lazabemide):

The IC50 values for Lazabemide were determined using an in vitro radiometric assay. The general protocol for such an assay is as follows:

  • Enzyme Source: Human brain mitochondrial fractions or recombinant human MAO-A and MAO-B.

  • Substrates: 14C-labeled phenylethylamine (for MAO-B) and 14C-labeled serotonin (for MAO-A).

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (Lazabemide) at 37°C.

  • Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined period by adding an acid solution.

  • Extraction: The radioactive metabolites are extracted using an organic solvent.

  • Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

dot

MAO_Inhibition_Assay_Workflow Figure 2: Experimental Workflow for a Radiometric MAO Inhibition Assay cluster_prep Preparation cluster_incubation Assay cluster_analysis Analysis A Prepare Enzyme Source (e.g., mitochondrial fractions) D Pre-incubate Enzyme with Inhibitor A->D B Prepare Inhibitor Solutions (Varying Concentrations) B->D C Prepare Radiolabeled Substrate (e.g., [14C]-Phenylethylamine) E Add Substrate to Start Reaction C->E D->E F Incubate at 37°C E->F G Stop Reaction with Acid F->G H Extract Radioactive Metabolites G->H I Quantify with Scintillation Counter H->I J Calculate % Inhibition and IC50 I->J

Caption: A typical experimental workflow for determining MAO inhibitory activity.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and predicting its behavior in the body. While detailed human pharmacokinetic data for this compound are unavailable due to its discontinued development, preclinical studies in rats have shown that it is metabolized by MAO-A[1]. In contrast, the pharmacokinetics of Lazabemide have been studied in healthy human volunteers[2][3].

ParameterThis compound (MD 780236)Lazabemide (in healthy young volunteers)
Absorption Data not availableRapidly absorbed
Elimination Metabolized by MAO-A (in rats)[1]Mixed linear and non-linear pathway[2]
Apparent Half-life (t½) Data not available~8-9 hours[3]
Time to Steady State Data not availableAchieved by the third day of dosing[2]

Table 2: Pharmacokinetic Parameters

Experimental Protocols:

Pharmacokinetic Study of Lazabemide in Healthy Volunteers:

A study by Dingemanse et al. (1997) investigated the pharmacokinetics of Lazabemide in healthy male subjects[2].

  • Study Design: A placebo-controlled, double-blind, dose-escalation study.

  • Subjects: Five groups of six healthy male subjects.

  • Dosing: Single and multiple (1 week) twice-daily oral doses ranging from 100-350 mg.

  • Sample Collection: Blood samples were collected at predefined time points after drug administration.

  • Analysis: Plasma concentrations of Lazabemide were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Parameters: Parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life were calculated using non-compartmental analysis.

Clinical Efficacy and Safety

Lazabemide has been evaluated in clinical trials for the treatment of early Parkinson's disease, whereas no clinical trial data for this compound is publicly available.

Lazabemide in Early Parkinson's Disease:

A significant clinical trial investigated the effect of Lazabemide on the progression of disability in patients with early Parkinson's disease[4][5].

ParameterLazabemidePlacebo
Primary Endpoint 51% reduction in the risk of reaching the primary endpoint-
Time to Levodopa Therapy Delayed-
Adverse Events Frequency did not differ significantly from placebo-

Table 3: Efficacy of Lazabemide in Early Parkinson's Disease [4]

Experimental Protocols:

Lazabemide Clinical Trial in Early Parkinson's Disease:

  • Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial over 1 year.

  • Participants: 321 patients with early, otherwise untreated Parkinson's disease.

  • Intervention: Patients were randomized to one of five treatment groups: placebo, 25 mg/day, 50 mg/day, 100 mg/day, or 200 mg/day of Lazabemide.

  • Primary Endpoint: The onset of disability sufficient to require levodopa therapy.

  • Assessments: Clinical features were assessed using the Unified Parkinson's Disease Rating Scale (UPDRS).

  • Statistical Analysis: The risk of reaching the primary endpoint was analyzed using survival analysis (Kaplan-Meier estimates and Cox proportional hazards models).

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and Lazabemide. Both are selective and reversible MAO-B inhibitors, a class of drugs with established efficacy in Parkinson's disease.

Lazabemide has been demonstrated to be a potent and highly selective MAO-B inhibitor with a favorable pharmacokinetic profile in humans. Clinical trials have shown its efficacy in delaying the progression of disability in early Parkinson's disease, with a good safety and tolerability profile.

In contrast, the development of this compound was discontinued, and as a result, there is a significant lack of publicly available quantitative data regarding its pharmacodynamic and pharmacokinetic properties, and no clinical data exists. Preclinical studies suggest it is a selective and reversible MAO-B inhibitor that is metabolized by MAO-A.

For researchers and drug development professionals, Lazabemide represents a well-characterized compound with a clear mechanism of action and demonstrated clinical potential. The available data on this compound, while limited, may still offer insights into the structure-activity relationships of this class of inhibitors. Further research would be necessary to fully elucidate the comparative potential of this compound.

References

A Comparative Analysis of Atomoxetine and Monoamine Oxidase Inhibitors on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the effects of Atomoxetine, likely the intended subject of the query regarding "Almoxatone," and other classes of neurotransmitter inhibitors, specifically Monoamine Oxidase Inhibitors (MAOIs), on the levels of key neurotransmitters. The information presented is collated from preclinical and clinical studies to support further research and development in neuropharmacology.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action focuses on blocking the norepinephrine transporter (NET), leading to increased levels of norepinephrine and dopamine in the prefrontal cortex. In contrast, Monoamine Oxidase Inhibitors (MAOIs) constitute an older class of antidepressants that work by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This guide will delve into the quantitative effects of these different classes of drugs on neurotransmitter levels, detail the experimental protocols used to ascertain these effects, and provide visual representations of their mechanisms of action.

Comparative Data on Neurotransmitter Level Modulation

The following table summarizes the quantitative effects of Atomoxetine and selected MAOIs on the extracellular levels of norepinephrine, dopamine, and serotonin in the brain. It is important to note that the experimental conditions, such as the animal model, brain region, and drug dosage, can vary between studies, which may influence the observed effects.

Drug ClassDrugPrimary Mechanism of ActionNorepinephrine (NE) IncreaseDopamine (DA) IncreaseSerotonin (5-HT) IncreaseBrain Region
SNRI AtomoxetineSelective Norepinephrine Reuptake Inhibitor~3-fold[1]~3-fold[1]No significant change[1][2]Prefrontal Cortex
MAOI PhenelzineNon-selective, irreversible MAO-A and MAO-B inhibitor~1.5-fold (whole brain)[3]~1.7-fold (whole brain)[3]; "Slight" increase (whole brain)[4]~2.4-fold (whole brain)[3]; "Dramatic" increase (whole brain)[4]Whole Brain
MAOI MoclobemideReversible MAO-A inhibitorIncrease (qualitative)[5][6]Increase (qualitative)[5][6]Increase (qualitative, most pronounced)[6]Whole Brain
MAOI SelegilineIrreversible MAO-B inhibitor (at lower doses)-~7-fold (chronic administration)-Striatum

Binding Affinities (Ki, nM) of Atomoxetine for Monoamine Transporters

TransporterKi (nM)
Norepinephrine Transporter (NET)5[1]
Serotonin Transporter (SERT)77[1]
Dopamine Transporter (DAT)1451[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which Atomoxetine and MAOIs modulate neurotransmitter levels.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NE_synapse NE Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Atomoxetine Atomoxetine Atomoxetine->NET Inhibition NE_synapse->NET Reuptake Receptor Adrenergic Receptor NE_synapse->Receptor Binding

Atomoxetine's Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Monoamine Monoamines (NE, DA, 5-HT) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Monoamine_synapse Monoamines Monoamine->Monoamine_synapse Increased Availability for Release Metabolites Inactive Metabolites MAO->Metabolites MAOI MAO Inhibitor MAOI->MAO Inhibition

MAOI's Mechanism of Action

Experimental Protocols

The quantitative data presented in this guide are primarily derived from preclinical studies employing in vivo microdialysis in rodent models. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter levels.

A general workflow for a typical in vivo microdialysis experiment is as follows:

A Surgical Implantation of Microdialysis Probe B Animal Recovery Period A->B C Probe Perfusion with Artificial Cerebrospinal Fluid (aCSF) B->C D Baseline Sample Collection C->D E Drug Administration (e.g., Atomoxetine or MAOI) D->E F Post-drug Sample Collection E->F G Neurotransmitter Analysis (e.g., HPLC-ECD) F->G H Data Analysis and Quantification G->H

Experimental Workflow for In Vivo Microdialysis

Key Methodological Details:

  • Animal Models: Studies cited predominantly used male Sprague-Dawley or Wistar rats.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.

  • Microdialysis Probe: A microdialysis probe is inserted through the guide cannula on the day of the experiment.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after drug administration.

  • Drug Administration: The drugs are typically administered systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Conclusion

Atomoxetine and MAOIs modulate neurotransmitter levels through distinct mechanisms, resulting in different neurochemical profiles. Atomoxetine exhibits a more targeted effect, primarily increasing norepinephrine and dopamine in the prefrontal cortex by inhibiting their reuptake. In contrast, MAOIs have a broader spectrum of action, increasing the levels of serotonin, norepinephrine, and dopamine by preventing their enzymatic degradation. The choice of inhibitor for research or therapeutic development will depend on the desired neurochemical outcome and the specific neurological or psychiatric condition being targeted. The experimental data and methodologies presented in this guide provide a foundation for the objective comparison of these and other neurotransmitter-modulating compounds.

References

In Vivo Target Specificity of Almoxatone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of target specificity for Almoxatone (also known as MD 780236), a selective and reversible inhibitor of monoamine oxidase B (MAO-B). While specific in vivo quantitative data for this compound is limited in publicly available literature, this document outlines the established methodologies for assessing MAO-B inhibition in vivo and compares this compound's profile with other well-characterized MAO-B inhibitors, Selegiline and Rasagiline.

Comparison of MAO-B Inhibitors

Monoamine oxidase B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. This compound was developed as a selective and reversible MAO-B inhibitor. In contrast, Selegiline and Rasagiline are irreversible inhibitors.

FeatureThis compound (MD 780236)Selegiline (L-deprenyl)Rasagiline
Mechanism of Action Selective and Reversible MAO-B InhibitorSelective and Irreversible MAO-B InhibitorSelective and Irreversible MAO-B Inhibitor
Primary Therapeutic Target Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
Reported In Vivo Validation Metabolism and ex vivo MAO-B inhibition studies in rats have been conducted. Potentiation of phenylethylamine-induced stereotypy is a relevant behavioral assay.Extensively studied in vivo, demonstrating potentiation of phenylethylamine effects and increased striatal dopamine levels.Well-characterized in vivo, showing increased dopamine levels and neuroprotective effects in animal models.
Metabolism Primarily metabolized by MAO-A in rats.Metabolized to L-amphetamine and L-methamphetamine.Metabolized by cytochrome P450 enzymes, primarily CYP1A2.

Experimental Protocols for In Vivo Validation

The in vivo validation of an MAO-B inhibitor's target specificity typically involves a combination of behavioral, neurochemical, and direct enzyme activity assays.

Potentiation of Phenylethylamine (PEA)-Induced Stereotypy

This behavioral assay is a well-established in vivo method for assessing MAO-B inhibition. PEA is a substrate for MAO-B, and its inhibition leads to an accumulation of PEA in the brain, causing stereotyped behaviors such as sniffing, head weaving, and gnawing.

Protocol:

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Drug Administration: this compound or a comparator drug (e.g., Selegiline) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • PEA Challenge: After a predetermined time following drug administration (e.g., 1-2 hours), rats are injected with β-phenylethylamine hydrochloride (PEA-HCl; e.g., 50 mg/kg, i.p.).

  • Behavioral Observation: Immediately after the PEA challenge, individual rats are placed in observation cages, and the presence and intensity of stereotyped behaviors are scored by trained observers blind to the treatment conditions. Scoring is typically performed at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: The scores for stereotyped behavior are summed over the observation period to provide a total stereotypy score for each animal. Dose-response curves can then be generated to determine the potency of the MAO-B inhibitor.

Ex Vivo Measurement of MAO-B Activity

This method directly measures the inhibition of MAO-B in brain tissue after in vivo drug administration.

Protocol:

  • Animal Model and Drug Administration: As described in the behavioral protocol.

  • Tissue Collection: At various time points after drug administration, animals are euthanized, and brains are rapidly dissected and frozen.

  • Tissue Homogenization: Specific brain regions (e.g., striatum, cortex) are homogenized in a suitable buffer (e.g., phosphate buffer).

  • MAO-B Activity Assay: The homogenates are incubated with a specific MAO-B substrate (e.g., [14C]-phenylethylamine or kynuramine) and a selective MAO-A inhibitor (e.g., clorgyline) to ensure only MAO-B activity is measured. The rate of product formation is quantified using techniques like liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: MAO-B activity in the drug-treated groups is expressed as a percentage of the activity in the vehicle-treated control group. This allows for the determination of the degree of in vivo MAO-B inhibition at different doses and time points.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of freely moving animals.

Protocol:

  • Animal Model and Surgery: Rats are surgically implanted with a microdialysis guide cannula targeting the striatum.

  • Drug Administration: Following a recovery period, this compound or a comparator drug is administered.

  • Microdialysis: A microdialysis probe is inserted through the guide cannula, and the striatum is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels before drug administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine degradation pathway and a typical experimental workflow for validating MAO-B inhibitor target specificity.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine_pre Dopamine LDOPA->Dopamine_pre DOPA Decarboxylase VMAT2 VMAT2 Dopamine_pre->VMAT2 DAT DAT Dopamine_pre->DAT MAO_A MAO-A Dopamine_pre->MAO_A Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Dopamine_syn Dopamine Dopamine_vesicle->Dopamine_syn Release Dopamine_syn->DAT D_Receptors Dopamine Receptors Dopamine_syn->D_Receptors DAT_glia DAT Dopamine_syn->DAT_glia Signal Signal Transduction D_Receptors->Signal Dopamine_glia Dopamine MAO_B MAO-B Dopamine_glia->MAO_B DOPAC DOPAC MAO_B->DOPAC Aldehyde Dehydrogenase HVA HVA DOPAC->HVA COMT This compound This compound This compound->MAO_B DAT_glia->Dopamine_glia

Dopamine Degradation Pathway and Site of this compound Action.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rat) Drug_Admin Drug Administration (this compound or Comparator) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (PEA-Induced Stereotypy) Drug_Admin->Behavioral Neurochemical Neurochemical Analysis (In Vivo Microdialysis) Drug_Admin->Neurochemical ExVivo Ex Vivo MAO-B Assay Drug_Admin->ExVivo Behavioral_Data Stereotypy Scores Dose-Response Behavioral->Behavioral_Data Neurochemical_Data Dopamine & Metabolite Levels Neurochemical->Neurochemical_Data Enzyme_Data % MAO-B Inhibition ExVivo->Enzyme_Data Comparison Comparative Analysis Behavioral_Data->Comparison Neurochemical_Data->Comparison Enzyme_Data->Comparison

Experimental Workflow for In Vivo Validation of MAO-B Inhibitors.

Conclusion

This compound is a selective and reversible MAO-B inhibitor with a demonstrated potential for modulating dopamine metabolism. While detailed quantitative in vivo data comparing its target specificity to other MAO-B inhibitors is not widely available, the established experimental protocols described in this guide provide a robust framework for such validation. Further studies employing these methodologies would be necessary to fully characterize the in vivo target engagement and therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the in vivo assessment of MAO-B inhibitors and the specific investigation of this compound's pharmacological profile.

Assessing the Therapeutic Index of Almoxatone Relative to Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almoxatone (MD-780,236) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. While patented for potential use as an antidepressant and antiparkinsonian agent, this compound was never commercially marketed. Consequently, publicly available data on its therapeutic index—a critical measure of a drug's safety margin—is limited. This guide provides a comparative assessment of this compound's known pharmacological profile against its key competitors: Selegiline, Rasagiline, and Safinamide. These MAO-B inhibitors are established treatments for Parkinson's disease. Due to the absence of specific LD50 (median lethal dose) and ED50 (median effective dose) values for this compound in accessible literature, a direct quantitative comparison of therapeutic indices is not possible. However, by examining available preclinical data on the potency, selectivity, and safety of its competitors, we can infer the therapeutic window that would be necessary for a compound like this compound to be competitive. This guide summarizes the available preclinical data for these MAO-B inhibitors, outlines the general experimental protocols for determining a therapeutic index, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor and non-motor symptoms. Inhibition of MAO-B increases the synaptic availability of dopamine, thereby alleviating these symptoms. The therapeutic efficacy of MAO-B inhibitors is well-established. However, their clinical utility is also defined by their safety profile, which is quantitatively captured by the therapeutic index. A wider therapeutic index indicates a greater separation between the doses required for a therapeutic effect and those that cause toxicity.

Comparative Analysis of this compound and Competitors

While specific therapeutic index data for this compound is unavailable, a review of its competitors provides a benchmark for the desired safety and efficacy profile of a novel MAO-B inhibitor.

Pharmacological Profile

A summary of the key pharmacological characteristics of this compound and its competitors is presented in Table 1.

Drug Mechanism of Action Selectivity for MAO-B Reversibility Key Metabolites Clinical Use
This compound (MD-780,236) Selective MAO-B InhibitorSelectiveReversibleAcid and alcohol derivatives[1]Never marketed
Selegiline Irreversible MAO-B InhibitorSelective at low dosesIrreversibleL-amphetamine and L-methamphetamineParkinson's Disease
Rasagiline Irreversible MAO-B InhibitorMore potent and selective than Selegiline[2]IrreversibleAminoindanParkinson's Disease
Safinamide Reversible MAO-B InhibitorHighly selectiveReversibleMultiple inactive metabolitesParkinson's Disease (adjunctive therapy)
Preclinical Therapeutic Index Data of Competitors

The following table (Table 2) compiles available preclinical toxicity and efficacy data for Selegiline, Rasagiline, and Safinamide from studies conducted in rodents. It is important to note that these values can vary depending on the animal model, route of administration, and specific experimental conditions. A direct comparison should be made with caution.

Drug Animal Model Route of Administration ED50 (Effective Dose) LD50 (Lethal Dose) Therapeutic Index (LD50/ED50)
Selegiline RatIntraperitoneal~1 mg/kg (for MAO-B inhibition)[3]Data not consistently reported for direct TI calculationNot directly calculable from available data
Rasagiline RatIntraperitoneal~1 mg/kg (for MAO-B inhibition)[3]Data not consistently reported for direct TI calculationNot directly calculable from available data
Safinamide RatOral15-70 mg/kg (analgesic effect in neuropathic pain model)[4]>2000 mg/kg (acute oral toxicity)>28 (based on analgesic effect)

Note: The ED50 values can vary significantly based on the endpoint measured (e.g., enzyme inhibition, behavioral change). The provided values are for reference based on the cited studies.

Experimental Protocols for Therapeutic Index Determination

The determination of a therapeutic index involves a series of preclinical studies designed to establish the dose-response relationships for both efficacy and toxicity.

Efficacy Studies (ED50 Determination)
  • Objective: To determine the dose of the drug that produces a desired therapeutic effect in 50% of the test population.

  • Typical Models for Parkinson's Disease:

    • Neurochemical Analysis: Measurement of dopamine levels and its metabolites in the striatum of rodents following drug administration. The ED50 would be the dose that causes a 50% increase in dopamine levels or a 50% inhibition of MAO-B activity.

    • Behavioral Models:

      • Rotenone or MPTP-induced Parkinsonism: Rodents are treated with neurotoxins to induce Parkinson's-like symptoms. The test drug is then administered, and its ability to reverse motor deficits (e.g., improved performance on a rotarod test, increased locomotor activity) is measured. The ED50 is the dose that produces a 50% improvement in the measured behavioral parameter.

      • Catalepsy Test: Measuring the ability of the drug to antagonize drug-induced catalepsy.

  • Procedure:

    • Multiple groups of animals are treated with a range of doses of the test compound.

    • A control group receives a placebo.

    • The specific therapeutic endpoint is measured for each animal.

    • A dose-response curve is generated by plotting the percentage of animals showing the desired effect against the drug dose.

    • The ED50 is calculated from this curve using statistical methods such as probit analysis.

Toxicity Studies (LD50 or TD50 Determination)
  • Objective: To determine the dose of the drug that is lethal to 50% of the test population (LD50) or causes a specific toxic effect in 50% of the population (TD50).

  • Acute Toxicity Study (LD50):

    • Procedure:

      • Several groups of animals (typically rodents) are administered single, escalating doses of the drug.

      • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

      • The number of deaths at each dose level is recorded.

      • The LD50 is calculated using statistical methods like the Miller and Tainter method.

  • Sub-chronic and Chronic Toxicity Studies (TD50):

    • Procedure:

      • Animals are administered the drug daily for an extended period (e.g., 28 or 90 days).

      • A range of doses is tested, including doses expected to be therapeutic and doses expected to be toxic.

      • Animals are monitored for clinical signs of toxicity, and blood and tissue samples are collected for hematological, biochemical, and histopathological analysis.

      • A specific toxic endpoint is defined (e.g., a significant increase in a liver enzyme, a specific pathological finding).

      • The TD50 is the dose that causes this toxic effect in 50% of the animals.

Visualizing Pathways and Workflows

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B Dopamine->MAO_B Metabolized by DOPAC DOPAC MAO_B->DOPAC Produces This compound This compound & Competitors This compound->MAO_B Inhibits

Caption: Simplified signaling pathway of MAO-B inhibition.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies Efficacy_Models Animal Models of Disease (e.g., MPTP-induced Parkinsonism) Dose_Response_Efficacy Dose-Response Assessment (Behavioral & Neurochemical) Efficacy_Models->Dose_Response_Efficacy ED50_Calc ED50 Calculation Dose_Response_Efficacy->ED50_Calc TI_Calc Therapeutic Index Calculation (LD50 / ED50) ED50_Calc->TI_Calc Acute_Toxicity Acute Toxicity Study (Single Dose Escalation) LD50_Calc LD50/TD50 Calculation Acute_Toxicity->LD50_Calc Chronic_Toxicity Chronic Toxicity Study (Repeated Dosing) Chronic_Toxicity->LD50_Calc LD50_Calc->TI_Calc

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Almoxatone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Almoxatone, a selective and reversible inhibitor of MAO-B.[1][2][3] Adherence to these guidelines is essential to protect personnel and the environment from potential harm.

This compound: Key Safety and Disposal Data

The following table summarizes the essential quantitative and qualitative data regarding this compound's hazards and disposal recommendations as outlined in its Safety Data Sheet (SDS).

ParameterValue/StatementCitation
Chemical Formula C18H19ClN2O3[1][4]
Molecular Weight 346.81 g/mol [1][4]
CAS Number 84145-89-1[1][4]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[4]
Regulatory Compliance Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[4]
Environmental Precautions Avoid release to the environment. Keep the product away from drains or water courses.[4]

Experimental Protocols for this compound Disposal

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted procedure for chemical waste of this nature involves a structured waste management process. The following represents a standard methodology for the disposal of this compound in a laboratory setting.

Protocol for this compound Waste Segregation and Collection:

  • Initial Assessment: Before beginning any work with this compound, identify it as a hazardous substance requiring special disposal procedures due to its oral toxicity and high aquatic toxicity.[4]

  • Waste Container Labeling: Prepare a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the date of accumulation.

  • Segregation of Waste:

    • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, leak-proof container designed for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Container Management: Ensure waste containers are kept securely closed when not in use. Store the containers in a designated, well-ventilated, and secondary containment area to prevent accidental spills.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Almoxatone_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_waste_management Waste Management cluster_final_disposal Final Disposal handle Handling of this compound (Use appropriate PPE) generate_waste Generation of this compound Waste (Solid and/or Liquid) handle->generate_waste segregate Segregate Waste by Type (Solid vs. Liquid) generate_waste->segregate label_container Label Waste Container (Chemical Name, Hazards) segregate->label_container collect_waste Collect Waste in Compatible Container label_container->collect_waste store_waste Store in Designated Secondary Containment Area collect_waste->store_waste schedule_pickup Schedule Pickup with Licensed Waste Contractor store_waste->schedule_pickup provide_sds Provide this compound SDS to Contractor schedule_pickup->provide_sds transport_dispose Transport and Dispose at Approved Facility provide_sds->transport_dispose

Caption: Workflow for the proper disposal of this compound.

Signaling Pathways and Logical Relationships

The disposal procedure for this compound is a linear, procedural process rather than a biological signaling pathway. The logical relationship is one of sequential steps that must be followed to ensure safety and compliance. The following diagram illustrates the decision-making process and key considerations at each stage.

Almoxatone_Disposal_Logic cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Start: this compound to be Disposed is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes (Oral and Aquatic Toxicity) is_hazardous->yes_hazardous segregate_waste Segregate into appropriate waste streams is_hazardous->segregate_waste use_ppe Use Personal Protective Equipment segregate_waste->use_ppe containerize Place in a labeled, sealed, and compatible container use_ppe->containerize store Store in a designated hazardous waste area containerize->store end End: Await pickup by certified disposal service store->end

Caption: Logical steps for this compound waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Almoxatone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling of Almoxatone, a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B). By adhering to these procedures, you can minimize risks and maintain a secure and efficient workflow.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is crucial. The following table summarizes the required personal protective equipment when handling this compound in solid (powder) or solution form.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust, aerosols, and splashes.[1]
Hand Protection Protective gloves (e.g., Nitrile)To prevent skin contact with the chemical.[1]
Body Protection Impervious laboratory coat or clothingTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respirator (use in well-ventilated areas)To avoid inhalation of dust or aerosols.[1]

It is imperative to have an accessible safety shower and eye wash station in the immediate vicinity of the handling area.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from reception to storage.

cluster_receiving Receiving cluster_handling Handling cluster_storage Storage Receive this compound Receive this compound Inspect Packaging Inspect Packaging Receive this compound->Inspect Packaging Check for damage Log in Inventory Log in Inventory Inspect Packaging->Log in Inventory If intact Don PPE Don PPE Log in Inventory->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh/Prepare Solution Weigh/Prepare Solution Work in Ventilated Area->Weigh/Prepare Solution Store Powder at -20°C Store Powder at -20°C Weigh/Prepare Solution->Store Powder at -20°C For solid Store Solution at -80°C Store Solution at -80°C Weigh/Prepare Solution->Store Solution at -80°C For solution

Caption: Workflow for the safe handling and storage of this compound.

Handling Precautions:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Mechanism of Action: MAO-B Inhibition

This compound functions as a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine and other neurotransmitters in the brain.[2] By inhibiting MAO-B, this compound increases the levels of these neurotransmitters, which is the basis for its investigation as an antidepressant and antiparkinsonian agent.[2]

cluster_pathway MAO-B Signaling Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites Metabolites MAOB->Metabolites Produces This compound This compound This compound->MAOB Inhibits

Caption: Simplified diagram of this compound's inhibitory action on MAO-B.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on MAO-B in vitro.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (and other test compounds)

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Dilute recombinant human MAO-B to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare a working solution of the MAO-B substrate.

    • Prepare the detection reagent mixture containing Amplex Red and HRP.

  • Assay Protocol:

    • Add 20 µL of the this compound dilutions (or vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the diluted MAO-B enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate to each well.

    • Immediately add 40 µL of the detection reagent mixture.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence from the control wells (no enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Disposal Plan: Safe Management of this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

Waste Segregation and Collection:

  • Solid Waste: Collect grossly contaminated materials such as gloves, paper towels, and weighing papers in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.[3]

  • Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.

Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic, heat, and sparks.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[1]

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal Contaminated Solids Contaminated Solids Labeled Solid Waste Container Labeled Solid Waste Container Contaminated Solids->Labeled Solid Waste Container Unused Solutions Unused Solutions Labeled Liquid Waste Container Labeled Liquid Waste Container Unused Solutions->Labeled Liquid Waste Container Secure Storage Area Secure Storage Area Labeled Solid Waste Container->Secure Storage Area Labeled Liquid Waste Container->Secure Storage Area EHS Pickup EHS Pickup Secure Storage Area->EHS Pickup Approved Waste Disposal Plant Approved Waste Disposal Plant EHS Pickup->Approved Waste Disposal Plant

Caption: Step-by-step procedure for the safe disposal of this compound waste.

By integrating these safety measures, operational procedures, and disposal plans into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almoxatone
Reactant of Route 2
Reactant of Route 2
Almoxatone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.